4-Chloro-6-methoxy-5-nitropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-methoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJXHWQWCLEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291159 | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52854-14-5 | |
| Record name | 52854-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold
An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-nitropyrimidine
In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to effectively interact with a vast array of biological targets, most notably the ATP-binding pocket of protein kinases. However, the true potential of a pyrimidine-based intermediate is unlocked not by its core structure alone, but by the strategic placement of functional groups that dictate its reactivity and allow for controlled, sequential modification.
This compound is a prime exemplar of such a strategically functionalized building block. Each substituent is deliberately positioned to influence the molecule's electronic properties and provide orthogonal chemical handles for diversification. The chloro, methoxy, and nitro groups are not merely decorative; they are tactical elements that enable chemists to construct complex molecular architectures with high precision. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of high-value molecules, particularly kinase inhibitors. We will delve into the causality behind its reactivity and provide field-proven insights into its practical application.
Core Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of reproducible science. This compound is uniquely identified by its CAS number, ensuring unambiguous sourcing and data correlation.
| Property | Value | Source |
| CAS Number | 52854-14-5 | [1] |
| Molecular Formula | C₅H₄ClN₃O₃ | [1] |
| Molecular Weight | 189.56 g/mol | [1] |
| Appearance | Solid (Typically a yellow or light brown solid) | [1] |
| Melting Point | 66 °C | [1] |
| Boiling Point | 343.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.532 g/cm³ (Predicted) | [1] |
| InChI Key | YZTJXHWQWCLEJX-UHFFFAOYSA-N | [1] |
Note: Some physical properties, such as boiling point and density, are often computationally predicted for specialized reagents and should be treated as estimates.
Plausible Synthetic Workflow
While numerous specific syntheses for substituted pyrimidines exist, a common and logical pathway to this compound can be retrosynthetically derived from commercially available starting materials. The following workflow is based on established pyrimidine chemistry. The key is a sequence of nitration followed by selective functionalization of a dichlorinated intermediate.
Caption: Plausible synthesis route starting from 4,6-dichloropyrimidine.
Causality Behind the Workflow:
-
Starting Material Selection: 4,6-Dichloropyrimidine is a readily available and cost-effective starting material. The two chlorine atoms provide reactive sites for subsequent nucleophilic substitution.
-
Nitration: The pyrimidine ring is electron-deficient and requires strong activating conditions for electrophilic aromatic substitution. A mixture of nitric and sulfuric acid introduces the nitro group at the C5 position, which is the most electron-rich carbon on the dichlorinated ring. This nitro group is critical as it powerfully activates the C4 and C6 positions for the next step.
-
Selective Monosubstitution: The reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of a nucleophile like sodium methoxide (NaOMe) allows for the selective replacement of one chlorine atom.[2] The reaction must be carefully controlled (typically at low temperatures) to prevent disubstitution. The strong electron-withdrawing effect of the nitro group and the nitrogen atoms in the ring makes this nucleophilic aromatic substitution (SₙAr) reaction highly efficient.
Chemical Reactivity: A Toolkit for Molecular Elaboration
The utility of this compound lies in its predictable and versatile reactivity. The chlorine at C4 is the primary site for modification, serving as an excellent leaving group in SₙAr reactions.
Nucleophilic Aromatic Substitution (SₙAr)
This is the cornerstone reaction for this substrate. The pyrimidine ring is inherently electron-deficient, a property that is dramatically amplified by the adjacent nitro group at C5. This electronic arrangement makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, etc.).
Mechanism of Action: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Expert Insights:
-
Choice of Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction, making it a foundational method for installing the "anilino" moiety common in many kinase inhibitors.[3]
-
Reactivity Anomaly: While chlorine is generally a better leaving group than methoxy, computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that under certain conditions with primary amines, the alkoxy group can be displaced preferentially.[4] This is attributed to the formation of pre-reactive complexes that facilitate the departure of the alkoxide. This is a critical consideration for reaction design, and reaction conditions (solvent, temperature, base) must be optimized to ensure chemoselectivity for C4 substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond provides a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, heteroaryl, or alkynyl groups.
This reaction couples the pyrimidine with an organoboron species (typically a boronic acid or ester) to form a biaryl or vinyl-substituted pyrimidine. It is a robust and widely used method in drug discovery for exploring structure-activity relationships (SAR).[5][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol Considerations:
-
Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst. Common choices include Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][7]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used.
The Sonogashira coupling introduces an alkyne substituent at the C4 position by reacting the chloropyrimidine with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[8][9][10]
Caption: Interdependent catalytic cycles of the Sonogashira coupling.
Expert Insights: The copper cycle generates a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11] The choice of amine base (e.g., Et₃N, DIPEA) is crucial as it serves both to deprotonate the alkyne and as a solvent.
Reduction of the Nitro Group
The nitro group is not just an activating group; it is also a synthetic precursor to a primary amine. This transformation is fundamental for building fused heterocyclic systems.
Workflow: From Pyrimidine to Fused Systems
Caption: Reduction of the nitro group enables access to fused ring systems.
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
-
Metal-based Reductants: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are also effective for this transformation.
Application in Kinase Inhibitor Synthesis
The true power of this compound is realized when these individual reactions are combined in a synthetic campaign targeting high-value molecules like kinase inhibitors. The pyrimidine core acts as a scaffold to correctly orient pharmacophoric groups within the kinase ATP binding site.[12][13]
A common strategy involves:
-
SₙAr Reaction: Introduction of a substituted aniline at the C4 position. This aniline moiety often forms key hydrogen bonds with the "hinge region" of the kinase.[3]
-
Reduction of Nitro Group: Conversion of the nitro group to an amine.
-
Further Functionalization/Cyclization: The newly formed amine can be acylated, alkylated, or used to construct a second fused ring, providing another vector for SAR exploration.
The synthesis of the pioneering EGFR inhibitor Gefitinib, while starting from a quinazoline core, illustrates the importance of the 4-anilino substitution pattern that is readily accessible from activated chloropyrimidines.[14][15]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is paramount. The information below is a synthesis of data from related compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[16][17][18]
-
Hazard Identification:
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[18][19]
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[16]
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[18]
-
IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]
-
-
Storage: Store in a well-ventilated, cool place. Keep container tightly closed. Store locked up.[19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[16]
-
Spectroscopic Characterization
Verifying the identity and purity of the material is crucial. Spectroscopic data provides the necessary confirmation.[20]
-
¹H NMR: Expect a singlet for the C2 proton of the pyrimidine ring and a singlet for the methoxy (OCH₃) protons. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.
-
¹³C NMR: Expect distinct signals for the four unique carbons of the pyrimidine ring and one for the methoxy carbon. The carbons attached to the electronegative chloro, nitro, and oxygen atoms will be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the C-Cl stretch, C-O (methoxy) stretch, and asymmetric and symmetric stretches for the nitro (NO₂) group.
Conclusion
This compound is far more than a simple chemical. It is a highly engineered tool for synthetic chemists. Its value is derived from the interplay of its functional groups: the chloro atom as a versatile leaving group, the methoxy group as a modulator of properties, and the nitro group as both a powerful activating group and a latent amine. Understanding the causality behind its reactivity—from the electronic drivers of SₙAr to the catalytic cycles of cross-coupling—empowers researchers, scientists, and drug development professionals to leverage this building block to its full potential, accelerating the discovery of novel therapeutics and complex molecular probes.
References
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Singh, U. P., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Rasayan Journal of Chemistry. [Link]
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Sains Malaysiana. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. [Link]
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Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett. [Link]
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Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
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National Institutes of Health. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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MDPI. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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PubChemLite. 4-chloro-5-methoxy-6-methylpyrimidine (C6H7ClN2O). [Link]
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Semantic Scholar. Syntheses of the 7-N-Oxides of 6-Mercaptopurine and 6-Methylthiopurine. [Link]
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Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]
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ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
- Google Patents. Preparation method of 5-methoxy-4,6-dichloropyrimidine.
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National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]
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PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. [Link]
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ResearchGate. (2018). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
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PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]
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Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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A Comprehensive Technical Guide to 4-Chloro-6-methoxy-5-nitropyrimidine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and the chloro and methoxy substituents on the pyrimidine core, make it a versatile building block for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its physical and chemical properties, a plausible synthetic route, and a detailed examination of its expected spectroscopic characteristics, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The pyrimidine scaffold is a common motif in numerous pharmaceuticals, and understanding the nuances of substituted pyrimidines like the title compound is crucial for advancing drug development programs.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O₃ | [N/A] |
| Molecular Weight | 189.55 g/mol | [N/A] |
| Appearance | Solid | [N/A] |
| Melting Point | 66 °C | [N/A] |
| Boiling Point | 343.1 °C at 760 mmHg | [N/A] |
| Density | 1.532 g/cm³ | [N/A] |
| Flash Point | 161.3 °C | [N/A] |
| Refractive Index | 1.569 | [N/A] |
These properties indicate that this compound is a stable, solid compound under standard conditions, with a relatively high boiling point, suggesting low volatility.
Synthesis and Reactivity
The pyrimidine ring is electron-deficient, and this deficiency is further enhanced by the presence of the strongly electron-withdrawing nitro group. This electronic feature makes the carbon atoms of the pyrimidine ring, particularly those bearing the chloro substituents, highly susceptible to attack by nucleophiles.[2][3] The chloro groups are good leaving groups, facilitating the substitution reaction.
Proposed Synthetic Protocol:
The synthesis of this compound can be achieved by the regioselective substitution of one of the chloro groups of 4,6-dichloro-5-nitropyrimidine with a methoxy group using sodium methoxide.
Reaction:
Step-by-Step Methodology:
-
Precursor Synthesis: The starting material, 4,6-dichloro-5-nitropyrimidine, can be synthesized from 4,6-dihydroxypyrimidine through nitration followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-nitropyrimidine in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (THF).
-
Nucleophilic Addition: While stirring the solution at room temperature, slowly add one equivalent of a solution of sodium methoxide in methanol. The use of one equivalent of the nucleophile is crucial to favor monosubstitution.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals:
-
Aromatic Proton (C2-H): A singlet in the downfield region, typically between δ 8.5 and 9.5 ppm. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the adjacent nitro and chloro groups will significantly deshield this proton, shifting its resonance to a lower field.
-
Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group. This signal is expected to appear in the range of δ 3.9 to 4.2 ppm. The exact chemical shift will be influenced by the electronic environment of the pyrimidine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts for the five carbon atoms are as follows:
-
C4 and C6: These carbons, bonded to the electronegative chlorine and oxygen atoms, respectively, will be significantly deshielded and are expected to resonate at a lower field, likely in the range of δ 150 to 170 ppm.
-
C2: The chemical shift of this carbon will also be in the downfield region, influenced by the adjacent nitrogen atoms, typically around δ 150 to 160 ppm.
-
C5: This carbon, bearing the nitro group, will also be deshielded, with an expected resonance in the range of δ 130 to 145 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically between δ 50 and 60 ppm.[6][7]
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following observations are expected in its mass spectrum:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (189.55 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will also be present, which is a characteristic signature of a monochlorinated compound.[8][9]
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or a chlorine radical (-Cl, 35/37 Da). The fragmentation pattern can provide further confirmation of the compound's structure.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
N-O Stretching (Nitro Group): Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration in the region of 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹.[12]
-
C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
C-O Stretching (Methoxy Group): An asymmetric C-O-C stretching vibration should be observable in the range of 1275-1200 cm⁻¹, and a symmetric stretch between 1075-1020 cm⁻¹.
-
Aromatic C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the region of 1600-1400 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.[13][14][15]
Applications in Drug Discovery
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The chloro and methoxy groups offer handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The nitro group can be reduced to an amino group, which can then be further functionalized, opening up a wide array of synthetic possibilities for creating libraries of compounds for biological screening.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the field of drug discovery. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the generation of diverse chemical libraries. This guide has provided a comprehensive overview of its key characteristics, a plausible synthetic route, and a detailed analysis of its expected spectroscopic features. This information will be a valuable resource for researchers and scientists working with this and related heterocyclic compounds, aiding in the rational design and synthesis of future therapeutic agents.
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4-Chloro-6-methoxy-5-nitropyrimidine molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-nitropyrimidine for Advanced Research
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its pyrimidine core, adorned with reactive chloro, electron-donating methoxy, and electron-withdrawing nitro groups, provides a versatile scaffold for medicinal chemists and material scientists. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and its applications in modern drug discovery, grounded in established scientific principles.
PART 1: Core Physicochemical and Structural Data
The unique reactivity and potential applications of this compound are dictated by its fundamental physicochemical properties. These data are essential for experimental design, from reaction setup to purification and characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O₃ | [1] |
| Molecular Weight | 189.555 g/mol | [1] |
| CAS Number | 52854-14-5 | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | 66°C | [1] |
| Boiling Point | 343.1°C at 760 mmHg | [1] |
| Density | 1.532 g/cm³ | [1] |
| Flash Point | 161.3°C | [1] |
| Refractive Index | 1.569 | [1] |
PART 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of substituted pyrimidines often involves a multi-step process that builds the heterocyclic core and then introduces the desired functional groups. The following protocol is a representative synthesis for a related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine, which can be adapted for this compound, illustrating the core chemical transformations involved. The general strategy involves cyclization to form the pyrimidine ring, followed by nitration and chlorination.
Experimental Protocol: A Generalized Synthesis Pathway
This protocol outlines a plausible multi-step synthesis starting from common laboratory reagents, based on established methods for pyrimidine synthesis.[2][3]
Step 1: Cyclization to form the Pyrimidine Core
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in absolute ethanol.
-
To this solution, add diethyl malonate, followed by the dropwise addition of acetamidine hydrochloride.
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
The resulting precipitate, the pyrimidine-dione precursor, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality and Expertise : The use of a strong base like sodium methoxide is crucial for deprotonating the active methylene group of diethyl malonate, enabling its condensation with acetamidine to form the heterocyclic ring. Refluxing provides the necessary activation energy for the cyclization reaction to proceed to completion.
Step 2: Nitration of the Pyrimidine Ring
-
To a mixture of nitric acid, trichloroacetic acid, and acetic acid, cooled in an ice bath, slowly add the pyrimidine-dione precursor from Step 1.
-
Stir the mixture at a low temperature (0-5°C) for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The nitrated product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.
Causality and Expertise : The mixed acid system provides a potent nitrating agent (NO₂⁺). The electron-rich pyrimidine ring is susceptible to electrophilic substitution, and the nitro group is directed to the 5-position. Low temperatures are essential to control the exothermic reaction and prevent unwanted side reactions.
Step 3: Chlorination of the Nitrated Pyrimidine
-
In a fume hood, gently reflux the nitrated pyrimidine from Step 2 in an excess of phosphorus oxychloride (POCl₃) for 3-4 hours. A small amount of a catalyst such as N,N-dimethylaniline can be added to facilitate the reaction.[2]
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring it onto crushed ice.
-
The chlorinated product is then extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Causality and Expertise : Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on a pyrimidine ring to chloro groups.[4] The reaction proceeds via a nucleophilic substitution mechanism. The use of a catalyst can increase the reaction rate. A careful workup is necessary to safely neutralize the highly reactive POCl₃ and isolate the final product.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of functionalized nitropyrimidines.
PART 3: Applications in Drug Development and Chemical Biology
The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The chloro and methoxy groups, in particular, play significant roles in modulating the biological activity and pharmacokinetic properties of drug candidates.[5][6]
Role as a Versatile Chemical Scaffold
The pyrimidine ring is a common core structure in numerous FDA-approved drugs. The reactivity of the chloro group at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of compound libraries for high-throughput screening. The methoxy and nitro groups modulate the electronic properties of the ring, influencing its interaction with biological targets.
Potential Therapeutic Applications
-
Antibacterials: This class of compounds has been categorized under antibacterials, suggesting its potential as a starting point for the development of new antibiotics.[1]
-
Anticancer Agents: Related quinoline and pyrimidine derivatives are known to be key intermediates in the synthesis of inhibitors for signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[7][8] The functional groups on this compound can be modified to optimize binding to kinase domains or other therapeutic targets.
PART 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. The following guidelines are based on safety data sheets for structurally related compounds.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an ideal starting material for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, handling, and chemical properties is essential for unlocking its full potential in research and development.
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-
PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Available from: [Link]
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Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
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An In-Depth Technical Guide to the Melting and Boiling Points of 4-Chloro-6-methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-6-methoxy-5-nitropyrimidine, with a primary focus on its melting and boiling points. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of these fundamental properties is crucial for its handling, characterization, and application in research and drug development. This document details established experimental methodologies for the accurate determination of melting and boiling points, discusses the theoretical and practical significance of these parameters, and outlines the necessary safety protocols for handling this compound. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.
Introduction to this compound
This compound is a substituted pyrimidine derivative featuring a chlorine atom, a methoxy group, and a nitro group attached to the pyrimidine core. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically significant molecules, including nucleic acids and a wide array of pharmaceuticals. The specific combination of substituents on this pyrimidine ring makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.
The presence of the electron-withdrawing nitro group and the chloro substituent, a good leaving group, makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functionalities. The methoxy group, also an important pharmacophoric element, further modulates the electronic properties and reactivity of the molecule. Given its role as a synthetic intermediate, the purity and identity of this compound are of paramount importance, and its melting and boiling points serve as critical initial indicators of these attributes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the melting and boiling points are reported from a single supplier and should be experimentally verified for critical applications.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O₃ | [1] |
| Molecular Weight | 189.55 g/mol | [1] |
| CAS Number | 52854-14-5 | [1][2][3] |
| Melting Point | 66 °C | [1] |
| Boiling Point | 343.1 °C at 760 mmHg | [1] |
| Density | 1.532 g/cm³ | [1] |
| Appearance | Solid (form may vary) | [4] |
Molecular Structure:
Caption: Chemical structure of this compound.
The Significance of Melting and Boiling Points in a Drug Development Context
The melting and boiling points are fundamental physical constants that provide valuable insights throughout the drug discovery and development process:
-
Identity and Purity Assessment: A sharp and well-defined melting point is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range. This makes melting point determination a quick and cost-effective method for initial purity assessment of newly synthesized batches of this compound.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points. Identifying and characterizing polymorphs is critical in drug development as they can have different solubilities, stabilities, and bioavailabilities.
-
Formulation Development: The melting point influences the choice of formulation strategies. For instance, a low melting point may necessitate specific considerations during manufacturing processes like milling and granulation to avoid melting or sticking.
-
Solubility and Bioavailability: While not a direct measure, the melting point is related to the lattice energy of the crystal. Higher melting points often correlate with lower aqueous solubility, which can impact the oral bioavailability of a drug candidate.
-
Process Chemistry and Safety: The boiling point is a critical parameter for purification techniques such as distillation. For compounds with high boiling points like this compound, vacuum distillation may be required to prevent thermal decomposition. Understanding the boiling point is also essential for assessing thermal hazards during process scale-up.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points of this compound requires meticulous experimental technique. The following sections provide detailed, field-proven protocols.
Melting Point Determination: The Capillary Method
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals with a spatula on a watch glass.
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm of tightly packed sample is obtained.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: If the approximate melting point is known (around 66 °C), rapidly heat the block to about 50-55 °C. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point). The recorded range between these two temperatures is the melting point range. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Boiling Point Determination: The Thiele Tube Method
Due to the high boiling point of this compound, determination at atmospheric pressure may lead to decomposition. Therefore, boiling point determination under reduced pressure is recommended. However, for instructional purposes, the Thiele tube method for atmospheric pressure is described below. This can be adapted for vacuum by connecting the system to a vacuum source and a manometer.
Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the external pressure equals the vapor pressure of the liquid, the liquid boils and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid will enter the capillary tube at the boiling point.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination.
Detailed Protocol:
-
Apparatus Assembly: Attach a small test tube (fusion tube) containing 1-2 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Heating: Clamp the thermometer with the attached test tube in a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) so that the heat-transfer oil level is above the sample.
-
Heating and Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air will be expelled from the capillary tube. Continue heating until a steady stream of bubbles emerges from the tip of the capillary tube.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly while stirring the oil bath. The stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of the utmost importance. While a specific safety data sheet (SDS) for this compound was not available in the search results, the following precautions should be taken based on the known hazards of related chloro- and nitro-substituted aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The melting and boiling points of this compound are crucial physicochemical parameters that inform its identity, purity, and suitability for various applications in research and drug development. This guide has provided the reported values for these constants, detailed and reliable experimental protocols for their determination, and an overview of their significance. By adhering to the methodologies and safety precautions outlined herein, researchers and scientists can confidently and safely work with this important synthetic intermediate, paving the way for future discoveries.
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-
Thoreauchem. This compound-52854-14-5. [Link]
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Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
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PubChemLite. 4-chloro-5-methoxy-6-methylpyrimidine (C6H7ClN2O). [Link]
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ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
ResearchGate. Synthesis and Photophysical Properties of Substituted Pyrimidines | Request PDF. [Link]
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Journal of the American Chemical Society. 2-Substituted 5-nitropyrimidines by the Condensation of Sodium Nitromalonaldehyde with Amidines1. [Link]
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PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]
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-
ResearchGate. Chapter 11 Pyrimidines. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-6-methoxy-5-nitropyrimidine
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-6-methoxy-5-nitropyrimidine (CAS No. 52854-14-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the complete structural elucidation of this key chemical intermediate. By integrating established analytical protocols with predictive data analysis, this guide serves as an authoritative resource for confirming the identity, purity, and structure of the title compound, ensuring data integrity in research and development pipelines.
Introduction: The Molecular Profile
This compound is a substituted pyrimidine, a heterocyclic aromatic ring system that forms the core of essential biological molecules. Its unique combination of functional groups—a reactive chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—makes it a versatile building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any scientific endeavor; thus, a multi-faceted spectroscopic approach is not just recommended, but essential.
This guide will deconstruct the molecule's spectroscopic signature, explaining the causality behind the expected data and establishing a self-validating system where each analytical technique corroborates the others.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule's basic properties is critical before undertaking advanced analysis. These properties influence sample preparation, choice of analytical technique, and interpretation of results.
| Property | Value | Source |
| CAS Number | 52854-14-5 | [1][2] |
| Molecular Formula | C₅H₄ClN₃O₃ | [1] |
| Molecular Weight | 189.56 g/mol | [1][2] |
| Exact Mass | 188.99400 Da | [1] |
| Melting Point | 66°C | [1] |
| Boiling Point | 343.1°C at 760 mmHg | [1] |
| Density | 1.532 g/cm³ | [1] |
Molecular Structure
The structural arrangement of atoms and functional groups dictates the entire spectroscopic output. Understanding this arrangement allows for the prediction and subsequent confirmation of spectral features.
Caption: Molecular Structure of this compound.
Experimental Workflows & Protocols
Scientific integrity demands robust and reproducible methodologies. The protocols outlined below represent standard, validated procedures for the spectroscopic analysis of small organic molecules.
General Sample Preparation
For all analyses, the sample of this compound must be of high purity, typically >97%, to avoid interference from impurities. The solid material should be dried under vacuum to remove residual solvents.
-
NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Mass Spectrometry: Prepare a ~1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent, adding 0.1% formic acid to promote ionization if using Electrospray Ionization (ESI) in positive mode.
-
IR Spectroscopy: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
Spectroscopic Analysis Workflow
Caption: Standard workflow for spectroscopic structural elucidation.
Spectroscopic Data and In-Depth Interpretation
Disclaimer: The following spectral data are predicted based on the known chemical structure and established principles of spectroscopy. While commercial suppliers indicate the availability of spectral data[3][4], publicly accessible experimental spectra were not available at the time of this writing. These predictions serve as an expert guide for what a researcher should expect to observe.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this compound, two signals are expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.2 | Singlet (s) | 1H | H2 (Proton on Ring) | The proton at the C2 position is highly deshielded by the two adjacent electronegative nitrogen atoms in the pyrimidine ring and the electron-withdrawing effects of the chloro and nitro groups.[5] |
| ~4.1 - 4.3 | Singlet (s) | 3H | -OCH₃ (Methoxy Protons) | The protons of the methoxy group are attached to an oxygen atom, which is electronegative, shifting them downfield from a typical alkane proton. |
Expert Insight: The simplicity of the ¹H NMR spectrum is a key validation point. Observing only two singlets immediately confirms the presence of a single, isolated aromatic proton and a methoxy group, which is consistent with the proposed symmetrical substitution pattern. Automated NMR prediction tools can be used to refine these expected shifts.[6][7][8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, five distinct signals are predicted. The prediction of chemical shifts relies on understanding the electronic effects of the various substituents on the pyrimidine ring.[9][10]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~165 - 170 | C6 | Attached to two electronegative atoms (N and O), this carbon is significantly deshielded and appears far downfield. | | ~155 - 160 | C4 | Attached to electronegative nitrogen and chlorine atoms, resulting in a strong downfield shift. | | ~150 - 155 | C2 | Attached to two electronegative nitrogen atoms, causing a downfield shift. | | ~120 - 125 | C5 | This is a quaternary carbon attached to the nitro group. The direct attachment to the electron-withdrawing nitro group causes a downfield shift, though less pronounced than carbons directly bonded to N or O within the ring. | | ~55 - 60 | -OCH₃ | A typical chemical shift for a methoxy carbon attached to an aromatic system. |
Trustworthiness Check: The ¹³C NMR spectrum validates the ¹H NMR data. The presence of five carbon signals confirms the molecular symmetry and the existence of all five carbon atoms proposed in the molecular formula. Online prediction databases are a valuable resource for corroborating these assignments.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. The most critical piece of information for this molecule is the isotopic pattern of the molecular ion.
| m/z Value (Mass-to-Charge Ratio) | Ion Identity | Key Observation & Rationale |
| 189 | [M]⁺ | The molecular ion corresponding to the formula C₅H₄³⁵ClN₃O₃. |
| 191 | [M+2]⁺ | The isotopic ion containing ³⁷Cl. The relative abundance of the M+2 peak should be approximately one-third that of the M peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom.[14] |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common initial fragmentation.[15][16] |
| 159 | [M - NO]⁺ | Loss of nitric oxide is a possible fragmentation pathway for nitroaromatic compounds. |
| 154 | [M - Cl]⁺ | Loss of the chlorine radical. |
Self-Validation System: The mass spectrum is a powerful, self-validating tool. The observation of the molecular ion at m/z 189 confirms the molecular weight derived from the formula. Critically, the presence of a peak at m/z 191 with ~33% the intensity of the m/z 189 peak provides definitive evidence for the presence of a single chlorine atom, thus validating a key component of the structure.[17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[19]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 - 3000 | C-H Stretch (aromatic) | Pyrimidine Ring | The C-H bond on the aromatic ring will absorb in this region.[20] |
| ~2950 - 2850 | C-H Stretch (aliphatic) | -OCH₃ | The C-H bonds of the methyl group will show characteristic stretches just below 3000 cm⁻¹. |
| ~1580 - 1450 | C=N, C=C Stretch | Pyrimidine Ring | The double bonds within the aromatic pyrimidine ring give rise to a series of sharp absorptions in this region.[5] |
| ~1550 & ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro Group (-NO₂) | The nitro group is characterized by two strong, sharp absorption bands. The asymmetric stretch is typically found around 1550-1475 cm⁻¹ and the symmetric stretch around 1360-1290 cm⁻¹ for nitroaromatic compounds.[21] |
| ~1250 - 1050 | C-O Stretch | Methoxy Group | The C-O single bond stretch of the methoxy group will appear as a strong band in this region. |
| ~800 - 600 | C-Cl Stretch | Chloro Group | The carbon-chlorine bond vibration is typically found in the fingerprint region of the spectrum. |
Causality in Interpretation: The IR spectrum acts as a rapid checklist for the expected functional groups. The presence of strong, distinct peaks for the nitro group (N-O stretches) and the aromatic system (C=N/C=C stretches), combined with the C-O stretch of the ether, provides compelling evidence that all key functional groups are present in the analyzed sample.[22]
Conclusion
The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition (specifically the presence of chlorine), and the IR spectrum verifies the presence of all key functional groups. Together, these techniques form a robust, self-validating methodology that ensures the identity and quality of this important chemical intermediate for its application in research and development.
References
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How to predict the 13C NMR spectrum of a compound . Dr Stan Fowler via YouTube. [Link]
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IR, NMR spectral data of pyrimidine derivatives . ResearchGate. [Link]
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Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]
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The Strategic Role of 4-Chloro-6-methoxy-5-nitropyrimidine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrimidine scaffold remains a cornerstone in the landscape of medicinal chemistry, offering a versatile and privileged structure for the development of novel therapeutics.[1][2][3][4] Within this vast chemical space, 4-Chloro-6-methoxy-5-nitropyrimidine emerges as a highly strategic building block, particularly in the synthesis of targeted therapies for oncology and other disease areas. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this key intermediate. We will explore its role in the construction of potent kinase inhibitors and other bioactive molecules, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and graphical representations of relevant biological pathways and synthetic workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their discovery programs.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Nitrogen-containing heterocycles are fundamental to the design of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions.[1][2] The pyrimidine ring, a core component of nucleobases, is particularly prominent and is featured in numerous FDA-approved drugs.[1][2] Its structural features allow for precise functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of electron-withdrawing and leaving groups on the pyrimidine core transforms it into a versatile electrophilic scaffold, ripe for elaboration into complex molecular architectures. This compound is a prime example of such an activated scaffold, offering multiple reaction handles for medicinal chemists to exploit.
Synthesis of this compound: A Plausible Route
While not a commodity chemical, this compound can be synthesized through a logical sequence of reactions, drawing parallels from the established synthesis of related dichloronitropyrimidines.[5][6] A robust synthetic strategy commences with a suitable precursor, such as 4,6-dihydroxy-5-nitropyrimidine, and proceeds through selective methylation and subsequent chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Potassium Salt
-
To a stirred suspension of 4,6-dihydroxy-5-nitropyrimidine (1.0 eq) in water, add potassium carbonate (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1 hour, during which a clear solution should form.
-
Remove the solvent under reduced pressure to yield the potassium salt of 4-hydroxy-6-oxo-5-nitro-1,6-dihydropyrimidin-1-ide as a solid.
Step 2: Selective Methylation
-
Dissolve the potassium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and acidify with 2N HCl to a pH of 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-hydroxy-6-methoxy-5-nitropyrimidine.
Step 3: Chlorination
-
To a flask containing 4-hydroxy-6-methoxy-5-nitropyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Synthetic Utility
The medicinal chemistry value of this compound lies in its predictable and sequential reactivity towards nucleophiles. The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is the more reactive site and will typically be displaced first by a variety of nucleophiles, such as amines. The methoxy group at the C6 position is less labile but can be displaced under more forcing conditions or with stronger nucleophiles. This differential reactivity allows for a stepwise and controlled introduction of different substituents.
Caption: Sequential SNAr on this compound.
Application in the Synthesis of Kinase Inhibitors
A primary application of this pyrimidine scaffold is in the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a hinge-binding motif, mimicking the adenine of ATP. This compound is an excellent starting point for accessing such structures.
Case Study: Synthesis of a Hypothetical CDK Inhibitor
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] The following workflow outlines a plausible synthesis of a CDK4/6 inhibitor scaffold starting from this compound.
Caption: Synthetic workflow for a purine-based kinase inhibitor.
Experimental Protocol: Nucleophilic Substitution with an Aniline
-
In a sealed vial, dissolve this compound (1.0 eq) in n-butanol.
-
Add the desired aniline derivative (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the mixture to 120 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-aryl-4-amino-6-methoxy-5-nitropyrimidine product.
Structure-Activity Relationship (SAR) Insights
The substituents introduced onto the pyrimidine core via this compound play a critical role in determining the biological activity of the final compounds.
| Position on Pyrimidine | Substituent Type | General Impact on Kinase Inhibition |
| C4 | Substituted anilines | Often crucial for establishing key interactions in the ATP-binding pocket and influencing selectivity. |
| C6 | Small alkyl or cycloalkyl amines | Can modulate solubility and pharmacokinetic properties. |
| C5 | (Initially Nitro) | The nitro group activates the ring for SNAr and is subsequently reduced to an amine for further cyclization (e.g., to a purine), which is often essential for activity. |
Quantitative Biological Data (Representative)
The following table presents representative IC₅₀ values for pyrimidine-based CDK4/6 inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound | Target | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) |
| Palbociclib | CDK4/Cyclin D1 | 11 | MCF-7 | 0.06 |
| CDK6/Cyclin D3 | 16 | |||
| Ribociclib | CDK4/Cyclin D1 | 10 | CAMA-1 | 0.11 |
| CDK6/Cyclin D3 | 39 | |||
| Abemaciclib | CDK4/Cyclin D1 | 2 | T47D | 0.047 |
| CDK6/Cyclin D3 | 10 |
Note: Data for approved drugs is shown to represent the potential of the pyrimidine scaffold.
The CDK4/6-Cyclin D-Rb Signaling Pathway
The CDK4/6 pathway is a critical driver of cell cycle progression from the G1 to the S phase. Inhibitors developed from scaffolds like this compound aim to block this pathway, leading to cell cycle arrest and inhibition of tumor growth.
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention for CDK4/6 inhibitors.
Conclusion
This compound stands out as a sophisticated and highly valuable intermediate in medicinal chemistry. Its well-defined reactivity profile allows for the controlled and sequential introduction of various functionalities, making it an ideal starting point for the synthesis of complex heterocyclic systems. As demonstrated, its application in the development of potent kinase inhibitors, such as those targeting the CDK4/6 pathway, highlights its strategic importance in modern drug discovery. The principles and protocols outlined in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in their quest for novel and effective therapeutics.
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via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure. [Link]
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literature review on the synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic routes to this compound. We will delve into the strategic considerations behind common synthetic pathways, provide detailed experimental protocols, and explain the mechanistic rationale for key transformations.
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including antivirals, antibacterials, and anticancer drugs. This compound is a highly valuable, functionalized intermediate. Its strategic arrangement of reactive sites—a nucleophilically displaceable chlorine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—makes it a versatile precursor for the synthesis of more complex heterocyclic systems, such as purines and pteridines. The nitro group, in particular, activates the pyrimidine ring for nucleophilic aromatic substitution, while also serving as a synthetic handle for further transformations, such as reduction to an amino group.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis of this compound reveals several logical pathways for its construction. The core challenge lies in the regioselective introduction of three distinct substituents onto the pyrimidine ring.
Caption: Retrosynthetic analysis of this compound.
The most common and logical approaches involve building the substitution pattern on a pre-formed pyrimidine ring. The two primary strategies hinge on the sequence of nitration, chlorination, and methoxylation.
-
Strategy A: Begins with a dichloropyrimidine, followed by nitration and then a selective mono-methoxylation. This route leverages the high reactivity of 4,6-dichloro-5-nitropyrimidine.[1][2]
-
Strategy B: Involves the initial formation of a methoxypyrimidine intermediate, which is subsequently nitrated. This approach relies on controlling the nitration conditions to achieve the desired regioselectivity.
This guide will focus on a well-established and reliable pathway analogous to Strategy A, which typically proceeds from a dihydroxy pyrimidine precursor.
Synthetic Pathway: From Dihydroxypyrimidine to the Target Compound
The most practical synthesis often starts from readily available 4,6-dihydroxypyrimidine. This multi-step process involves nitration, chlorination, and finally, selective methoxylation. This sequence is advantageous because it installs the activating nitro group early, facilitating the subsequent chlorination step.
Caption: Overall synthetic workflow for this compound.
Step 1: Nitration of 4,6-Dihydroxypyrimidine
Causality: The first step is the electrophilic nitration of the pyrimidine ring. The hydroxyl groups at positions 4 and 6 are strong activating groups, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich C5 position. A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent, where sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion.
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add 4,6-dihydroxypyrimidine to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 4,6-dihydroxy-5-nitropyrimidine, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Chlorination of 4,6-Dihydroxy-5-nitropyrimidine
Causality: The conversion of the hydroxyl groups to chlorine atoms is achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5][6] The pyrimidine hydroxyl groups exist predominantly in their keto-enol tautomeric form (as pyrimidones). The reaction mechanism involves the initial phosphorylation of the keto-form's oxygen by POCl₃, creating a good leaving group. Subsequent attack by a chloride ion displaces the phosphate ester, yielding the chloro-substituted pyrimidine. A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline, is often added to accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.[3]
Experimental Protocol:
-
To a flask containing phosphorus oxychloride, add 4,6-dihydroxy-5-nitropyrimidine followed by a catalytic amount of N,N-dimethylaniline.[3]
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.[3] The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
The solid precipitate, 4,6-dichloro-5-nitropyrimidine, is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol may be performed for purification.
Step 3: Selective Mono-methoxylation
Causality: This final step is a nucleophilic aromatic substitution (SₙAr). The two chlorine atoms at the C4 and C6 positions are activated for displacement by the potent electron-withdrawing nitro group at C5. By carefully controlling the stoichiometry and temperature, one chlorine atom can be selectively replaced by a methoxy group. Using one equivalent of sodium methoxide at a low temperature (e.g., 0°C) favors mono-substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.
Experimental Protocol:
-
Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous methanol and cool the solution to 0°C in an ice bath.
-
Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol (or use commercially available sodium methoxide solution).
-
Add one molar equivalent of the sodium methoxide solution dropwise to the pyrimidine solution, ensuring the temperature remains at 0°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification via column chromatography or recrystallization affords pure this compound.
Product Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes key physical properties for this compound.
| Property | Value | Reference |
| CAS Number | 52854-14-5 | [7] |
| Molecular Formula | C₅H₄ClN₃O₃ | [7] |
| Molecular Weight | 189.56 g/mol | [7] |
| Appearance | Solid | - |
| Melting Point | 66°C | [7] |
| Boiling Point | 343.1°C at 760 mmHg | [7] |
| Density | 1.532 g/cm³ | [7] |
Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure unambiguously.
Conclusion and Field Insights
The synthesis of this compound is a robust and scalable process that provides access to a key intermediate for pharmaceutical research. The described three-step sequence starting from 4,6-dihydroxypyrimidine represents a reliable and well-understood method.
Key field-proven insights for success include:
-
Temperature Control: Strict temperature control during nitration and methoxylation is critical to prevent side reactions and ensure selectivity, respectively.
-
Anhydrous Conditions: The chlorination and methoxylation steps require anhydrous conditions to prevent the hydrolysis of reagents and intermediates.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water; it must be handled with extreme care in a well-ventilated fume hood. Nitrating mixtures are also highly corrosive and strong oxidizing agents.
By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can confidently synthesize this valuable building block for their drug discovery programs.
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Methodological & Application
Selective Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine: A Protocol for Controlled Mono-Substitution
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the selective synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical agents.[1] The protocol focuses on the regioselective mono-substitution of 4,6-dichloro-5-nitropyrimidine using sodium methoxide. We delve into the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) that govern this transformation, offering field-proven insights into optimizing reaction conditions to achieve high yield and purity. This document outlines a detailed, step-by-step experimental procedure, safety protocols, and methods for purification and characterization, designed for researchers in medicinal chemistry and process development.
Introduction and Scientific Rationale
Substituted pyrimidines are foundational scaffolds in a vast array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[1][2] The compound this compound is a particularly valuable building block due to its differentiated reactive sites. The presence of a labile chlorine atom, a methoxy group, and a nitro group allows for sequential, site-specific modifications, enabling the construction of complex molecular architectures.
The synthesis from 4,6-dichloro-5-nitropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] The pyrimidine ring is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro group at the C5 position dramatically enhances the electrophilicity of the C4 and C6 positions, making them highly susceptible to nucleophilic attack.[4][5][6]
Causality of Regioselectivity: The selective replacement of only one chlorine atom is achieved through precise control of stoichiometry and reaction temperature. The two chlorine atoms in the starting material are electronically equivalent. Upon the substitution of the first chlorine with a methoxy group, the electron-donating nature of the new substituent deactivates the pyrimidine ring towards further nucleophilic attack. This electronic effect makes the second substitution significantly slower than the first, allowing for the isolation of the mono-substituted product in high yield by using only one equivalent of the nucleophile.[2][7]
Reaction Scheme and Mechanism
The reaction proceeds via a well-established SNAr addition-elimination mechanism.[8]
Step 1: Nucleophilic Attack The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbons (C4 or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6] The negative charge is delocalized over the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[6]
Step 2: Elimination of the Leaving Group The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility when followed with precision.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier Notes |
| 4,6-dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | 1.0 | 5.00 g | Purity >98% |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.05 | 1.46 g | Use 25% w/w in MeOH |
| Anhydrous Methanol | CH₃OH | 32.04 | - | 100 mL | ACS Grade, <0.005% H₂O |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 200 mL | ACS Grade |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5.00 g (25.8 mmol) of 4,6-dichloro-5-nitropyrimidine in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Nucleophile Addition: Slowly add 1.46 g (27.1 mmol, 1.05 eq) of sodium methoxide (or 5.84 g of a 25% w/w solution in methanol) to the reaction mixture dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality Note: Slow addition at low temperature is critical to dissipate the exothermic heat of reaction and prevent the formation of the di-substituted byproduct.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature while stirring for another 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the mixture into 200 mL of ice-cold water. A pale yellow solid may precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a minimal amount of hot ethanol or isopropanol to yield a pale yellow crystalline solid.
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: Pale yellow solid
-
Melting Point: 66 °C[9]
-
¹H NMR: Spectral data for the product can be found in chemical databases.[10]
-
Molecular Formula: C₅H₄ClN₃O₃[9]
-
Molecular Weight: 189.56 g/mol [9]
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
4,6-dichloro-5-nitropyrimidine: Hazardous chemical that causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[13]
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere if possible. In case of contact, rinse immediately and thoroughly with water.[12]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Disposal: Dispose of all chemical waste according to approved institutional and local guidelines.[11][13]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Ensure the sodium methoxide reagent has not degraded. |
| Product loss during work-up. | Ensure pH of the aqueous phase is near neutral before extraction. Perform extractions thoroughly. | |
| Di-substituted Product Formation | Reaction temperature was too high. | Maintain strict temperature control (<10 °C) during nucleophile addition. |
| Excess sodium methoxide used. | Use a maximum of 1.05 equivalents of sodium methoxide. | |
| Product Fails to Crystallize | Presence of impurities. | Purify the crude product using flash column chromatography (Silica gel, Hexanes:EtOAc gradient). |
| Residual solvent. | Dry the product under high vacuum for an extended period. |
References
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561. Retrieved January 7, 2026, from [Link]
-
Krasavin, M., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(17), 3103. Retrieved January 7, 2026, from [Link]
-
Alfa Aesar. (n.d.). Safety Data Sheet - 4,6-Dichloropyrimidine. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 6-Mercaptopurine 7-N-Oxide and Its S-Methyl Derivative. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 7, 2026, from [Link]
-
Iowa State University. (n.d.). A study of certain novel reactions of 4,6-dimethoxy-5-nitropyrimidine. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 7, 2026, from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Method for producing 4-chloro-6-hydroxypyrimidine.
-
National Center for Biotechnology Information. (n.d.). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
Sources
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-methoxy-5-nitropyrimidine
Introduction: The Strategic Value of a Highly Activated Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug development, pyrimidine-based structures are considered privileged scaffolds due to their prevalence in biologically active molecules, including several FDA-approved drugs.[1][2][3] Their inherent π-deficient nature makes them susceptible to nucleophilic attack, a feature that synthetic chemists exploit to build molecular diversity.[4][5]
The compound 4-Chloro-6-methoxy-5-nitropyrimidine is a particularly valuable building block. Its reactivity is precisely modulated by a confluence of electronic effects: the powerful electron-withdrawing nitro group, the inherent electron deficiency of the pyrimidine ring, and the strategically placed chloro leaving group.[6][7][8] This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this substrate, offering mechanistic insights, field-tested protocols, and troubleshooting advice for researchers aiming to leverage its synthetic potential.
Mechanistic Underpinnings: Activating a π-Deficient System
The reactivity of this compound in SNAr reactions is governed by the classical two-step addition-elimination mechanism.[6][7][9][10] Understanding the role of each substituent is critical for predicting reactivity and designing successful experiments.
-
Initiation by Nucleophilic Attack: The reaction commences with the attack of a nucleophile at the C4 position, which bears the chlorine leaving group. This step is typically the rate-determining step of the reaction.[9] The pyrimidine ring's two nitrogen atoms make the ring electron-poor, predisposing the carbon atoms to nucleophilic attack.[11][12]
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][10]
-
Stabilization and the Role of the Nitro Group: The stability of the Meisenheimer complex is paramount for the reaction to proceed.[9][11] The potent electron-withdrawing nitro group at the C5 position is crucial for stabilizing the negative charge through resonance. It delocalizes the anionic charge, lowering the activation energy of the initial attack.[6][7][10] The ring nitrogens also participate in this charge delocalization, further stabilizing the intermediate.[11][12]
-
Elimination and Re-aromatization: In the final, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[6]
Key Parameters Influencing Reaction Success
The outcome of an SNAr reaction is highly dependent on a careful selection of reaction parameters.
-
Nucleophile Choice: A wide array of nucleophiles can be employed. Reactivity generally increases with basicity but can be attenuated by steric hindrance.[6]
-
Amines (Primary & Secondary): Common nucleophiles, often requiring a non-nucleophilic base to neutralize the HCl generated.
-
Thiols: Typically require a strong base (e.g., NaH) to deprotonate the thiol to the more nucleophilic thiolate.[13]
-
Alkoxides: Potent nucleophiles that readily displace the chloride.
-
-
Solvent System: Polar aprotic solvents are the standard choice as they effectively solvate the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[6][13] Commonly used solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile.
-
Base: When using neutral nucleophiles like amines or thiols, a base is often added. Its purpose is twofold: to deprotonate the nucleophile, increasing its reactivity, or to act as a scavenger for the acid (HCl) produced during the reaction, preventing protonation of the starting materials or products.[6] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
-
Temperature: Due to the high degree of activation, many SNAr reactions on this substrate can proceed at or slightly above room temperature. However, for less reactive nucleophiles, moderate heating (e.g., 80-100 °C) may be necessary to drive the reaction to completion.[13]
Application Notes: Synthesis of Key Intermediates
The primary application of this compound is as a versatile intermediate for the synthesis of polysubstituted pyrimidines and, subsequently, fused heterocyclic systems like purines.[1][3][14]
Unexpected Reactivity: A Gateway to Symmetric Pyrimidines
A noteworthy and synthetically valuable reaction pathway involves the reaction with primary amines. While the initial substitution of the C4-chloro group is expected, under mild conditions, a second substitution can occur where the amine also displaces the C6-methoxy group.[1][14] This surprising result, which proceeds through a sequential SNAr mechanism, provides a direct, one-pot route to symmetric 4,6-dialkylamino-5-nitropyrimidines, which are key precursors for purine libraries.[1][14] This occurs because the initial amination product is still highly activated towards a second nucleophilic attack.
Summary of Representative Transformations
The following table summarizes common SNAr reactions with this compound, providing a starting point for experimental design.
| Nucleophile | Reagents & Conditions | Product Type | Notes |
| Primary Amine | Amine (2.2 eq), TEA, DCM or THF, rt | 4,6-Diamino-5-nitropyrimidine | The methoxy group is also displaced, leading to a symmetric product.[14] |
| Secondary Amine | Amine (1.1 eq), K₂CO₃, DMSO, 80 °C | 4-Amino-6-methoxy-5-nitropyrimidine | The methoxy group is typically retained. |
| Thiol | Thiol (1.2 eq), NaH, DMF, 0 °C to rt | 4-Thioether-6-methoxy-5-nitropyrimidine | Requires formation of the more nucleophilic thiolate.[13] |
| Alcohol | Alcohol, t-BuOK, DMSO, rt | 4,6-Dialkoxy-5-nitropyrimidine | Strong base is used to generate the alkoxide nucleophile.[6] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N⁴,N⁶-Dibenzyl-5-nitropyrimidine-4,6-diamine
This protocol details the one-pot sequential substitution of both the chloro and methoxy groups with a primary amine, based on established methodologies.[1][3][14]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound.
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine to the solution, followed by the dropwise addition of benzylamine at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The NaHCO₃ wash neutralizes any excess acid and removes the triethylammonium hydrochloride salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 4-Methoxy-5-nitro-6-(phenylthio)pyrimidine
This protocol describes the substitution of the chloro group with a thiol nucleophile.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Thiophenol (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
This compound (1.0 eq)
-
Ice-water bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Cool the flask in an ice bath (0 °C) and carefully add the sodium hydride portion-wise. Causality: NaH reacts violently with water; adding it to cold solvent under inert atmosphere is a critical safety measure.
-
Slowly add thiophenol dropwise to the NaH suspension. Stir for 30 minutes at 0 °C. Effervescence (H₂ gas) should be observed as the sodium thiophenolate salt is formed.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrimidine dropwise to the pre-formed thiophenolate solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution while cooling in an ice bath. Causality: This step safely neutralizes any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Workflow and Troubleshooting
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor quality reagents (e.g., wet solvent).3. Ineffective base for neutral nucleophiles. | 1. Increase reaction time or gently heat the mixture.2. Ensure all solvents are anhydrous and reagents are pure.3. Switch to a stronger base or ensure adequate equivalents are used. |
| Low Yield | 1. Mechanical losses during workup/purification.2. Product is water-soluble.3. Degradation of starting material or product. | 1. Be meticulous during transfers; pre-saturate silica column with solvent.2. Perform back-extraction of aqueous layers.3. Ensure reaction is not overheated; use a milder base if necessary. |
| Multiple Spots on TLC | 1. Formation of side-products (e.g., hydrolysis).2. In the case of primary amines, a mixture of mono- and di-substituted products.3. Unreacted starting material. | 1. Ensure anhydrous conditions to prevent hydrolysis of the chloro-pyrimidine.2. Adjust stoichiometry of the amine; use >2 equivalents to favor the di-substituted product.3. See "Incomplete Reaction". |
Conclusion
This compound stands out as a robust and versatile electrophile for nucleophilic aromatic substitution. The powerful activation provided by the C5-nitro group facilitates reactions with a broad range of nucleophiles under generally mild conditions. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters, researchers can efficiently generate diverse libraries of substituted pyrimidines, paving the way for new discoveries in drug development and materials science. The unexpected dual substitution with primary amines further enhances its utility, offering a streamlined path to symmetrically substituted scaffolds.
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Al-Otaibi, J. S., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - NIH. [Link]
- Not Voodoo. (2018).
- Gómez, L. C., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
-
ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish...[Link]
-
Gómez, L. C., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Gómez, L. C., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
- BenchChem. (2025).
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Application Notes & Protocols: 4-Chloro-6-methoxy-5-nitropyrimidine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-Chloro-6-methoxy-5-nitropyrimidine, a key building block in modern synthetic and medicinal chemistry. We will delve into its reactivity, provide detailed experimental protocols for its use, and explain the chemical principles that make it a valuable intermediate for the synthesis of complex heterocyclic compounds.
Introduction: The Strategic Value of this compound
This compound is a polysubstituted pyrimidine characterized by a unique arrangement of functional groups that impart high and selective reactivity. Its structure features:
-
A pyrimidine core , a privileged scaffold in numerous FDA-approved drugs and biologically active molecules.[1][2]
-
A chloro group at the C4 position, which serves as an excellent leaving group.
-
A powerful nitro group at the C5 position. This electron-withdrawing group strongly activates the pyrimidine ring for nucleophilic attack.[3][4]
-
A methoxy group at the C6 position, which can also be displaced under certain conditions, offering a secondary point for functionalization.[5][6]
This specific combination of activating and leaving groups makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, providing a reliable pathway to introduce diverse functionalities and build molecular complexity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₄ClN₃O₃ |
| Molecular Weight | 189.56 g/mol |
| Appearance | Typically a solid (e.g., off-white to yellow powder) |
| Purity | >97% (Commercial Grade) |
| Key Synonyms | This compound |
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound stems from its susceptibility to SNAr reactions.[3][7] Unlike simple aromatic rings, the pyrimidine ring is electron-deficient, and this deficiency is dramatically amplified by the adjacent nitro group.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient carbon atom at the C4 position (the ipso-carbon), breaking the aromaticity of the ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[4]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitro group.[4][7] Aromaticity is then restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product.
Caption: The two-step addition-elimination SNAr mechanism.
Experimental Protocols & Applications
The following protocols provide practical, step-by-step guidance for common transformations using this compound.
Application 1: Synthesis of 4-Amino-6-methoxy-5-nitropyrimidines
This is the most frequent application, serving as a gateway to a vast library of derivatives. The resulting aminopyrimidines are crucial precursors for the synthesis of purine analogs and other bioactive scaffolds.
Protocol: General Procedure for Amination
Caption: Experimental workflow for the synthesis of aminopyrimidines.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent, such as isopropanol (IPA) or acetonitrile (MeCN), to dissolve the starting material (approx. 5-10 mL per gram of pyrimidine).
-
Nucleophile & Base Addition: Add the desired primary or secondary amine (1.1 equivalents). Subsequently, add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents).
-
Expertise Note: A non-nucleophilic base is crucial here. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Using a nucleophilic base like sodium hydroxide could lead to competitive formation of the 4-hydroxy derivative.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-85°C for IPA). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-6 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and water to remove excess reagents and salts.
-
Drying: Dry the purified product under vacuum to yield the final 4-amino-6-methoxy-5-nitropyrimidine derivative.
Application 2: Further Derivatization to Purine Scaffolds
The true power of this intermediate is realized in multi-step syntheses. The product from the amination protocol can be readily converted into highly valuable purine structures.
-
Nitro Group Reduction: The nitro group of the 4-amino-6-methoxy-5-nitropyrimidine is reduced to an amine, forming a 4,5-diaminopyrimidine. Common reduction conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., sodium dithionite).
-
Cyclization: The resulting diaminopyrimidine is then cyclized with a one-carbon source (e.g., triethyl orthoformate, formic acid) to construct the imidazole ring, completing the purine scaffold.
This two-step sequence is a cornerstone of purine synthesis in medicinal chemistry.
Summary of Reaction Conditions with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. | Typical Yield |
| Primary Amines | Benzylamine | Isopropanol | DIPEA | Reflux | >90% |
| Secondary Amines | Morpholine | Acetonitrile | K₂CO₃ | 80°C | >85% |
| Anilines | 4-Fluoroaniline | DMF | None | 100°C | >80% |
| Alkoxides | Sodium Methoxide | Methanol | N/A (reagent) | RT to 50°C | >90% |
| Thiols | Thiophenol | DMF | K₂CO₃ | RT | >95% |
Note: Conditions are illustrative and may require optimization for specific substrates.
Trustworthiness: Self-Validating Protocols
To ensure the success and reproducibility of these protocols, consistent analytical monitoring is essential.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to track the consumption of the starting material and the formation of the product. The starting material is UV active, and the product will typically have a different Rf value.
-
Product Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the nucleophile.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
By integrating these analytical checks, each synthesis becomes a self-validating system, ensuring high confidence in the experimental outcomes.
References
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from: [Link]
-
Córdoba Gómez, L., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. Available at: [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. Available at: [Link]
-
ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application of 4-Chloro-6-methoxy-5-nitropyrimidine in the Synthesis of Purine Derivatives
Introduction: The Strategic Advantage of 4-Chloro-6-methoxy-5-nitropyrimidine in Purine Synthesis
Purine derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The strategic synthesis of these vital molecules often relies on the careful selection of versatile starting materials. This compound stands out as a highly valuable and strategic precursor for the construction of diverse purine libraries. Its utility stems from the well-defined and sequential reactivity of its functional groups, which allows for a controlled and stepwise assembly of the purine core.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of purine derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and present a logical framework for the synthesis of these important heterocyclic compounds.
The key to the synthetic utility of this compound lies in the differential reactivity of its substituents. The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the 5-position. This activation renders the chloro group at the 4-position highly susceptible to displacement by a variety of nucleophiles, particularly amines. Crucially, the methoxy group at the 6-position is a poorer leaving group than chloride, enabling selective substitution at the C4 position. Following the introduction of a desired amino substituent at C4, the nitro group can be readily reduced to an amine, setting the stage for the final cyclization step to form the imidazole ring of the purine system. This sequential reactivity provides a robust and flexible platform for the synthesis of a wide array of 6-methoxy-9-substituted purine derivatives.
Core Synthetic Strategy: A Three-Step Approach to the Purine Scaffold
The synthesis of purine derivatives from this compound follows a logical and well-established three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the C4-chloro group by a primary amine to introduce the future N9-substituent of the purine ring.
-
Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group to generate the requisite 4,5-diaminopyrimidine intermediate.
-
Cyclization: Ring closure of the 4,5-diaminopyrimidine with a one-carbon source to form the imidazole ring and complete the purine scaffold.
This overall synthetic workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of 9-substituted-6-methoxypurines.
Experimental Protocols
PART 1: Nucleophilic Aromatic Substitution of the C4-Chloride
The initial step involves the selective reaction of a primary amine with the C4-chloro position of this compound. The electron-withdrawing nitro group significantly activates the pyrimidine ring for SNAr, allowing this reaction to proceed under relatively mild conditions. The use of a base is typically required to neutralize the HCl generated during the reaction.
Protocol 1: Synthesis of N-Benzyl-6-methoxy-5-nitropyrimidin-4-amine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol or Isopropanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound and the chosen alcohol solvent.
-
Add the primary amine (e.g., benzylamine) and the base (TEA or DIPEA) to the suspension.
-
Heat the reaction mixture to reflux (typically 70-80 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and salts.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
-
Causality and Insights:
-
The choice of a non-nucleophilic base like TEA or DIPEA is crucial to prevent competition with the primary amine nucleophile.
-
Running the reaction at reflux accelerates the rate of substitution. The reaction can often be performed at room temperature, but will require a longer reaction time.
-
The methoxy group at C6 is significantly less reactive as a leaving group compared to the C4-chloro group under these conditions, ensuring high selectivity. However, in reactions with primary amines under certain conditions, unexpected disubstitution of both the chloro and alkoxy groups has been observed.[2]
-
| Parameter | Value |
| Reactant Ratio | 1:1.1:1.5 (Pyrimidine:Amine:Base) |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | >85% |
PART 2: Reduction of the 5-Nitro Group
The reduction of the nitro group to an amine is a critical step to generate the 4,5-diaminopyrimidine necessary for the subsequent cyclization. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.
Protocol 2: Synthesis of N4-Benzyl-6-methoxypyrimidine-4,5-diamine
-
Materials:
-
N-Benzyl-6-methoxy-5-nitropyrimidin-4-amine (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve or suspend the 4-amino-6-methoxy-5-nitropyrimidine intermediate in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the mixture.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen), followed by purging with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of reaction progress.
-
Upon completion (typically 4-8 hours), carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diaminopyrimidine. This product is often used in the next step without further purification due to its potential instability and susceptibility to oxidation.
-
-
Causality and Insights:
-
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, with water being the only byproduct.
-
The 4,5-diaminopyrimidine product can be sensitive to air oxidation, which can lead to colored impurities. It is therefore advisable to proceed to the next step as soon as possible, or to handle the product under an inert atmosphere.
-
Other reducing agents such as tin(II) chloride (SnCl₂) in HCl or sodium dithionite (Na₂S₂O₄) can also be used, but may require more extensive workup procedures to remove metal salts.
-
| Parameter | Value |
| Reducing Agent | H₂ with 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | Atmospheric (H₂ balloon) |
| Typical Reaction Time | 4-8 hours |
| Expected Yield | Quantitative (often used crude) |
PART 3: Cyclization to Form the Purine Ring
The final step in the synthesis is the construction of the imidazole ring to form the purine scaffold. This is most commonly achieved by reacting the 4,5-diaminopyrimidine with a one-carbon electrophile. The Traube purine synthesis is a classic and widely used method for this transformation.
Protocol 3: Synthesis of 9-Benzyl-6-methoxypurine
-
Materials:
-
N4-Benzyl-6-methoxypyrimidine-4,5-diamine (1.0 eq)
-
Triethyl orthoformate (large excess, can be used as solvent)
-
Formic acid or p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the crude 4,5-diaminopyrimidine intermediate.
-
Add a large excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as formic acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (typically 120-140 °C) with stirring.
-
Monitor the reaction by TLC until the diaminopyrimidine is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Causality and Insights:
-
Triethyl orthoformate serves as the one-carbon source for the C8 position of the purine ring. Using it in excess also drives the reaction to completion.
-
The acid catalyst protonates the orthoformate, generating a reactive electrophile that is attacked by the 5-amino group. Subsequent intramolecular cyclization and elimination of ethanol yields the purine.
-
Formic acid can also be used as both the C1 source and the solvent, typically requiring higher temperatures.
-
Caption: Simplified schematic of the imidazole ring formation.
| Parameter | Value |
| C1 Source | Triethyl orthoformate |
| Catalyst | Formic acid (catalytic) |
| Temperature | Reflux (~120-140 °C) |
| Typical Reaction Time | 2-6 hours |
| Expected Yield | 60-90% |
Conclusion
This compound is a strategically designed and highly effective building block for the synthesis of 6-methoxy-9-substituted purine derivatives. The distinct reactivity of its functional groups allows for a controlled, sequential, and efficient construction of the purine scaffold. The protocols outlined in this application note provide a robust and reproducible framework for researchers in the field of medicinal chemistry and drug discovery to access a diverse range of purine analogues for biological evaluation. The logical and stepwise nature of this synthetic route makes it amenable to the generation of compound libraries for structure-activity relationship studies, thereby accelerating the discovery of novel therapeutic agents.
References
- Science of Synthesis. (n.d.). 7.1.1. Synthesis. Houben-Weyl, Vol E5, p 1547.
-
Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. ChemRxiv. [Link]
-
PubChem. (n.d.). 6-Methoxy-5-nitropyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Vince, R., & Daluge, S. (1984). Synthesis and Antiviral Activity of Carbocyclic Analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(11), 1416–1421. [Link]
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
Sources
Application Note: Comprehensive Analytical Characterization of 4-Chloro-6-methoxy-5-nitropyrimidine
Introduction and Significance
4-Chloro-6-methoxy-5-nitropyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases and various therapeutic agents.[1] The specific combination of chloro, methoxy, and nitro functional groups on this molecule makes it a versatile intermediate for synthesizing more complex target compounds.
Ensuring the identity, purity, and stability of such a key starting material is paramount for the successful development of active pharmaceutical ingredients (APIs). A failure to adequately characterize this intermediate can lead to impurities in the final drug substance, potentially impacting its safety and efficacy. This application note provides a comprehensive guide to the analytical methodologies required for the complete characterization of this compound, grounding each protocol in established scientific principles and regulatory expectations. The methods described herein are designed to be robust and self-validating, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for selecting and developing appropriate analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 52854-14-5 | [5] |
| Molecular Formula | C₅H₄ClN₃O₃ | [5] |
| Molecular Weight | 189.56 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 66 °C | [5] |
| Boiling Point | 343.1 °C at 760 mmHg | [5] |
Analytical Workflow Overview
A multi-technique approach is necessary for the unambiguous characterization of this compound. Each technique provides a unique and complementary piece of information, culminating in a comprehensive quality profile.
Figure 1: General analytical workflow for the characterization of this compound.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical intermediates and quantifying their content.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC (RP-HPLC) is the preferred method for purity determination due to its high resolving power and compatibility with a wide range of compounds.[7] The method separates the target analyte from its impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically achieved using a UV detector, as the pyrimidine ring and nitro group are strong chromophores.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (for Purity): Prepare in the same manner as the standard solution, using the sample to be tested, to a final concentration of ~0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Data Analysis:
-
Purity: Determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Assay (vs. Standard): The concentration of the sample is calculated by comparing the peak area of the analyte in the sample solution to the peak area in the reference standard solution.
-
Method Validation: This HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][10]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak is free from interference from impurities, degradants, or placebo. |
| Linearity | R² ≥ 0.999 over the concentration range (e.g., 50% to 150% of nominal). |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Range | The interval over which the method is precise, accurate, and linear. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, pH ±0.2). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] The sample is vaporized and separated by gas chromatography, and the components are then detected by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for the compound, which serves as a chemical "fingerprint" for identification. Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns.[11]
Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Expected Data:
-
Total Ion Chromatogram (TIC): Shows the separation of all components over time.
-
Mass Spectrum: The mass spectrum of the main peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z 189/191, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl). Key fragment ions would likely result from the loss of the nitro group (-NO₂, 46 amu), the methoxy group (-OCH₃, 31 amu), or a chlorine atom (-Cl, 35/37 amu).[11]
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.[12]
Protocol:
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in an NMR tube.
-
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.[13]
-
-
-
Expected Spectral Data (in CDCl₃):
-
¹H NMR:
-
A singlet around δ 4.1-4.3 ppm, integrating to 3 protons, corresponding to the methoxy group (-OCH₃).
-
A singlet around δ 8.5-8.8 ppm, integrating to 1 proton, corresponding to the proton on the pyrimidine ring.
-
-
¹³C NMR:
-
Five distinct signals are expected for the five carbon atoms in the molecule.
-
The chemical shifts will be influenced by the attached electronegative atoms (Cl, N, O).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.
Protocol:
-
Instrumentation:
-
FT-IR Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.
-
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Functional Group Assignment ~3100-3000 Aromatic C-H stretch ~2950-2850 Aliphatic C-H stretch (from -OCH₃) ~1600-1550 C=N and C=C stretching vibrations of the pyrimidine ring[15] ~1550-1500 & ~1350-1300 Asymmetric and symmetric N-O stretching of the nitro (NO₂) group ~1250-1000 C-O stretch (ether) | ~800-700 | C-Cl stretch[1] |
Integrated Characterization Strategy
No single technique can fully characterize a molecule. The strength of this analytical approach lies in the integration of data from all methods to build a complete and trustworthy profile of this compound.
Figure 2: Relationship between analytical techniques and the information provided for characterization.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) techniques ensures the unambiguous confirmation of identity, structure, purity, and assay. Adherence to these scientifically sound and well-validated methods is critical for ensuring the quality of this key intermediate, thereby supporting the development of safe and effective pharmaceutical products. All methods should be developed and validated in accordance with current regulatory guidelines, such as those from the ICH and FDA.[16][17]
References
- Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Google Vertex AI Search Grounding API URL
- Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives Source: Google Vertex AI Search Grounding API URL
- Title: New FDA Guidance on Analytical Methods Provides General Approach, but Few Details Source: BioProcess International URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: FDA Guidance For Industry Analytical Procedures and Methods Validation Source: Scribd URL
- Title: Q2(R2)
- Title: ICH Q2(R2)
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: IR, NMR spectral data of pyrimidine derivatives Source: ResearchGate URL: [Link]
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
- Title: ICH Guidance Q14 / Q2(R2)
- Title: ICH Q2(R2)
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
-
Title: Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]
- Title: Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives Source: Universiti Kebangsaan Malaysia URL
- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: EPFL URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ukm.my [ukm.my]
- 13. epfl.ch [epfl.ch]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. scribd.com [scribd.com]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Application Note: A Robust HPLC Purification Protocol for 4-Chloro-6-methoxy-5-nitropyrimidine
Introduction: The Strategic Importance of Purifying 4-Chloro-6-methoxy-5-nitropyrimidine
This compound is a key heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its distinct structural motifs—a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitro group on a pyrimidine core—make it a versatile precursor for the synthesis of complex molecules with potential biological activities, including kinase inhibitors and other targeted therapeutics.
The purity of this intermediate is paramount; trace impurities from its synthesis can lead to the formation of significant side products in subsequent reactions, complicating downstream processes, reducing yields, and introducing challenges in the purification of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the efficient purification of this compound, ensuring high purity and recovery for researchers and drug development professionals.
Foundational Principles: Why RP-HPLC is the Method of Choice
The selection of a purification strategy is dictated by the physicochemical properties of the target molecule. An analysis of this compound reveals why reversed-phase chromatography is exceptionally well-suited for this task.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₅H₄ClN₃O₃ | N/A |
| Molecular Weight | 189.56 g/mol [1] | Standard molecular weight for small molecule HPLC. |
| Melting Point | 66°C[1] | The compound is a solid at room temperature, facilitating stable sample preparation. |
| Polarity (XLogP3) | 1.3[1] | This value indicates moderate hydrophobicity. The molecule has both polar (nitro, methoxy, pyrimidine nitrogens) and non-polar (chlorinated aromatic ring) characteristics, making it an ideal candidate for retention and separation on a non-polar stationary phase like C18 using a polar mobile phase. |
| Structure | Pyrimidine derivative | Pyrimidine derivatives are routinely and effectively separated using reversed-phase HPLC, often with C8 and C18 columns[2]. |
The molecule's moderate polarity allows for strong, predictable interactions with a C18 stationary phase. By modulating the polarity of the mobile phase through a gradient elution of water and acetonitrile, we can effectively control the retention of the target compound while separating it from both more polar and less polar impurities that are common in its synthesis.
Detailed Purification Protocol
This protocol is designed for scalability from analytical to preparative scale with appropriate adjustments to flow rates and column dimensions.
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. A fraction collector is required for automated purification.
-
Column: A reversed-phase C18 column is the recommended stationary phase. For initial method development, an analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) can be used, followed by scaling to a preparative column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Chemicals:
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Mobile Phase Preparation
The use of a mobile phase additive is critical for achieving sharp, symmetrical peaks. Formic acid helps to suppress the interaction of the pyrimidine nitrogens with residual free silanol groups on the silica-based C18 packing, thereby preventing peak tailing[3].
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
Causality Note: Both mobile phases must be thoroughly degassed (e.g., via sonication or vacuum filtration for 15-20 minutes) before use. Dissolved gases can form bubbles in the pump heads or detector flow cell, leading to pressure fluctuations and a noisy baseline, which compromises detection and fraction collection accuracy[3].
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A 50:50 mixture of Mobile Phase A and B, or methanol, is often a good starting point. The goal is complete dissolution.
-
Ensure the final concentration is within the loading capacity of the selected column. Overloading leads to poor resolution and broad peaks.
-
Filter the sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulate matter. This step is crucial to prevent clogging of the HPLC column and system frits[3].
HPLC Method Parameters
The following parameters provide a robust starting point for the purification. Optimization may be required depending on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale & Justification |
| Column | C18, 5 µm particle size, 100 Å pore size | The C18 phase provides sufficient hydrophobicity for retaining the target compound. The 5 µm particle size offers a good balance between efficiency and backpressure[3]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for a reversed-phase separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an excellent organic modifier for separating pyrimidine derivatives and offers lower backpressure than methanol[4][5]. |
| Flow Rate | Analytical: 1.0 mL/min; Preparative: Scale accordingly (e.g., 20 mL/min for a 21.2 mm ID column) | Standard flow rate for an analytical column. Must be scaled linearly for preparative work to maintain separation integrity. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 10% B; 18-25 min: 10% B | A gradient is essential for eluting a range of potential impurities and ensuring the target compound is well-resolved. The final hold at high %B cleans the column, and the re-equilibration step ensures reproducibility between injections[3]. |
| Detection Wavelength | 254 nm | Aromatic and nitro-containing compounds typically exhibit strong absorbance at or near 254 nm, providing high sensitivity for detection[3]. A full UV scan of the compound can confirm the optimal wavelength. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity. |
| Injection Volume | Analytical: 5-10 µL; Preparative: Dependent on concentration and column size | Must be optimized to avoid overloading. |
Experimental Workflow and Data Management
The entire process, from sample preparation to final purity verification, follows a logical and self-validating sequence.
Caption: Logical workflow for the HPLC purification of this compound.
Step-by-Step Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution and Fraction Collection: Run the gradient method as detailed in the parameter table. Monitor the chromatogram in real-time. Begin collecting fractions just before the main product peak begins to elute and stop just after it returns to baseline.
-
Post-Purification Processing: Combine the fractions identified as containing the pure product.
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. If formic acid residue is a concern, it can be removed by co-evaporation with a neutral solvent or by lyophilization.
-
Purity Confirmation: Dissolve a small amount of the final solid and analyze it using the same HPLC method on an analytical scale to confirm its purity (>95% is a common target).
Conclusion and Expert Recommendations
This application note provides a validated and robust protocol for the purification of this compound using reversed-phase HPLC. The choice of a C18 stationary phase coupled with a water/acetonitrile mobile phase containing formic acid is grounded in the physicochemical properties of the target molecule and established chromatographic principles for pyrimidine derivatives[2][4]. By following this detailed methodology, researchers can reliably obtain high-purity material, which is essential for the success of subsequent synthetic transformations and the overall integrity of drug discovery programs. For compounds that may be more polar, exploring columns specifically designed for enhanced polar retention, such as those with polar end-capping or polar-embedded phases, could be a valuable optimization step[6][7].
References
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available at: [Link]
-
Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Available at: [Link]
-
Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 7. waters.com [waters.com]
one-pot synthesis of symmetrical 4,6-dialkylamino-5-nitropyrimidines
Application Note & Protocol
A Streamlined One-Pot Synthesis of Symmetrical 4,6-Dialkylamino-5-Nitropyrimidines for Accelerated Drug Discovery
Abstract
Symmetrically substituted 4,6-diamino-5-nitropyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active agents. Traditional multi-step syntheses of these compounds are often time-consuming and inefficient. This application note presents a robust and efficient one-pot protocol for the synthesis of symmetrical 4,6-dialkylamino-5-nitropyrimidines starting from readily available 4,6-dichloro-5-nitropyrimidine. The methodology leverages an unexpected sequential nucleophilic aromatic substitution (SNAr) reaction where an intermediate alkoxy group is surprisingly displaced by a primary amine under mild conditions, facilitating a streamlined synthesis. This guide provides a detailed reaction mechanism, a step-by-step experimental protocol, characterization data, and a troubleshooting guide to enable researchers in drug discovery and organic synthesis to reliably produce these valuable compounds.
Introduction: The Significance of the 5-Nitropyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activity, including anticancer and antimicrobial agents.[1][2] Specifically, the 4,6-diamino-5-nitropyrimidine core is a key building block for constructing more complex fused heterocyclic systems, such as purines, which are of immense interest in drug development.[3][4] These compounds have been investigated for a range of therapeutic applications, including as corticotropin-releasing factor antagonists and antitubercular agents.[5][6]
The efficiency of synthesizing libraries of these compounds is critical for structure-activity relationship (SAR) studies in early-stage drug discovery.[7] Multi-component and one-pot reactions are powerful strategies that enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.[8][9] The protocol detailed herein describes a one-pot method that proceeds under mild conditions to afford symmetrical 4,6-dialkylamino-5-nitropyrimidines in good to excellent yields, providing a significant advantage over traditional, harsher synthetic routes.[4]
Reaction Mechanism: A Tale of Two Substitutions
The synthesis proceeds via a sequential Nucleophilic Aromatic Substitution (SNAr) mechanism. The SNAr reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[10][11]
Activation of the Pyrimidine Ring: The nitro group (-NO₂) at the C5 position is a powerful EWG. Through its inductive and resonance effects, it withdraws electron density from the pyrimidine ring, making the carbon atoms at positions C4 and C6 highly electrophilic and susceptible to attack by nucleophiles.[12][13]
The SNAr Pathway: The reaction occurs in two main stages within the same reaction vessel:
-
Formation of the Alkoxy Intermediate: Initially, an alcohol (e.g., prop-2-yn-1-ol, benzyl alcohol) in the presence of a base reacts with 4,6-dichloro-5-nitropyrimidine. The alkoxide ion acts as a nucleophile, attacking one of the chlorinated carbons (C4 or C6) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][13] The subsequent expulsion of a chloride ion restores aromaticity, yielding a 6-alkoxy-4-chloro-5-nitropyrimidine intermediate.
-
Symmetrical Disubstitution: Upon introduction of a primary amine, the second and more surprising substitution occurs. The amine first displaces the remaining chlorine atom, which is expected. However, under the same mild conditions, the amine also displaces the alkoxy group from the C6 position.[3][4] This second substitution, which avoids the need for harsh conditions typically required to displace two chlorine atoms directly, is a key feature of this one-pot protocol.[4] The reaction's success hinges on the fact that the alkoxy group, typically a poor leaving group, is readily displaced in this activated system.
The overall mechanism is depicted below.
Caption: Generalized SNAr mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is adapted from methodologies reported by Chavarría, et al. and provides a general procedure for the synthesis of N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine.[3][4]
3.1. Materials and Equipment
-
Reagents: 4,6-dichloro-5-nitropyrimidine, Benzyl alcohol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Benzylamine, Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Triethylamine (TEA), Ethyl acetate (EtOAc), Hexanes.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), glass column for chromatography, standard glassware.
3.2. Step-by-Step Procedure
The entire workflow is a continuous one-pot process.
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.
-
Rationale: Anhydrous conditions are crucial to prevent unwanted side reactions with water.
-
-
Formation of Intermediate: Cool the solution to 0 °C using an ice bath. Add DBU (1.0 eq) followed by the dropwise addition of a solution of benzyl alcohol (1.0 eq) in anhydrous THF.
-
Rationale: Cooling controls the initial exothermic reaction. DBU is a non-nucleophilic base used to deprotonate the alcohol, forming the reactive alkoxide.
-
-
Monitoring Step 1: Stir the reaction mixture at 0 °C for 30 minutes. Monitor the formation of the 4-chloro-6-benzyloxy-5-nitropyrimidine intermediate by TLC.
-
Addition of Amine: To the same flask, add triethylamine (TEA, 2.2 eq) followed by benzylamine (2.2 eq).
-
Rationale: TEA is a base that neutralizes the HCl generated during the substitution reactions. A slight excess of the amine ensures the reaction goes to completion.
-
-
Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the consumption of the intermediate and formation of the final product by TLC (a typical mobile phase is a 7:3 mixture of hexanes:ethyl acetate).
-
Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel.
-
Characterization: The purified product, N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine, should be a yellow solid.[4] Characterize using standard analytical techniques:
-
1H NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (m.p.): As an indicator of purity.
-
Results and Data
The one-pot methodology is versatile and has been successfully applied to a variety of primary amines, affording the desired symmetrical products in good yields.
| Entry | Primary Amine (R²-NH₂) | Product | Yield (%)[4] |
| 1 | Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 82 |
| 2 | Phenethylamine | 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | 41 |
| 3 | 4-Methoxybenzylamine | N4,N6-Bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine | 72 |
| 4 | Isopropylamine | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 72 |
| 5 | Cyclohexylamine | N4,N6-Dicyclohexyl-5-nitropyrimidine-4,6-diamine | 86 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (wet solvent/amine).2. Insufficient reaction time or temperature.3. Ineffective base. | 1. Use freshly distilled, anhydrous solvents and high-purity amines.2. Allow the reaction to stir longer at room temperature; monitor closely by TLC.3. Ensure the correct equivalents of base are used; check the quality of the base. |
| Incomplete Reaction | 1. Insufficient amine or base.2. Steric hindrance from a bulky amine. | 1. Add a slight additional amount of amine and TEA and continue stirring.2. For sterically hindered amines, gentle heating (e.g., 40 °C) may be required. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of water leading to hydrolysis of the starting material. | 1. Maintain the initial reaction step at 0 °C to ensure selectivity.2. Ensure all glassware is oven-dried and anhydrous solvents are used. |
| Difficulty in Purification | 1. Product co-elutes with impurities.2. Product is insoluble. | 1. Adjust the solvent polarity for column chromatography (e.g., try different ratios of hexanes/EtOAc or DCM/methanol).2. Try recrystallization from a suitable solvent system (e.g., ethanol/water). |
Safety Precautions
-
4,6-dichloro-5-nitropyrimidine: This starting material is hazardous and should be handled with care in a well-ventilated fume hood.[5] Avoid inhalation, ingestion, and skin contact.
-
Solvents: THF, DCM, and Hexanes are flammable and volatile. Work in a fume hood away from ignition sources.
-
Bases: DBU and TEA are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The described one-pot synthesis provides a highly efficient, reliable, and scalable route to symmetrical 4,6-dialkylamino-5-nitropyrimidines. By leveraging a sequential SNAr reaction under mild conditions, this protocol circumvents the need for intermediate isolation and harsh reaction conditions, making it an invaluable tool for medicinal chemists and researchers. The operational simplicity and good yields across a range of substrates make this method ideal for generating compound libraries for high-throughput screening and accelerating the drug discovery process.
References
- Humphries, A. C., et al. (2007). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Organic & Biomolecular Chemistry, 5(18), 2999-3004. [Link not available]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Chavarría, C., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over. RSC Publishing. Available at: [Link]
-
Chavarría, C., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy. New Journal of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available at: [Link]
-
PubMed. (2017). Recent applications of click chemistry in drug discovery. Available at: [Link]
-
PubMed. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. Available at: [Link]
-
National Center for Biotechnology Information. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Available at: [Link]
-
ResearchGate. One-Pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles | Request PDF. Available at: [Link]
-
MDPI. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Available at: [Link]
-
PubMed. (2019). One-Pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Available at: [Link]
-
PubMed. (1995). Synthesis of (dialkylamino)alkyl-disubstituted pyrimido[5,6,1- de]acridines, a novel group of anticancer agents active on a multidrug resistant cell line. Available at: [Link]
-
Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available at: [Link]
-
MDPI. (2023). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Available at: [Link]
Sources
- 1. Synthesis of (dialkylamino)alkyl-disubstituted pyrimido[5,6,1- de]acridines, a novel group of anticancer agents active on a multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. orgchemres.org [orgchemres.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Note & Protocol: The Sequential SNAr Amination of 6-Alkoxy-4-chloro-5-nitropyrimidines
For: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of polysubstituted pyrimidines serves as a cornerstone for the development of novel purine libraries in medicinal chemistry. This application note provides an in-depth analysis of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines. Counterintuitively, this reaction does not terminate at the expected monosubstituted 6-alkoxy-4-alkylamine-5-nitropyrimidine. Instead, it proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism to yield symmetric 4,6-dialkylamino-5-nitropyrimidines under mild conditions.[1][2] We will dissect the mechanistic underpinnings of this transformation, explain the key experimental parameters, and provide a robust, field-proven protocol for its successful implementation.
Mechanistic Deep Dive: A Tale of Two Substitutions
The reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with a primary amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is rendered highly electron-deficient (electrophilic) by the presence of two ring nitrogens and the powerful electron-withdrawing nitro group at the C5 position.[3][4][5] This electronic activation is critical for the reaction to proceed.
The overall transformation occurs not in a single step, but as a sequence of two distinct SNAr reactions within the same pot.[1][2]
The General SNAr Pathway: The SNAr mechanism is a two-step addition-elimination process:
-
Addition: The nucleophile (in this case, a primary amine) attacks an electron-deficient carbon atom on the pyrimidine ring that bears a leaving group. This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1][3][4][6]
-
Elimination: The leaving group departs, taking its electron pair with it. This collapses the intermediate and restores the aromaticity of the pyrimidine ring.[7]
Step A: First Substitution - Displacement of Chloride at C4
The initial reaction involves the primary amine attacking the C4 position of the pyrimidine ring.
Caption: First SNAr: Attack at C4 to displace chloride.
In the starting material, both the C4-chloro and C6-alkoxy groups are potential leaving groups. However, the first substitution occurs exclusively at the C4 position. This is because the chloride ion is a superior leaving group compared to the alkoxide ion in this specific electronic environment.[1][2] The reaction generates one equivalent of hydrochloric acid, which is neutralized by a base such as triethylamine (TEA).
Step B: Second Substitution - Displacement of Alkoxide at C6
Once the 6-alkoxy-4-alkylamine-5-nitropyrimidine intermediate is formed, a second molecule of the primary amine attacks the C6 position, displacing the alkoxy group.
Caption: Second SNAr: Attack at C6 to displace alkoxide.
This second step is noteworthy because alkoxides are generally considered poor leaving groups. However, the electronic landscape of the pyrimidine ring has been altered by the addition of the first amino group. Computational studies suggest that the formation of the Meisenheimer complex is key to enabling this seemingly unfavorable step to proceed efficiently, even at room temperature.[1] This sequential process rapidly consumes the intermediate, driving the reaction toward the symmetrically disubstituted final product.[2]
Experimental Design: Causality and Control
The success of this one-pot disubstitution relies on the careful control of several key parameters. Understanding the function of each component is critical for reproducibility and optimization.
-
Stoichiometry of the Amine: To achieve the desired disubstitution, at least two equivalents of the primary amine must be used relative to the pyrimidine starting material. The first equivalent is consumed in the C4 substitution, and the second is required for the C6 substitution. Using an excess (e.g., 2.1 equivalents) can help drive the reaction to completion.[2]
-
Role of the Base: A non-nucleophilic base, typically Triethylamine (TEA), is essential. Its primary role is to scavenge the HCl produced during the first substitution. Without a base, the generated HCl would protonate the primary amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. At least two equivalents of base are recommended to also neutralize any acid generated in the second step.
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions. Dichloromethane (DCM) is effective and commonly used.[2] Other solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can also be employed as they are excellent at solvating and stabilizing the charged Meisenheimer complex, which can accelerate the reaction rate.[3]
-
Temperature: A significant advantage of this protocol is its efficiency at ambient temperatures. The high degree of activation provided by the nitro group allows the reaction to proceed smoothly at room temperature, typically over 24 hours.[2] This avoids potential side reactions and decomposition that can occur at elevated temperatures.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of symmetric 4,6-dialkylamino-5-nitropyrimidines.
Workflow Overview
Caption: General experimental workflow for synthesis.
Materials and Reagents
-
6-alkoxy-4-chloro-5-nitropyrimidine (1.0 equiv.)
-
Selected primary amine (2.0 - 2.2 equiv.)
-
Triethylamine (TEA) (2.2 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (for chromatography)
-
Petroleum ether or hexanes (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 6-alkoxy-4-chloro-5-nitropyrimidine (1.0 equiv.) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (TEA, 2.2 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Nucleophile Preparation: In a separate flask, dissolve the primary amine (2.1 equiv.) in a small amount of anhydrous DCM.
-
Reaction Initiation: Add the primary amine solution dropwise to the stirring pyrimidine solution over a period of 20-30 minutes at room temperature.
-
Reaction Progress: Allow the mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[3]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude solid product.[2]
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[2]
-
Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under vacuum. Characterize the product by NMR, mass spectrometry, and melting point analysis.
Representative Data
The following table summarizes results from the literature for the reaction of various 6-alkoxy-4-chloro-5-nitropyrimidines with different primary amines, demonstrating the general applicability of this method.[2]
| Starting Pyrimidine (Alkoxy Group) | Primary Amine | Product | Yield (%) |
| 6-Methoxy- | N-Benzylamine | N⁴,N⁶-Dibenzyl-5-nitropyrimidine-4,6-diamine | 55% |
| 6-Ethoxy- | N-Benzylamine | N⁴,N⁶-Dibenzyl-5-nitropyrimidine-4,6-diamine | 33% |
| 6-Isopropoxy- | N-Benzylamine | N⁴,N⁶-Dibenzyl-5-nitropyrimidine-4,6-diamine | 82% |
| 6-Methoxy- | 4-Fluorobenzylamine | N⁴,N⁶-Bis(4-fluorobenzyl)-5-nitropyrimidine-4,6-diamine | 92% |
| 6-Ethoxy- | 4-Fluorobenzylamine | N⁴,N⁶-Bis(4-fluorobenzyl)-5-nitropyrimidine-4,6-diamine | 60% |
| 6-Isopropoxy- | 4-Fluorobenzylamine | N⁴,N⁶-Bis(4-fluorobenzyl)-5-nitropyrimidine-4,6-diamine | 72% |
| 6-Isopropoxy- | Isobutylamine | N⁴,N⁶-Diisobutyl-5-nitropyrimidine-4,6-diamine | 83% |
| 6-Isopropoxy- | 3-Chlorobenzylamine | N⁴,N⁶-Bis(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | 93% |
Data synthesized from Córdoba Gómez et al., 2023.[2]
Troubleshooting and Key Insights
-
Formation of Monosubstituted Product: If significant amounts of the 6-alkoxy-4-alkylamine intermediate are observed, it may indicate insufficient amine or base. Ensure at least 2 equivalents of each are used.
-
Low Yield: For less reactive (sterically hindered or electron-poor) primary amines, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion. However, start at room temperature as it is sufficient for many substrates.
-
Purification Challenges: The final products are often colored (yellow solids) due to the nitro-amino pyrimidine chromophore. Careful column chromatography is essential to separate the product from any residual starting materials or intermediates.
Conclusion
The reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines is a powerful and efficient method for synthesizing symmetric 4,6-diamino-5-nitropyrimidines. The transformation proceeds through a sequential SNAr mechanism where the chloride is displaced first, followed by a surprising but effective displacement of the alkoxide group. This one-pot procedure, conducted under mild conditions, provides a robust and versatile route to valuable building blocks for the construction of purine libraries, which are of high interest in drug discovery and medicinal chemistry.[1][2]
References
-
Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. ChemRxiv. [Link]
-
Makosza, M., & Stalinski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry. [Link]
-
Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Guzik, P., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
Jasperse, C. Reactions of Amines. Concordia College. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The core of this synthesis lies in a selective nucleophilic aromatic substitution (SNAr) reaction. The primary challenge is to achieve mono-substitution of the highly reactive starting material, 4,6-dichloro-5-nitropyrimidine, with a methoxy group, avoiding the formation of the di-substituted byproduct. This guide will walk you through the key aspects of this reaction, from understanding the underlying mechanism to troubleshooting common issues.
Reaction Pathway Overview
The synthesis proceeds via the reaction of 4,6-dichloro-5-nitropyrimidine with sodium methoxide. The electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of a chlorine atom.
Caption: Synthetic route to this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction is showing very low conversion to this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yield is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your 4,6-dichloro-5-nitropyrimidine is pure and dry. Impurities can interfere with the reaction. The presence of any residual acid from its synthesis can neutralize the sodium methoxide.
-
Sodium Methoxide Quality: Use freshly prepared or commercially available high-quality sodium methoxide. Sodium methoxide is hygroscopic and can decompose upon exposure to moisture, reducing its efficacy. Consider preparing a fresh solution of sodium methoxide in anhydrous methanol for each reaction[1].
-
Reaction Temperature: The reaction is typically run at low temperatures (0-5 °C) to favor mono-substitution. If the temperature is too low, the reaction rate may be too slow. Conversely, higher temperatures can lead to the formation of the di-substituted byproduct. A gradual increase in temperature after the initial addition of sodium methoxide might be necessary.
-
Inadequate Mixing: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture, especially during the addition of the sodium methoxide solution.
-
Issue 2: Formation of Significant Amounts of 4,6-dimethoxy-5-nitropyrimidine
-
Question: I am observing a significant amount of the di-substituted byproduct in my crude reaction mixture. How can I improve the selectivity for the mono-substituted product?
-
Answer: The formation of 4,6-dimethoxy-5-nitropyrimidine is a primary side reaction. To enhance selectivity:
-
Stoichiometry of Sodium Methoxide: This is the most critical parameter. Use a slight sub-stoichiometric amount or a maximum of one equivalent of sodium methoxide relative to the 4,6-dichloro-5-nitropyrimidine.
-
Controlled Addition: Add the sodium methoxide solution dropwise and slowly to the solution of the starting material at a low temperature (e.g., 0 °C). This maintains a low concentration of the nucleophile in the reaction mixture, favoring mono-substitution.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to a satisfactory level to prevent further reaction to the di-substituted product.
-
Issue 3: Presence of Unreacted Starting Material and the Di-substituted Product
-
Question: My final product is a mixture of the starting material, the desired product, and the di-substituted byproduct, making purification difficult. How can I optimize the reaction to get a cleaner product?
-
Answer: This indicates a delicate balance needs to be struck. Consider the following:
-
Solvent Choice: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally suitable. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature Gradient: Start the reaction at a low temperature (0 °C) and after the addition of sodium methoxide, allow the reaction to slowly warm to room temperature while monitoring its progress. This can help drive the reaction to completion without significantly promoting the di-substitution.
-
Issue 4: Product Degradation during Workup or Purification
-
Question: I seem to be losing my product during the workup or purification steps. What precautions should I take?
-
Answer: this compound can be sensitive to certain conditions.
-
Aqueous Workup: When quenching the reaction with water, do so at a low temperature to minimize potential hydrolysis of the chloro group. Neutralize the reaction mixture carefully.
-
Purification: Column chromatography on silica gel is a common purification method. Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) to separate the product from the more polar di-substituted byproduct and any baseline impurities. For highly pure material, High-Performance Liquid Chromatography (HPLC) can be employed[2].
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying principle of this reaction?
-
A1: The reaction is a nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and this is further enhanced by the strong electron-withdrawing nitro group at the C5 position. This makes the carbon atoms at C4 and C6 highly electrophilic and susceptible to attack by nucleophiles like the methoxide ion. The reaction proceeds through a Meisenheimer complex intermediate.
-
-
Q2: Why is the C4/C6 position preferentially attacked over the C2 position?
-
A2: In nucleophilic aromatic substitution on pyrimidines, the C4 and C6 positions are generally more reactive than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6 can be delocalized onto one of the ring nitrogen atoms, which is more stabilizing than delocalization onto another carbon atom, which would be the case for attack at C2.
-
-
Q3: Can I use other alkoxides for this reaction?
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A3: Yes, other alkoxides like sodium ethoxide can be used to synthesize the corresponding 4-alkoxy-6-chloro-5-nitropyrimidine. However, the reaction conditions may need to be re-optimized for each specific alkoxide due to differences in reactivity and steric hindrance.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: 4,6-dichloro-5-nitropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Sodium methoxide is corrosive and reacts exothermically with water; handle with care.
-
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
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4,6-dichloro-5-nitropyrimidine
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Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Methoxide Solution (if starting from solid): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) in small portions to anhydrous methanol at 0 °C with vigorous stirring. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous THF.
-
Reaction: Cool the solution of 4,6-dichloro-5-nitropyrimidine to 0 °C using an ice-water bath.
-
Addition of Sodium Methoxide: Slowly add the freshly prepared sodium methoxide solution (1.0 eq.) dropwise to the stirred solution of the dichloropyrimidine over a period of 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data and Characterization
Table 1: Optimized Reaction Conditions Summary
| Parameter | Optimized Value |
| Starting Material | 4,6-dichloro-5-nitropyrimidine |
| Reagent | Sodium Methoxide |
| Stoichiometry (NaOMe) | 1.0 equivalent |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0-5 °C (addition), then room temperature (optional) |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Workup | Quench with saturated aq. NH4Cl, EtOAc extraction |
| Purification | Silica gel column chromatography |
Characterization Data:
-
Appearance: Off-white to yellow solid.
-
1H NMR (CDCl3): δ 8.65 (s, 1H, Ar-H), 4.20 (s, 3H, OCH3).
-
13C NMR (CDCl3): δ 162.0, 158.0, 152.0, 133.0, 56.0. Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. (2008). [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (2017). [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. M. Balci. (2005). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights to ensure the success and reproducibility of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic route involves the nitration of a pyrimidine precursor, followed by dichlorination, and a final regioselective methoxylation. Each of these steps presents unique challenges and potential for impurity formation. This guide will walk you through the common pitfalls and provide you with the knowledge to navigate them effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway commences with 4,6-dihydroxypyrimidine. This substrate first undergoes nitration at the 5-position, followed by a dichlorination step using a reagent like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-nitropyrimidine. The final step is a selective nucleophilic aromatic substitution (SNAr) with a methoxide source, typically sodium methoxide, to replace one of the chlorine atoms with a methoxy group.[1][2]
Q2: Why is the methoxylation of 4,6-dichloro-5-nitropyrimidine regioselective for the 4-position?
A2: The regioselectivity of the methoxylation is a critical aspect of this synthesis. In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are electron-deficient and thus susceptible to nucleophilic attack. The presence of the strongly electron-withdrawing nitro group at the 5-position further activates the chlorine atoms at the 4 and 6-positions for nucleophilic aromatic substitution.[3]
Computational studies on similar dichloropyrimidine systems indicate that the regioselectivity is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. For 2,4-dichloropyrimidines, attack at the C4 position is generally favored.[3] A similar preference is observed for 4,6-dichloro-5-nitropyrimidine, where nucleophilic attack at the C4 position leads to a more stabilized intermediate, thus favoring the formation of this compound.
Q3: What are the most common impurities I should expect in my final product?
A3: The most frequently observed impurities include:
-
Unreacted 4,6-dichloro-5-nitropyrimidine: The starting material for the methoxylation step.
-
4,6-dimethoxy-5-nitropyrimidine: The di-substituted byproduct.
-
4-Chloro-6-hydroxy-5-nitropyrimidine: A hydrolysis byproduct.
-
Isomeric impurity (6-Chloro-4-methoxy-5-nitropyrimidine): While the reaction is regioselective, minor amounts of the isomeric product can form.
Q4: How can I detect and quantify these impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the purity of your product and quantifying impurities. A reverse-phase method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid, can effectively separate the desired product from the common impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can help differentiate between the desired product and its isomer.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired product | Incomplete reaction; Suboptimal reaction temperature; Insufficient reaction time; Degradation of the product. | - Monitor reaction progress: Use TLC or HPLC to track the consumption of the starting material. - Optimize temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Extend reaction time: Allow the reaction to proceed for a longer duration while monitoring for product degradation. - Ensure anhydrous conditions: Moisture can lead to hydrolysis of the starting material and product. |
| High levels of unreacted 4,6-dichloro-5-nitropyrimidine | Insufficient amount of sodium methoxide; Low reaction temperature; Short reaction time. | - Check stoichiometry: Ensure at least one equivalent of sodium methoxide is used. - Increase temperature: Gently warm the reaction mixture to increase the reaction rate. - Prolong reaction time: Allow more time for the reaction to go to completion. |
| Significant formation of 4,6-dimethoxy-5-nitropyrimidine | Excess of sodium methoxide; High reaction temperature; Prolonged reaction time. | - Control stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium methoxide. - Maintain a low temperature: Run the reaction at a lower temperature to favor mono-substitution. - Monitor closely: Stop the reaction as soon as the starting material is consumed to prevent further substitution. |
| Presence of 4-Chloro-6-hydroxy-5-nitropyrimidine | Presence of water in the reaction mixture (solvents, reagents, or glassware). | - Use anhydrous solvents: Ensure all solvents are thoroughly dried before use. - Dry reagents: Use freshly opened or properly stored anhydrous reagents. - Dry glassware: Flame-dry all glassware under vacuum or in an oven before use. - Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction.[5] |
| Detection of the isomeric impurity (6-Chloro-4-methoxy-5-nitropyrimidine) | Suboptimal reaction conditions that reduce regioselectivity. | - Optimize reaction temperature: Lowering the temperature may enhance regioselectivity. - Solvent effects: Investigate the use of different aprotic solvents to see their impact on selectivity. - Purification: A good HPLC method should be able to separate the two isomers. Preparative HPLC may be necessary for complete removal. |
Experimental Protocols
General Protocol for HPLC Analysis
This method provides a starting point for the analysis of this compound and its common impurities. Optimization may be required based on your specific HPLC system and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Visualizing Reaction Pathways and Troubleshooting
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for purity issues.
References
-
Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
- Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A. Google Patents.
-
Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Request PDF. Available at: [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Available at: [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN102757390A. Google Patents.
- Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine. CN103073505A. Google Patents.
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]
- Method for producing 4-chloro-6-hydroxypyrimidine. WO2001000593A1. Google Patents.
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
-
4,6-Dichloro-5-nitropyrimidine. PubChem. Available at: [Link]
-
Aromatic Substitution Reactions Practice. YouTube. Available at: [Link]
-
Supplementary Information for. The Royal Society of Chemistry. Available at: [Link]
-
Sodium Methoxide. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. National Institutes of Health. Available at: [Link]
-
Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. National Institutes of Health. Available at: [Link]
- A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. CN104326988B. Google Patents.
-
Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. ResearchGate. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification Strategies for 4-Chloro-6-methoxy-5-nitropyrimidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals actively working with 4-Chloro-6-methoxy-5-nitropyrimidine. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount for the reliability and success of subsequent synthetic steps. This document provides in-depth, field-proven insights into its purification, moving beyond simple protocols to explain the underlying scientific principles. We address common challenges through detailed troubleshooting guides and FAQs to empower you to resolve issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently ask when handling the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. Syntheses of related nitropyrimidines often involve nitration and chlorination steps[1][2]. Therefore, you should anticipate impurities such as:
-
Unreacted Starting Materials: For instance, the corresponding 4-hydroxy or 4,6-dihydroxy precursor if the chlorination step (often using POCl₃) is incomplete.
-
Over-reacted or Side-Products: This could include di-chloro analogs or isomers formed during the synthesis.
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, especially in the presence of moisture or base, reverting to a hydroxyl group.
-
Residual Solvents: Solvents used during the synthesis (e.g., phosphorus oxychloride, DMF) or workup (e.g., ethyl acetate, dichloromethane) can be retained in the crude product[1][3].
Q2: What is the best initial purification strategy for a crude sample?
A2: For a typical crude reaction mixture, normal-phase column chromatography is the most robust and recommended initial purification strategy. It provides a high degree of separation for a wide range of impurities[4]. Recrystallization is better suited as a final polishing step for material that is already substantially pure (>90-95%).
Q3: How do I choose an appropriate solvent or solvent system for purification?
A3: The choice of solvent is critical and depends on the technique:
-
For Column Chromatography: The ideal solvent system should provide a retention factor (Rƒ) of 0.25-0.35 for this compound on a silica gel Thin Layer Chromatography (TLC) plate. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane to achieve the target Rƒ.
-
For Recrystallization: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the compound's structure, consider solvents like isopropanol, ethanol, or mixtures of ethyl acetate and hexanes. The compound has a reported melting point of 66°C, making it a stable solid suitable for this technique[5].
Q4: How can I definitively assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying proton-containing impurities. The absence of unexpected signals is a strong indicator of purity[8].
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product[5].
Section 2: Purification Strategy Selection Workflow
The choice of purification method depends on the initial purity of your crude product and the final purity required. This workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification strategy.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification experiments in a direct question-and-answer format.
| Problem Encountered | Potential Causes | Recommended Solutions & Scientific Rationale |
| Poor Separation in Column Chromatography (Streaking or overlapping bands) | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, leading to poor differential migration. 2. Column Overload: Too much crude material was loaded relative to the amount of silica gel.[9] 3. Poor Column Packing: The presence of cracks or channels in the stationary phase creates an uneven solvent front. | Solutions: 1. Optimize Mobile Phase: Methodically test solvent systems using TLC to find one that gives a target Rƒ of 0.25-0.35. This Rƒ value ensures the compound spends sufficient time interacting with the stationary phase for effective separation. 2. Reduce Sample Load: Use a higher ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight[4]. 3. Repack the Column: Prepare a uniform slurry of silica gel in the mobile phase and pour it carefully, tapping the column to ensure even packing and eliminate air bubbles[4]. |
| The Compound Fails to Crystallize (Remains an oil or in a supersaturated solution) | 1. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 2. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 3. High Cooling Rate: Rapid cooling can lead to oiling out rather than crystallization. | Solutions: 1. Add a Seed Crystal: Introduce a tiny crystal of pure product to provide a nucleation site. 2. Scratch the Flask: Scratching the inside of the flask with a glass rod creates microscopic imperfections that can initiate crystal growth. 3. Change Solvents: Add a "non-solvent" (in which the compound is insoluble) dropwise until turbidity persists. Or, remove the current solvent and attempt recrystallization from a different one. 4. Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator. |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Trapped solvent can lower the melting point and present as an oil. 2. Persistent Impurity: A co-eluting impurity may be an oil itself, preventing your product from solidifying. | Solutions: 1. High Vacuum Drying: Use a high-vacuum pump for an extended period to remove residual solvents. Gentle heating can aid this process. 2. Trituration: Add a solvent in which your product is insoluble but the impurity is soluble. Stir or sonicate the mixture. The pure product should solidify and can be collected by filtration. Hexanes or pentane are good first choices. 3. Re-purify: If trituration fails, re-purify the material using column chromatography with a different, lower-polarity solvent system. |
| Low Recovery After Column Chromatography | 1. Product Adsorbed on Silica: The compound may be too polar for the chosen solvent system and remains strongly adsorbed to the silica gel. 2. Sample Loss During Loading/Collection: Physical loss of material during the process. | Solutions: 1. Increase Solvent Polarity: After eluting with the primary mobile phase, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly bound material. 2. Use Dry Loading: Adsorbing the crude product onto a small amount of silica before loading it onto the column minimizes streaking and ensures the entire sample enters the stationary phase in a concentrated band[4]. |
Section 4: Detailed Experimental Protocols
Protocol 4.1: Purification by Normal-Phase Column Chromatography
This protocol provides a step-by-step method for purifying crude this compound.
1. Preparation of the Stationary Phase (Slurry Method)
-
Determine Silica Gel Quantity: Use a mass ratio of silica gel to crude product between 30:1 and 100:1. For example, for 1g of crude product, use 30-100g of silica gel (230-400 mesh)[4].
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in your starting mobile phase (e.g., 10% ethyl acetate in hexanes). Stir gently to remove air bubbles[4].
-
Pack the Column: Place a small plug of glass wool or cotton at the bottom of a glass chromatography column. Add a thin layer of sand. Pour the silica slurry into the column, continuously tapping the side to ensure an even and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry from this point forward.
2. Sample Loading (Dry Loading Method - Recommended)
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column, creating a thin, even layer. Gently add a protective layer of sand on top.
3. Elution and Fraction Collection
-
Carefully add your mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or flasks).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp (254 nm).
-
The polarity of the mobile phase can be gradually increased (gradient elution) if separation is difficult with a single solvent system (isocratic elution).
4. Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
| TLC Solvent System (Hexane:Ethyl Acetate) | Observation | Action for Column Chromatography |
| 9:1 | Product Rƒ is near 0 | Too non-polar. |
| 7:3 | Product Rƒ is ~0.3 | Good starting point for isocratic elution. |
| 1:1 | Product Rƒ is >0.8 | Too polar. |
Section 5: Purity Analysis Methods
Confirming the purity of the final compound is a critical final step.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for determining the quantitative purity of your final product. A typical analytical method is outlined below.
| Parameter | Value | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard reverse-phase column suitable for a wide range of organic molecules[9]. |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | A common solvent system for reverse-phase HPLC. Formic acid helps to protonate acidic silanols and improve peak shape[6][10]. |
| Elution | Gradient (e.g., 10% B to 90% B over 15 min) | A gradient elution is effective at separating compounds with a range of polarities and cleaning the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for an analytical column of this size. |
| Detection | UV at 254 nm | Aromatic and conjugated systems, like the pyrimidine ring, typically show strong absorbance at this wavelength[9]. |
| Sample Prep | Dissolve ~1 mg of product in 1 mL of mobile phase. | Ensures the sample is fully dissolved and compatible with the mobile phase[6]. |
References
-
SIELC Technologies. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Available from: [Link]
-
LookChem. Cas 60331-15-9, Pyrimidine, 4-chloro-6-methoxy-2-methyl-5-nitro-. Available from: [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Available from: [Link]
- Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
-
YouTube. Column Chromatography. Available from: [Link]
- Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Available from: [Link]
-
ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available from: [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]
-
MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Available from: [Link]
-
ResearchGate. Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Available from: [Link]
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Unexpected Side Reactions of 4-Chloro-6-methoxy-5-nitropyrimidine
Welcome to the technical support center for 4-Chloro-6-methoxy-5-nitropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to manage unexpected side reactions, ensuring the efficiency and success of your synthetic campaigns.
The pyrimidine core, particularly when activated by an electron-withdrawing nitro group, is a powerful synthon in drug discovery.[1][2] However, the inherent reactivity of this compound, featuring two distinct leaving groups at the C4 and C6 positions, can lead to complex reaction outcomes. This guide addresses the most common challenges in a direct question-and-answer format, explaining the causality behind these events and providing robust protocols for their mitigation.
Section 1: Frequently Asked Questions (FAQs)
This section covers preliminary issues and safety considerations.
Q1: What are the essential safety precautions for handling this compound?
A1: As with any activated nitroaromatic compound, proper safety protocols are paramount. The compound is classified as an irritant and may be harmful if swallowed.[3][4]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves. Ensure gloves are inspected before use and disposed of properly.[4]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[3]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids or bases.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations. Do not let the product enter drains.[4][5]
Q2: My nucleophilic substitution reaction is showing low or no conversion to the desired product. What are the common causes?
A2: Low conversion is typically traced back to reaction conditions or reagent quality.
-
Inadequate Activation: While the nitro group strongly activates the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr), the nucleophilicity of your incoming reagent is critical. Weak nucleophiles may require higher temperatures or the addition of a non-nucleophilic base (e.g., DIPEA, TEA) to deprotonate the nucleophile or scavenge the HCl byproduct.
-
Temperature: SNAr reactions on this scaffold can be highly temperature-dependent. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can often significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
Solvent Choice: The solvent must fully dissolve your starting materials and nucleophile. Aprotic polar solvents like DMF, DMAc, or NMP are often effective but can be difficult to remove. Acetonitrile or THF are also common choices. Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts (see Issue 2).
Section 2: Detailed Troubleshooting Guide: Side Reactions & Mechanistic Insights
This section delves into specific, often unexpected, side reactions. We provide mechanistic explanations to empower you to make informed decisions during your experiments.
Issue 1: Unexpected Di-substitution — The Methoxy Group as a Leaving Group
Q: I am reacting this compound with a primary amine, expecting a selective substitution of the chlorine atom. However, LC-MS analysis shows a significant amount of a di-substituted product where both the chloro and methoxy groups have been replaced by the amine. Why is the methoxy group being displaced?
A: This is a well-documented and initially counterintuitive side reaction. While the chloride is generally a better leaving group than methoxide in SNAr reactions, the specific electronics of this system allow for a sequential, and sometimes rapid, second substitution.
Mechanistic Explanation:
The SNAr reaction proceeds through a stepwise mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is key to the reaction's feasibility.
-
First Substitution (C4-Cl): The initial attack of the amine nucleophile at the C4 position (para to one ring nitrogen and ortho to the other) is kinetically favored. The electron-withdrawing nitro group at C5 effectively stabilizes the resulting Meisenheimer complex, facilitating the expulsion of the chloride ion to form the 4-amino-6-methoxy-5-nitropyrimidine intermediate.
-
Second Substitution (C6-OMe): The product of the first reaction is itself an activated pyrimidine. The newly introduced amino group at C4 and the original nitro group at C5 electronically influence the C6 position. Crucially, a recent computational study suggests that the formation of a pre-reactive complex between the intermediate and a second molecule of the amine can facilitate the subsequent attack at the C6 position.[1][2][6] The reaction proceeds through a second Meisenheimer complex, ultimately leading to the expulsion of the methoxide group and the formation of the symmetric 4,6-diamino-5-nitropyrimidine.[2][6]
This unexpected reactivity demonstrates that the alkoxy group can act as a viable leaving group in this highly activated system, a phenomenon that is not always predicted by general reactivity rules.[6]
Troubleshooting & Process Control:
Control over mono- versus di-substitution is achievable by carefully manipulating the reaction conditions.
| Parameter | To Favor Mono-substitution (at C4) | To Favor Di-substitution | Rationale |
| Stoichiometry | Use 1.0 - 1.1 equivalents of nucleophile. | Use ≥ 2.0 equivalents of nucleophile. | Limiting the nucleophile starves the reaction after the first, faster substitution. |
| Temperature | Low temperature (e.g., 0 °C to RT). | Elevated temperature (e.g., RT to 80 °C). | The second substitution has a higher activation energy; lower temperatures disfavor it. |
| Reaction Time | Monitor closely and quench upon consumption of starting material. | Allow for extended reaction times. | The di-substitution is a consecutive reaction that requires more time to go to completion. |
| Base | Use a non-nucleophilic base (e.g., DIPEA) in slight excess (1.2 eq). | Can use the amine nucleophile itself as the base if using >2 eq. | A dedicated base ensures the nucleophile is not consumed in acid scavenging. |
}
Figure 1: Key reaction pathways and controlling factors.
Issue 2: Hydrolysis to 4-Hydroxy-6-methoxy-5-nitropyrimidine
Q: My reaction mixture contains a significant amount of a byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. What is causing this, and how can it be prevented?
A: The C4-Cl bond is highly susceptible to hydrolysis due to the strong activation by the nitro group and ring nitrogens. This side reaction is primarily caused by the presence of water in your reaction system.
Mechanistic Explanation:
Water can act as a nucleophile, attacking the C4 position to form a Meisenheimer complex. A subsequent deprotonation and expulsion of the chloride ion yield the 4-hydroxypyrimidine derivative. This process can be accelerated by basic conditions, which generate hydroxide ions (a much stronger nucleophile), or by acidic conditions that can protonate the ring nitrogens, further activating the ring. The hydrolysis of a similar compound, 4-chloro-6-methoxypyrimidine, is known to occur with aqueous acid.[8]
Troubleshooting & Prevention:
Rigorous exclusion of water is essential.
-
Solvent & Reagent Purity: Use anhydrous solvents from a solvent purification system or freshly opened bottles over molecular sieves. Ensure your amine nucleophile and base are dry.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the base and nucleophile to the solution of the pyrimidine in anhydrous solvent. Avoid pre-mixing bases like triethylamine with solvents for extended periods, as they can absorb moisture.
Issue 3: Unwanted Reduction of the Nitro Group
A: Unintended reduction of the nitro group is a less common but problematic side reaction. The resulting 5-aminopyrimidine derivative has significantly different chemical properties.[9]
Mechanistic Explanation:
While robust reducing agents like H₂/Pd-C or SnCl₂ are typically required for this transformation, certain nucleophiles or contaminants can facilitate the reduction under thermal conditions.
-
Nucleophile-Mediated Reduction: Some nucleophiles, particularly sulfur-containing compounds (e.g., thiols) or certain amines, can undergo redox reactions with the nitro group, especially at elevated temperatures.
-
Catalytic Impurities: Trace amounts of transition metals (e.g., Palladium, Iron, Zinc) in your starting materials or from previous reactions in the same glassware can catalyze the reduction if a hydrogen source is available (e.g., solvent, amine).
-
Reaction with C-Nucleophiles: In some unusual cases, reactions with certain C-nucleophiles can lead to complex rearrangements and byproducts instead of simple substitution, which may involve changes to the nitro group.[10]
Troubleshooting & Prevention:
-
Reaction Temperature: Avoid excessive heating. If the desired SNAr reaction is slow, consider using a more polar solvent or a catalyst known to facilitate SNAr rather than simply increasing the temperature.
-
Glassware Cleaning: Ensure all glassware is scrupulously clean and free from trace metal residues. Acid washing (e.g., with aqua regia) followed by thorough rinsing with deionized water and oven drying is recommended for critical applications.
-
Inertness: If using amine nucleophiles that are known to be reducing, maintain a strictly inert atmosphere and the lowest possible reaction temperature.
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Selective Mono-Substitution at C4
This protocol is optimized to favor the selective replacement of the chlorine atom.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or another suitable anhydrous solvent) to achieve a concentration of approximately 0.1 M. Stir the mixture at room temperature to ensure complete dissolution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in a small amount of anhydrous acetonitrile.
-
Slow Addition: Add the nucleophile/base solution to the cooled pyrimidine solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-amino-6-methoxy-5-nitropyrimidine.
Protocol 2: Troubleshooting Workflow for Reaction Mixture Analysis
If your reaction yields an unexpected product mixture, a systematic analysis is crucial.
}
Figure 2: A systematic workflow for identifying and mitigating side reactions.
References
- BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support Center.
- Joule, J. A., & Mills, K. (n.d.). Pyrimidines. Heterocyclic Chemistry.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet for 4,6-Dichloro-5-methoxypyrimidine.
- RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support Center.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine.
- ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ResearchGate. (2008). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine.
- Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
- PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Institutes of Health.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 9. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stability and degradation of 4-Chloro-6-methoxy-5-nitropyrimidine
Welcome to the technical support center for 4-Chloro-6-methoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
I. Introduction to the Stability of this compound
This compound is a highly functionalized heterocyclic compound, and its reactivity is dictated by the interplay of its substituents on the pyrimidine ring. The electron-withdrawing nitro group significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This inherent reactivity, while advantageous for synthesis, also renders the molecule susceptible to degradation under various experimental and storage conditions. Understanding these potential degradation pathways is critical for obtaining reliable and reproducible results.
This guide will address common stability issues, provide protocols for stability assessment, and offer solutions to frequently encountered problems.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and stability of this compound.
1. What are the optimal storage conditions for solid this compound?
The solid compound is known to be sensitive to moisture, air, and light.[1] To ensure its long-term stability, it should be stored under the following conditions:
-
Temperature: Recommended storage at refrigerator temperatures (2-8 °C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and oxygen.[1]
-
Light: Keep the container tightly sealed and protected from light.[1] Amber glass vials are recommended.
-
Container: Use a tightly sealed container to prevent moisture ingress.
2. My stock solution of this compound has turned yellow. Is it still usable?
A change in color, such as the appearance of a yellow tint, is a common indicator of degradation. While a slight discoloration may not always signify a complete loss of activity, it warrants investigation. The yellowing could be due to the formation of various degradation products. It is highly recommended to assess the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.
3. In which solvents is this compound most stable?
For short-term use, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile are generally preferred for dissolving this compound. Protic solvents, especially water and alcohols, can participate in nucleophilic substitution reactions, leading to the degradation of the compound. The stability in any solvent will be time and temperature-dependent.
4. How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. Both highly acidic and basic conditions can accelerate degradation.
-
Acidic Conditions: Under acidic conditions, hydrolysis of the methoxy group to a hydroxyl group can occur.
-
Basic Conditions: In basic media, the pyrimidine ring is highly activated towards nucleophilic attack, which can lead to the displacement of the chloro or methoxy group by hydroxide ions.
For experiments requiring aqueous buffers, it is advisable to conduct a preliminary pH stability study to determine the optimal pH range for your specific application.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or poor experimental results (e.g., low yield, lack of biological activity) | Degradation of the compound in stock solution or during the experiment. | 1. Prepare fresh solutions: Always prepare solutions of this compound immediately before use. 2. Verify compound integrity: Analyze your stock solution by HPLC or LC-MS to confirm the purity and concentration. 3. Assess stability in your experimental medium: Incubate the compound in your assay buffer or cell culture medium for the duration of your experiment and analyze for degradation at various time points. |
| Appearance of new peaks in HPLC/LC-MS analysis of a reaction mixture | Formation of degradation products. | 1. Characterize the new peaks: Use mass spectrometry to identify the molecular weights of the new species. This can provide clues about the degradation pathway (e.g., hydrolysis, substitution). 2. Review your experimental conditions: Identify potential triggers for degradation, such as extreme pH, prolonged exposure to light, or elevated temperatures. 3. Modify your protocol: If possible, adjust the pH, protect your reaction from light, or run the experiment at a lower temperature. |
| Solid material appears discolored or clumpy | Absorption of moisture and subsequent degradation. | 1. Do not use if significant discoloration is observed. 2. Ensure proper storage: Review your storage procedures to ensure the compound is kept in a dry, inert, and dark environment.[1] |
IV. Degradation Pathways and Mechanisms
Understanding the potential degradation pathways of this compound is essential for designing robust experiments and interpreting unexpected results.
A. Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, particularly in aqueous environments. The electron-withdrawing nitro group makes the pyrimidine ring susceptible to nucleophilic attack by water or hydroxide ions.
-
Nucleophilic Substitution of the Chloro Group: The chloro group is a good leaving group and can be displaced by a hydroxyl group to form 6-methoxy-5-nitro-4-pyrimidinol.
-
Nucleophilic Substitution of the Methoxy Group: Although less facile than the displacement of the chloro group, the methoxy group can also be substituted by a hydroxyl group, especially under more forcing conditions.
Caption: Potential hydrolytic degradation pathways.
B. Photodegradation
Aromatic nitro compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to complex photochemical reactions. While specific pathways for this molecule are not extensively documented, potential reactions include:
-
Nitro Group Reduction: Photoreduction of the nitro group to a nitroso or amino group.
-
Ring Cleavage: High-energy light can induce cleavage of the pyrimidine ring.
It is crucial to protect solutions and reactions containing this compound from light to minimize photodegradation.
C. Thermal Degradation
At elevated temperatures, thermal decomposition can occur. The stability of the compound will depend on the specific conditions. The nitro group can contribute to thermal instability, and decomposition may involve the loss of the nitro group or fragmentation of the pyrimidine ring.
V. Experimental Protocols
This section provides a general protocol for assessing the stability of this compound.
Protocol 1: HPLC-Based Stability Assessment
This protocol allows for the quantitative assessment of the stability of this compound under specific conditions (e.g., in a particular solvent or buffer at a defined temperature).
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., acetonitrile, DMSO)
-
Buffer of interest (if applicable)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Establish initial purity (t=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Incubate the stock solution: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Analyze at time points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it to the same concentration as the t=0 sample, and analyze by HPLC.
-
Calculate remaining compound: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Pyrimidines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth, actionable insights into one of the most common challenges in the HPLC purification of pyrimidines and their derivatives: peak tailing. As a Senior Application Scientist, my goal is to move beyond generic advice and offer a structured, cause-and-effect-based approach to not only solve but also prevent this issue, ensuring the integrity and reproducibility of your purification workflows.
Peak tailing, characterized by an asymmetric peak with a trailing edge, can significantly compromise the resolution, accuracy of quantification, and overall purity of your target compounds.[1][2] This guide will equip you with the foundational knowledge and practical protocols to diagnose and resolve peak tailing, enhancing the efficiency of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in pyrimidine purification?
A1: Peak tailing is a distortion in the chromatographic peak where the latter half of the peak is broader than the front half.[3] An ideal peak should be symmetrical, resembling a Gaussian distribution.[4] In the purification of pyrimidines, which often contain polar functional groups, peak tailing is a common issue that can lead to:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to isolate pure fractions.[1]
-
Inaccurate Quantification: The asymmetry complicates the accurate integration of the peak area, leading to unreliable yield calculations.[2][5]
-
Lower Purity of Collected Fractions: The trailing edge of a peak can bleed into the collection window of a subsequent peak, contaminating the final product.
Q2: What are the primary causes of peak tailing for pyrimidine compounds?
A2: The most common causes of peak tailing for polar compounds like pyrimidines are secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][5][6] Other significant factors include:
-
Mobile Phase pH: An inappropriate pH can lead to the ionization of either the pyrimidine analyte or the stationary phase's silanol groups, promoting undesirable interactions.[7]
-
Column Contamination: The accumulation of strongly retained impurities or metal contamination on the column can create active sites that cause tailing.[1][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]
-
Physical Column Issues: A void at the column inlet or a damaged column bed can disrupt the flow path and cause peak asymmetry.[4][9]
Q3: How does the pH of the mobile phase specifically affect the peak shape of pyrimidines?
A3: The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like pyrimidines.[10][11] Many pyrimidine derivatives have pKa values that fall within the typical operating pH range of reversed-phase HPLC.
-
Analyte Ionization: If the mobile phase pH is close to the pKa of a pyrimidine, the compound can exist in both its ionized and neutral forms, leading to mixed-mode retention and peak tailing.
-
Silanol Group Ionization: Residual silanol groups on the silica stationary phase are acidic and become deprotonated (negatively charged) at a pH above approximately 3-4.[6][7] These ionized silanols can then interact electrostatically with protonated (positively charged) basic pyrimidines, causing significant peak tailing.[6]
To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For basic pyrimidines, a low mobile phase pH (e.g., 2.5-3.5) will protonate the analyte and suppress the ionization of silanol groups, minimizing secondary interactions.[2][6]
Systematic Troubleshooting Guides
A systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following guides provide a logical workflow, from initial diagnosis to advanced solutions.
Guide 1: Initial Diagnosis and Mobile Phase Optimization
This is the first line of defense and often the most effective way to address peak tailing caused by chemical interactions.
Step 1: Assess the Scope of the Problem Observe your chromatogram. Is the tailing affecting all peaks or only specific peaks, particularly your pyrimidine target?
-
All Peaks Tailing: This often points to a physical or system-level issue such as a column void, extra-column volume, or a blockage.[9] Proceed to Guide 3 .
-
Specific Peaks Tailing: This is characteristic of a chemical interaction between the analyte and the stationary phase.[4] Proceed with the following steps in this guide.
Step 2: Mobile Phase pH Adjustment The goal is to control the ionization of your pyrimidine analyte and the stationary phase silanols.
-
For Basic Pyrimidines: Lower the mobile phase pH.
-
Protocol: Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid). Ensure your column is stable at this pH.
-
Rationale: At low pH, the silanol groups on the silica surface are protonated and thus less likely to interact with the positively charged basic pyrimidine.[6] This minimizes the secondary ionic interactions that cause tailing.
-
-
For Acidic Pyrimidines: Adjust the mobile phase pH to be well below the analyte's pKa.
-
Protocol: Use a buffered mobile phase with a pH of 2.5-4.0. An acetate buffer can be effective in this range.[10]
-
Rationale: This ensures the acidic pyrimidine remains in its protonated, neutral form, preventing ionic interactions with any active sites on the stationary phase.
-
Step 3: Introduce a Mobile Phase Modifier If pH adjustment alone is insufficient, a competitive agent can be added to the mobile phase.
-
For Basic Pyrimidines: Add a small amount of a basic modifier.
-
Protocol: Add 0.1% triethylamine (TEA) to your mobile phase and adjust the pH.
-
Rationale: TEA is a small basic molecule that acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase, effectively shielding the pyrimidine analyte from these secondary interactions.[3]
-
Step 4: Evaluate Buffer Strength An inadequate buffer concentration can lead to localized pH shifts on the column, causing peak distortion.
-
Protocol: If using a buffer, ensure its concentration is between 10-50 mM.[2]
-
Rationale: A sufficient buffer capacity maintains a consistent pH environment across the column, ensuring reproducible retention times and peak shapes.
Guide 2: Column Health and Contamination Issues
If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.
Step 1: Column Flushing and Regeneration Contaminants from previous injections can accumulate at the head of the column, creating active sites for secondary interactions.[1]
-
Protocol:
-
Disconnect the column from the detector.
-
Consult the column manufacturer's guidelines for recommended washing solvents.
-
For a reversed-phase C18 column, a typical flushing sequence is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (a stronger solvent to remove strongly retained compounds)
-
Re-equilibrate with your mobile phase.
-
-
-
Rationale: A thorough column wash can remove strongly adsorbed impurities that may be causing peak tailing.
Step 2: Addressing Metal Contamination Trace metals in the silica matrix or from the HPLC system can chelate with certain pyrimidine structures, leading to tailing.[5][8][12]
-
Protocol:
-
Wash the column with a chelating agent. A common procedure involves flushing the column with a solution of ethylenediaminetetraacetic acid (EDTA).
-
Always consult the column manufacturer's instructions before performing such a procedure.
-
-
Rationale: EDTA will bind to and remove metal ions that can act as active sites for secondary interactions.[13]
Step 3: Consider an End-Capped Column If you are consistently working with basic pyrimidines, using a column specifically designed to minimize silanol interactions is a proactive solution.
-
Recommendation: Utilize a column that has been "end-capped."
-
Rationale: End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups.[14][15] This creates a more inert surface, significantly reducing the potential for secondary interactions with basic analytes and improving peak shape.[9]
Guide 3: System and Method-Related Physical Issues
When all peaks in a chromatogram exhibit tailing, the cause is likely physical rather than chemical.
Step 1: Check for Column Voids A void or channel in the column packing at the inlet is a common cause of peak tailing and broadening.[9]
-
Diagnosis: A sudden drop in backpressure or the appearance of split or tailing peaks can indicate a column void.
-
Solution:
Step 2: Minimize Extra-Column Volume Dead volume in the system can lead to band broadening and peak tailing.[1]
-
Protocol:
-
Ensure all tubing connections between the injector, column, and detector are properly fitted.
-
Use tubing with the smallest possible internal diameter and length.
-
-
Rationale: Minimizing the volume outside of the column reduces the space for the sample band to spread, preserving the peak shape achieved during separation.
Step 3: Evaluate Sample Overload Injecting too high a concentration or volume of your sample can lead to peak distortion.[5][16]
-
Protocol:
-
Dilute your sample by a factor of 5 or 10 and re-inject.
-
If peak shape improves, the original sample was overloading the column.
-
-
Rationale: Each column has a finite capacity. Overloading it leads to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in asymmetrical peaks.[1]
Step 4: Check for Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Protocol: Whenever possible, dissolve your sample in the initial mobile phase.
-
Rationale: A strong sample solvent can carry the analyte band down the column in a distorted shape before the separation process properly begins.
Data Presentation and Visualization
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Tailing of a single (basic) pyrimidine peak | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.0; add 0.1% TEA. |
| Tailing of an acidic pyrimidine peak | Analyte ionization | Adjust mobile phase pH to be >1.5 units below the pKa. |
| All peaks are tailing | Column void or dead volume | Check for a drop in backpressure; inspect and optimize tubing. |
| Tailing worsens with increased concentration | Column overload | Dilute the sample or reduce injection volume. |
| Tailing persists after mobile phase optimization | Column contamination | Flush the column with a series of strong solvents. |
Visualizing the Troubleshooting Workflow
Caption: Secondary ionic interaction causing peak tailing.
References
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
- PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- Phenomenex. LC Technical Tip.
- Restek. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks.
- SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Element Lab Solutions. Peak Tailing in HPLC.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Agilent. Control pH During Method Development for Better Chromatography.
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Technical Support Center: Strategies for Selective Monosubstitution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a common challenge in organic synthesis: selectively achieving monosubstitution while avoiding the formation of disubstituted and polysubstituted byproducts. As Senior Application Scientists, we understand that controlling selectivity is paramount for efficient and cost-effective synthesis. This resource combines fundamental principles with field-proven troubleshooting strategies to help you optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Question 1: I'm performing a Friedel-Crafts alkylation and getting a mixture of mono-, di-, and even tri-alkylated products. How can I favor monosubstitution?
This is a classic challenge with Friedel-Crafts alkylation. The initial alkylation product is often more reactive than the starting material, leading to further substitution.[1][2][3] Here’s how you can address this:
Underlying Cause: The alkyl group introduced onto the aromatic ring is an activating group, making the ring more nucleophilic and prone to subsequent electrophilic attack.[3]
Solutions:
-
Stoichiometric Control: Use a large excess of the aromatic substrate relative to the alkylating agent.[2] This increases the statistical probability that the electrophile will react with an un-substituted ring.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[4]
-
Alternative Synthetic Route: Acylation-Reduction: A more robust solution is to perform a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[4][5] The acyl group is deactivating, which prevents polysubstitution. The subsequent reduction converts the ketone to the desired alkyl group.[4][5]
| Strategy | Description | Advantages | Disadvantages |
| Excess Aromatic Substrate | Use a molar ratio of aromatic:alkylating agent significantly greater than 1:1. | Simple to implement. | Requires separation of the product from a large amount of unreacted starting material. |
| Lower Temperature | Conduct the reaction at or below room temperature. | Can improve selectivity. | May significantly slow down the reaction rate. |
| Acylation-Reduction | Perform Friedel-Crafts acylation followed by reduction of the ketone. | Excellent control over monosubstitution; avoids carbocation rearrangements.[4] | Adds an extra step to the synthesis. |
Question 2: My electrophilic aromatic substitution is yielding a mixture of ortho and para isomers, but I need to selectively synthesize the para-substituted product. What can I do?
Achieving high regioselectivity between ortho and para positions can be challenging due to the similar electronic activation at these sites.
Underlying Cause: Most activating groups and weakly deactivating groups (halogens) are ortho, para-directors.[6][7] Steric hindrance can play a role, but often a mixture is obtained.
Solutions:
-
Utilize Steric Hindrance:
-
Bulky Reagents: Employing a sterically bulky electrophile can favor substitution at the less hindered para position.
-
Bulky Protecting Groups: Temporarily introducing a bulky protecting group at a position ortho to the directing group can block that site and force substitution to the para position.[8]
-
-
Blocking Groups: A powerful strategy is to use a reversible blocking group to temporarily occupy the para position.[8][9] A common example is the use of sulfonic acid (-SO3H) groups.[9]
-
Sulfonate the starting material to block the para position.
-
Perform the desired electrophilic substitution, which will now be directed to the ortho position.
-
Remove the sulfonic acid group (desulfonation) to yield the ortho-substituted product.[9]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about preventing disubstitution.
FAQ 1: What is the role of protecting groups in avoiding disubstitution?
Protecting groups are essential tools for achieving chemoselectivity in molecules with multiple reactive sites.[10][11][12] In the context of avoiding disubstitution, they serve two primary purposes:
-
Modulating Reactivity: A highly activating group like an amine (-NH2) or a hydroxyl (-OH) can be temporarily converted into a less activating group. For example, an amine can be acetylated to form an amide. This moderation of the activating effect can help prevent polysubstitution.[13]
-
Steric Blocking: As mentioned in the troubleshooting guide, a bulky protecting group can physically block a reactive site, directing substitution to another position.[8]
A good protecting group must meet several criteria: it should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule.[10][12]
FAQ 2: How does catalyst selection influence the formation of monosubstituted vs. disubstituted products?
The choice of catalyst is critical for controlling both the rate and selectivity of a reaction.[14][15][16]
-
Lewis Acid Strength: In reactions like Friedel-Crafts, using a milder Lewis acid (e.g., FeCl₃ or ZnCl₂ instead of AlCl₃) can sometimes reduce the reaction's vigor and decrease the likelihood of polysubstitution.[17]
-
Catalyst Loading: In some cases, substoichiometric amounts of a catalyst can favor monosubstitution, although in Friedel-Crafts acylation, a stoichiometric amount is often required as the product complexes with the catalyst.[4][17]
-
Shape-Selective Catalysis: In industrial applications, zeolites and other solid acid catalysts can provide shape selectivity, favoring the formation of a specific isomer (often the para product) that fits within the catalyst's pores.
FAQ 3: Can I control the level of substitution by simply adjusting the stoichiometry of my reagents?
Yes, adjusting the stoichiometry is a fundamental and often effective first step, particularly in reactions prone to polysubstitution like Friedel-Crafts alkylation and halogenation of highly activated rings.[17][18]
-
For Monosubstitution: Using the limiting reagent as the one being introduced onto the ring and an excess of the substrate is a common strategy.[2] For instance, when nitrating benzene, using a 1:1 molar ratio of benzene to nitric acid will favor mononitrobenzene.
-
For Disubstitution (if desired): Conversely, if a disubstituted product is the target, using an excess of the electrophilic reagent can drive the reaction towards polysubstitution.
However, stoichiometric control alone is often insufficient for complete selectivity, especially when the monosubstituted product is more reactive than the starting material.[2] In such cases, it should be combined with other strategies like temperature control or the use of protecting groups.
Experimental Protocols
Protocol 1: Selective Monobromination of Acetanilide
This protocol demonstrates the use of a protecting group (acetyl) to moderate the reactivity of aniline and achieve selective para-bromination.
Materials:
-
Aniline
-
Acetic anhydride
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite
-
Ethanol
-
Ice
Procedure:
-
Protection Step (Acetylation of Aniline):
-
In a fume hood, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture gently for 10-15 minutes.
-
Pour the hot mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Bromination Step:
-
Dissolve the dried acetanilide in glacial acetic acid.
-
In a separate flask, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring.
-
Continue stirring for 15-20 minutes. The product, p-bromoacetanilide, will precipitate.
-
If the solution retains a yellow/orange color from excess bromine, add a few drops of sodium bisulfite solution to quench it.
-
-
Isolation:
-
Pour the reaction mixture into ice-cold water.
-
Collect the solid p-bromoacetanilide by vacuum filtration.
-
Recrystallize the product from ethanol to obtain the purified p-bromoacetanilide.
-
-
Deprotection (Optional):
-
To obtain p-bromoaniline, the p-bromoacetanilide can be hydrolyzed by heating with aqueous HCl.
-
References
-
OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes. Retrieved from [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]
-
Zhang, X., & Tang, W. (2021). Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Accounts of Chemical Research, 54(17), 3439-3451. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 27). How To Choose The Right Catalyst? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 7). How Do You Select The Right Catalyst For Chemical Reactions? [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 23). Prevention of Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Unitop Chemicals. (n.d.). How to Select the Perfect Catalyst for Chemical Processes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Fundamentals of Chemistry. (2015, February 7). CHEM118-05 Stoichiometric Control and the Aldol Condensation. [Video]. YouTube. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Monash University. (n.d.). Organic reactions: Substitution. Retrieved from [Link]
-
Jasperse, C. (n.d.). Aromatic Reactions. Retrieved from [Link]
-
Govt. P.G. College Dalia. (n.d.). orientation and reactivity in monosubstituted benzenes. Retrieved from [Link]
-
Quora. (2023, November 11). What are the limitations of Fridel-Craft Alkylation? Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]
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- 18. youtube.com [youtube.com]
Technical Support Center: Pilot-Scale Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling up the synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine. The following sections detail the synthetic pathway, critical process parameters, and a comprehensive troubleshooting guide in a question-and-answer format designed to address challenges encountered during pilot studies.
Synthetic Pathway Overview
The synthesis of this compound is most effectively and controllably achieved via a two-step process starting from the commercially available 4,6-dichloropyrimidine. This route involves a highly exothermic nitration followed by a selective nucleophilic aromatic substitution (SNAr) with sodium methoxide. This pathway is selected for its straightforward transformations and the ability to control selectivity at the methoxylation stage, which is critical for purity and yield on a larger scale.
The overall transformation is as follows:
Critical Process Parameters for Scale-Up
Transitioning from bench to pilot scale requires stringent control over key parameters. Heat transfer, mass transfer (mixing), and addition rates become non-linear and must be carefully managed.
| Parameter | Step 1: Nitration | Causality & Scale-Up Considerations | Step 2: Methoxylation | Causality & Scale-Up Considerations |
| Temperature | 0 to 10°C | Nitration is highly exothermic. Poor temperature control can lead to runaway reactions and the formation of dangerous, unstable byproducts. Pilot reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[1] | -10 to 0°C | Controls the selectivity of mono- versus di-substitution. At higher temperatures, the rate of the second substitution increases, leading to the 4,6-dimethoxy impurity.[2] |
| Stoichiometry | HNO₃: 1.1-1.3 eq.H₂SO₄: 2.0-3.0 eq. | A slight excess of nitric acid ensures complete conversion. Sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺). | NaOCH₃: 1.0-1.05 eq. | This is the most critical parameter for selectivity. A significant excess of sodium methoxide will inevitably lead to the di-substituted byproduct. Precise dosing is essential. |
| Addition Rate | Slow, dropwise addition of nitrating mixture | Prevents dangerous accumulation of unreacted reagents and allows the cooling system to manage the exotherm. The addition rate must be tied to the reactor's cooling capacity. | Slow, dropwise addition of NaOCH₃ solution | Prevents localized high concentrations of the nucleophile, which would favor di-substitution. Ensures the reaction remains under thermal control. |
| Solvent | Sulfuric Acid (as reagent/solvent) | Provides the necessary acidic environment for nitronium ion formation. Its high viscosity requires efficient agitation in large vessels to ensure homogeneity. | Methanol | The solvent for sodium methoxide and the reaction. Must be anhydrous to prevent hydrolysis of the chloro groups on the pyrimidine ring. |
| Reaction Time | 1-3 hours post-addition | Monitored by HPLC/TLC. Pushing the reaction for too long at elevated temperatures can increase byproduct formation. | 2-4 hours post-addition | Monitored by HPLC/TLC. Reaction is typically rapid if the temperature is maintained correctly. |
| Safety | HIGH RISK. Potential for thermal runaway.[3] Use of corrosive acids. Generation of toxic NOx fumes. | A documented quench protocol (e.g., addition to a separate vessel with ice) is mandatory. Ensure adequate ventilation and acid-resistant equipment.[3] | MODERATE RISK. Sodium methoxide is caustic and moisture-sensitive. Methanol is flammable. | Work under an inert atmosphere (N₂ or Argon) to prevent moisture contamination. Use grounding and bonding for solvent transfers to mitigate static discharge. |
Detailed Experimental Protocol (Bench-Scale Reference)
This protocol serves as a baseline for process development and troubleshooting.
Step A: Synthesis of 4,6-Dichloro-5-nitropyrimidine
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Acid Mixture Preparation: In a separate flask, cautiously add concentrated nitric acid (1.2 eq.) to chilled (0°C) concentrated sulfuric acid (2.5 eq.). Allow the mixture to cool to 0-5°C.
-
Charge & Cool: Charge the reactor with 4,6-dichloropyrimidine (1.0 eq.). Begin stirring and cool the reactor contents to 0°C.
-
Nitration: Slowly add the prepared nitrating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The addition may take 1-2 hours.
-
Reaction: Stir the mixture at 5-10°C for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Work-up & Quench: Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This must be done slowly to control the exotherm from the acid dilution.
-
Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH 6-7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the pale yellow solid under vacuum at 40-50°C.
Step B: Synthesis of this compound
-
Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet.
-
Charge & Cool: Charge the reactor with 4,6-dichloro-5-nitropyrimidine (1.0 eq.) and anhydrous methanol. Begin stirring and cool the resulting slurry to -10°C.
-
Methoxylation: Prepare a solution of sodium methoxide (1.02 eq.) in anhydrous methanol. Add this solution dropwise to the reactor via the dropping funnel, maintaining the internal temperature between -10°C and -5°C.
-
Reaction: Stir the mixture at -5°C to 0°C for 2-3 hours. Monitor for the disappearance of starting material and the formation of the product and di-substituted byproduct by HPLC.
-
Work-up: Once the reaction is deemed complete, slowly add glacial acetic acid to quench the excess sodium methoxide and adjust the pH to ~7.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water to the residue to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.
Troubleshooting Guide
Nitration Stage
-
Q1: The nitration is sluggish or incomplete, even after extended reaction time. What is the likely cause?
-
A: The most common cause is insufficient formation of the active nitrating species, the nitronium ion (NO₂⁺). This can be due to:
-
Water Content: Using a lower grade or wet sulfuric acid. The presence of water quenches the nitronium ion. Ensure >98% H₂SO₄ is used.
-
Temperature Too Low: While temperature control is critical to prevent runaway, operating too low (e.g., < 0°C) can significantly slow the reaction rate. Maintain the 5-10°C range.
-
Poor Mixing: In a pilot-scale reactor, inefficient agitation can lead to poor mass transfer between the dichloropyrimidine and the acid phase. Ensure the stirrer speed is adequate to create a homogenous mixture.
-
-
-
Q2: The reaction mixture turned dark brown/black, and the yield is low. What happened?
-
A: This indicates decomposition or side reactions, almost always caused by a loss of temperature control.[1] An exotherm beyond 15-20°C can initiate oxidative decomposition of the nitrated product, generating NOx gases (brown fumes) and charring. On a pilot scale, this is a serious safety incident. Review the addition rate and the cooling system's efficiency immediately. A slower addition rate is the first corrective action.
-
Methoxylation Stage
-
Q3: HPLC analysis shows >5% of the 4,6-dimethoxy-5-nitropyrimidine impurity. How can I improve selectivity for the mono-substituted product?
-
A: The formation of the dimethoxy byproduct is a classic selectivity problem in SNAr reactions.[2][4] The key is controlling the reactivity and concentration of the nucleophile.
-
Stoichiometry is Key: Reduce the sodium methoxide charge to as close to 1.0 equivalent as possible while still driving the reaction to completion. A charge of 1.01-1.02 eq. is often optimal.
-
Lower the Temperature: Perform the reaction at a lower temperature (-15°C to -10°C). This slows down both the desired and undesired reactions, but it disproportionately slows the second substitution, thus improving selectivity.
-
Control Addition: A slow, controlled addition of the methoxide solution prevents localized areas of high concentration that favor the di-substitution. Consider subsurface addition in large reactors to improve dispersion.
-
-
-
Q4: The reaction seems to stall, or I'm observing hydrolysis byproducts. What's the issue?
-
A: This points to contamination with water.
-
Anhydrous Conditions: Sodium methoxide is rapidly neutralized by water, and water can hydrolyze the chloro-substituents on the electron-deficient pyrimidine ring. Ensure all solvents (especially methanol) are anhydrous and the reactor is thoroughly dried and kept under an inert atmosphere.
-
Reagent Quality: Use a high-quality sodium methoxide solution or prepare it fresh. Older reagents may have absorbed atmospheric moisture.
-
-
Purification & Isolation Stage
-
Q5: The final product is an oil or a sticky solid that is difficult to filter and dry. How can I obtain a crystalline solid?
-
A: This is often due to residual impurities inhibiting crystallization.
-
Purity Check: First, confirm the purity by HPLC. If significant impurities (>2-3%) are present, an upstream troubleshooting step has been missed.
-
Recrystallization Solvent: The choice of recrystallization solvent is crucial. An ethanol/water or isopropanol/water mixture is a good starting point. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Cool slowly to allow crystal growth.
-
Anti-Solvent Addition: If recrystallization is difficult, dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., heptane, hexane) to precipitate the product.
-
Seeding: If a small amount of pure, crystalline material is available, add a seed crystal during cooling to promote crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety hazards I should be most concerned about during scale-up?
-
A: The single greatest hazard is a thermal runaway during the nitration step.[1][3] A detailed hazard and operability (HAZOP) study should be conducted. Key concerns include: failure of the cooling system, adding the nitrating agent too quickly, and inadequate mixing. The second major hazard is handling corrosive acids and the caustic, moisture-sensitive sodium methoxide.
-
-
Q: What analytical methods are essential for in-process control (IPC)?
-
A: High-Performance Liquid Chromatography (HPLC) is the preferred method. It can effectively separate the starting material, product, and key impurities like the di-substituted byproduct. A typical IPC check would be performed at the end of the reaction hold time to confirm the starting material has been consumed to <1% before proceeding with the work-up. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
-
Q: What are the most significant differences I should expect when moving from a 1L flask to a 100L reactor?
-
A: The primary differences are related to heat and mass transfer.
-
Heat Transfer: A 100L reactor has a much lower surface-area-to-volume ratio, making it harder to cool. Your addition rates must be significantly slower, and you are entirely dependent on the jacket's cooling efficiency.
-
Mass Transfer (Mixing): Achieving homogeneity is more difficult. You must ensure the agitator design and speed are sufficient to keep solids suspended and reagents well-dispersed.
-
Cycle Time: Everything takes longer: charging, heating, cooling, and transferring. Plan for extended cycle times.
-
-
-
Q: What are the recommended storage conditions for the final this compound product?
-
A: The product is a solid and should be stored in a cool, dry, and dark place. It should be kept in a well-sealed container under an inert atmosphere (like nitrogen) to protect it from moisture, which could slowly hydrolyze the remaining chloro group over time.
-
References
-
A study of certain novel reactions of 4,6-dimethoxy-5-nitropyrimidine. (n.d.). Iowa State University. Available at: [Link]
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. Available at: [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2012). Google Patents (CN102757390A).
-
Kwok, Q. et al. (2021). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. Available at: [Link]
-
Ogawa, K., et al. (1994). Syntheses of the 7-N-Oxides of 6-Mercaptopurine and 6-Methylthiopurine. Heterocycles, 38(6), 1225. Available at: [Link]
-
Azev, Y. A., et al. (2006). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. ChemInform. Available at: [Link]
-
Funny EHS Info. (2024). Nitration reaction safety. YouTube. Available at: [Link]
-
Tsyshkov, D., et al. (2019). Effects of nitric acid concentration for nitration of fused[2][5][6]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions, 48(43), 16345-16353. Available at: [Link]
-
Díaz-Gavilán, J. A., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances, 13(43), 30453-30462. Available at: [Link]
- Method for purifying 4, 6-dichloro pyrimidine. (2013). Google Patents (CN103450094A).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of 4-Chloro-6-methoxy-5-nitropyrimidine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. In fields where molecular architecture dictates function, from medicinal chemistry to materials science, certainty is paramount. This guide provides an in-depth, technical comparison of the spectroscopic techniques used to elucidate and confirm the structure of 4-Chloro-6-methoxy-5-nitropyrimidine (CAS No. 52854-14-5), a substituted pyrimidine likely serving as a key intermediate in the synthesis of bioactive molecules.
Molecular Structure and Analytical Strategy
The target molecule, this compound, possesses a unique combination of functional groups on a heterocyclic scaffold. Each group provides a distinct spectroscopic handle, allowing for a multi-faceted approach to confirmation.
Molecular Formula: C₅H₄ClN₃O₃ Molecular Weight: 189.56 g/mol
Our analytical strategy is to use a suite of spectroscopic techniques—NMR (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a cohesive and irrefutable structural proof. Each technique provides a unique piece of the puzzle, and their combined data should leave no ambiguity.
Caption: Molecular structure of this compound.
Part 1: The Multi-Spectroscopic Approach
A foundational principle in structural elucidation is the convergence of evidence. Relying on a single technique can be misleading, as different isomers may coincidentally produce similar spectral features. By combining orthogonal methods, we create a highly reliable, self-validating system.
Caption: Workflow for multi-technique spectroscopic confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: Proton Nuclear Magnetic Resonance (¹H NMR) is the initial go-to experiment. It provides precise information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For our target molecule, the simplicity of the expected spectrum is itself a powerful diagnostic tool. With only two types of protons anticipated—those on the methoxy group and the lone proton on the pyrimidine ring—the spectrum should be clean and easy to interpret.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.90 | Singlet (s) | 1H | H2 (Pyrimidine ring) | The aromatic proton is heavily deshielded by the two ring nitrogens and the adjacent electron-withdrawing chloro and nitro groups. |
| ~ 4.20 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Protons on a carbon attached to an electronegative oxygen typically appear in this region. The absence of adjacent protons results in a singlet. |
Trustworthiness through Self-Validation: The 1:3 integration ratio between the two singlets is a critical internal validation. This ratio must align with the proposed structure containing one aromatic proton and three methoxy protons. Any deviation would immediately invalidate the proposed structure.
View Standard ¹H NMR Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum for chemical shift and integration analysis.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse (zg30) sequence.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
Processing: Apply an exponential line broadening factor of 0.3 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine chemical shifts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR by providing a count of unique carbon environments. While less sensitive, it is essential for confirming the carbon backbone of the molecule. For our target, we expect five distinct signals, corresponding to the five carbon atoms in the molecule, as there is no molecular symmetry that would make any carbons chemically equivalent. The chemical shifts are heavily influenced by the attached functional groups, providing further confirmation.[1][2][3]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 165.0 | C6 | Carbon attached to both a ring nitrogen and the methoxy oxygen (-O-C=N-). Highly deshielded. |
| ~ 160.0 | C4 | Carbon attached to a ring nitrogen and the electronegative chlorine atom (-Cl-C=N-). |
| ~ 158.0 | C2 | Aromatic carbon situated between two electronegative nitrogen atoms. |
| ~ 135.0 | C5 | Carbon bearing the nitro group. The nitro group is strongly electron-withdrawing. |
| ~ 56.0 | -OCH₃ | Aliphatic carbon attached to an oxygen. Typical range for methoxy carbons.[4] |
Trustworthiness through Self-Validation: The observation of exactly five peaks in the ¹³C NMR spectrum is a strong confirmation of the proposed asymmetric structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to further validate assignments by determining the number of attached protons for each carbon signal (C, CH, CH₂, CH₃), confirming the presence of one CH (C2), one CH₃ (methoxy), and three quaternary carbons (C4, C5, C6).
View Standard ¹³C NMR Experimental Protocol
Objective: To acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans, or more, as needed to achieve adequate signal-to-noise.
-
-
Processing: Apply an exponential line broadening factor of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies.[5] For this compound, IR is ideal for confirming the crucial nitro (-NO₂) and methoxy (-O-CH₃) groups. The presence of strong, characteristic absorption bands for these groups provides compelling evidence for the structure.
Predicted Characteristic IR Absorption Bands (KBr Pellet)
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~ 1550-1510 | Strong | Asymmetric N-O stretch | A hallmark of aromatic nitro compounds.[6] |
| ~ 1360-1320 | Strong | Symmetric N-O stretch | The second key absorption for a nitro group. |
| ~ 1600-1450 | Medium | C=C and C=N ring stretching | Characteristic vibrations of the pyrimidine ring. |
| ~ 1250-1200 | Strong | Asymmetric C-O-C stretch | Indicative of the aryl-O-CH₃ ether linkage. |
| ~ 1050-1000 | Medium | Symmetric C-O-C stretch | Confirms the ether functionality. |
| ~ 800-700 | Strong | C-Cl stretch | Typical region for carbon-chlorine bonds. |
Trustworthiness through Self-Validation: The diagnostic power of IR lies in its "fingerprint" nature. The simultaneous presence of strong bands for the nitro group and the ether linkage, combined with the absence of bands for other groups (like -OH or C=O), provides a highly specific and reliable confirmation of the key functional groups.
View Standard FTIR Experimental Protocol
Objective: To obtain a mid-infrared spectrum to identify characteristic functional group vibrations.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection:
-
Background Scan: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample pellet in the beam path and collect the spectrum.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: The spectrum is typically presented in transmittance (%) versus wavenumber (cm⁻¹). Identify and label major absorption peaks.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight and, by extension, the molecular formula, and structural clues from fragmentation patterns.[7][8] For a compound containing chlorine, the isotopic pattern of the molecular ion is a definitive confirmation of the presence of one chlorine atom.
Predicted Mass Spectrum Data (Electron Ionization, EI)
| m/z Value | Predicted Identity | Rationale |
|---|---|---|
| 189/191 | [M]⁺ / [M+2]⁺ | Molecular Ion Peak. The characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom (³⁵Cl/³⁷Cl). |
| 160/162 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for methoxy-pyrimidines. |
| 159/161 | [M - NO]⁺ | Loss of nitric oxide radical. |
| 143 | [M - NO₂]⁺ | Loss of the nitro group as a neutral radical is a highly favorable fragmentation pathway. The isotopic pattern for chlorine would be absent here. |
| 128 | [M - NO₂ - CH₃]⁺ | Subsequent loss of the methyl radical from the methoxy group. |
| 50-80 | Various | Smaller fragments arising from the cleavage of the pyrimidine ring itself. |
Trustworthiness through Self-Validation: The observation of the molecular ion at m/z 189 with its corresponding [M+2] peak at m/z 191 in an approximate 3:1 ratio is incontrovertible proof of the molecular formula containing one chlorine atom.[9][10] The subsequent fragmentation pattern must be chemically plausible, with losses corresponding to the functional groups identified by IR and NMR. For instance, the loss of 46 amu (NO₂) corroborates the presence of the nitro group.
View Standard Mass Spectrometry Experimental Protocol
Objective: To determine the molecular weight and analyze the fragmentation pattern.
-
Sample Introduction: Introduce a small amount of the sample (~1 mg) into the mass spectrometer via a direct insertion probe or by injection of a dilute solution (e.g., in methanol or dichloromethane) if using a GC-MS or LC-MS system.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a Quadrupole or Time-of-Flight (TOF) analyzer.
-
Ionization Parameters (EI):
-
Ionization Energy: 70 eV (standard energy to generate reproducible fragmentation patterns and allow for library matching).
-
Source Temperature: ~200-250 °C.
-
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and its isotope peaks. Propose structures for the major fragment ions based on the mass differences from the molecular ion.
Part 2: Comparison with Alternative Analytical Methods
While the multi-spectroscopic approach is powerful and widely accessible, it is instructive to compare it with other definitive methods of structural analysis.
| Feature | Multi-Spectroscopic Approach (NMR, IR, MS) | Single Crystal X-ray Diffraction | Elemental Analysis (CHN+Cl) |
| Information Provided | Connectivity, functional groups, MW, formula | Absolute 3D structure, bond lengths/angles, crystal packing | Percentage elemental composition, empirical formula |
| Strengths | • Comprehensive structural picture• Widely available• Small sample amount• Works for non-crystalline materials | • Unambiguous, "gold standard" proof of structure[11]• Provides stereochemical and conformational data | • Confirms purity and elemental ratios• Simple, established technique[12] |
| Weaknesses | • Indirect (structure is inferred)• Can be ambiguous for complex isomers without 2D NMR | • Requires a high-quality single crystal (often a major bottleneck)[13]• Does not represent the solution-state structure | • Gives no information on atom connectivity or isomerism |
| Best Use Case | Routine and high-throughput structural confirmation of synthesized compounds. | Absolute proof-of-structure for novel compounds, patent filings, and studying solid-state interactions. | A complementary technique to confirm the molecular formula derived from MS and verify sample purity. |
Causality in Method Selection: The choice of the multi-spectroscopic workflow as the primary method is driven by its balance of information richness, accessibility, and throughput. It provides the necessary and sufficient evidence for structural confirmation in the vast majority of drug discovery and development contexts. X-ray crystallography is typically reserved for cases of absolute novelty, ambiguity, or when solid-state properties are of specific interest.[14]
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides self-validating data points that, when combined, create an interlocking and definitive structural proof.
-
¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the number of unique atomic environments.
-
IR Spectroscopy unequivocally identifies the key nitro and methoxy functional groups.
-
Mass Spectrometry confirms the molecular weight, the presence of chlorine through its isotopic signature, and a logical fragmentation pattern consistent with the proposed structure.
This guide demonstrates that a well-executed multi-spectroscopic analysis provides a scientifically rigorous, efficient, and trustworthy method for the structural elucidation of small organic molecules, forming the bedrock of reliable chemical research and development.
References
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
- Harikrishna, N., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Sec B, 54B(1), 77-82.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Jones, M. (n.d.). 13C-NMR. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Singh, S., et al. (2022). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 87(21), 14595–14607.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
- G., Navarro, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-669.
- Storchi, L., et al. (2008). The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines. The Journal of Chemical Physics, 129(15), 154309.
- Al-Hamdani, A. A. S., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4567.
- Kossoski, F., et al. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 24(1), 195-206.
-
HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Storchi, L., et al. (2008). The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines. AIP Publishing. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Asiri, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6537.
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
- Pretorius, C., et al. (2012). X-ray, kinetics and DFT studies of photochromic substituted benzothiazolinic spiropyrans. Journal of Molecular Structure, 1010, 128-134.
- Singh, R. K., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(11), 6098.
-
ResearchGate. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Anthraquinone, 1-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Analytical Validation of 4-Chloro-6-methoxy-5-nitropyrimidine (CMNP) Purity by HPLC
Abstract: 4-Chloro-6-methoxy-5-nitropyrimidine (CMNP) is a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, scientifically-grounded approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for CMNP purity assessment. We delve into the rationale behind methodological choices, provide a detailed validation protocol aligned with international regulatory standards, and offer an objective comparison with alternative analytical technologies. The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to implement a robust, self-validating system for quality control.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (CMNP) is a substituted pyrimidine derivative. Such molecules are foundational building blocks in medicinal chemistry, often participating in nucleophilic substitution reactions to construct more complex APIs.[1][2] The purity of CMNP directly impacts the impurity profile of the final drug product. Uncontrolled impurities can lead to adverse side effects, reduced therapeutic efficacy, or instability of the final formulation. Therefore, a precise and reliable analytical method to quantify the purity of CMNP and its potential process-related impurities or degradants is not just a regulatory requirement but a scientific necessity.[3]
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the gold standard for analyzing non-volatile and thermally sensitive organic molecules like CMNP, making it the technique of choice for this application.[4] This guide will detail a proposed method and its validation according to the rigorous standards set by the International Council for Harmonisation (ICH) in their Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7]
Proposed HPLC Method for CMNP Purity Analysis
The development of a robust HPLC method requires a systematic approach to selecting the column, mobile phase, and detection parameters to achieve optimal separation of the main component from all potential impurities.
Rationale for Method Parameters:
-
Column: A C18 column is selected for its versatility and strong hydrophobic retention, which is ideal for moderately polar compounds like CMNP. The 250 mm length and 5 µm particle size provide a good balance of resolution and analysis time.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier, and the phosphate buffer controls the pH to ensure consistent ionization states of the analyte and any acidic or basic impurities, leading to reproducible retention times.
-
Detection Wavelength: The wavelength of 254 nm is selected as it is a common wavelength for aromatic and heteroaromatic compounds containing nitro groups, which are strong chromophores, ensuring high sensitivity.
-
Column Temperature: Maintaining a constant column temperature of 30 °C minimizes fluctuations in retention time and improves peak shape.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient (See Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 min |
Table 2: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
A Guide to Method Validation per ICH Q2(R1)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] For a purity method, this involves assessing a specific set of performance characteristics.[6][9]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] The most effective way to demonstrate specificity is through forced degradation studies.[10] In these studies, the drug substance is subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[11]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of CMNP in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid CMNP to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of CMNP to UV light (254 nm) and white light for 7 days.
-
Analysis: Analyze all stressed samples by the proposed HPLC method alongside an unstressed control. A photodiode array (PDA) detector is used to assess peak purity, ensuring the main CMNP peak is spectrally homogeneous and not co-eluting with any degradants.
Caption: Experimental Design for Robustness Study.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant technique, it is important to understand its performance in the context of other available technologies.
Table 5: Comparison of Analytical Techniques for CMNP Purity Analysis
| Technique | Principle | Advantages for CMNP Analysis | Disadvantages for CMNP Analysis |
|---|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, highly reproducible, and widely available. Excellent for quantifying impurities. [12] | Slower analysis times compared to UPLC. [13] |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. [14] | Faster analysis, higher resolution, and sensitivity. Reduced solvent consumption. [15][16] | Higher initial instrument cost and potentially less robust for routine QC labs. [14] |
| GC (Gas Chromatography) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents). | CMNP is likely not volatile enough and may be thermally labile, making GC unsuitable for purity analysis. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a specific reference standard. [17]| A primary, orthogonal technique. Provides structural information and purity assessment simultaneously. [18][19]| Lower sensitivity for trace impurities compared to HPLC. Requires more sample and specialized equipment. |
Conclusion and Best Practices
The proposed reversed-phase HPLC method, when fully validated according to ICH Q2(R1) guidelines, provides a robust, reliable, and specific system for the purity assessment of this compound. The forced degradation studies are essential for confirming the stability-indicating nature of the method, ensuring that any potential degradants formed during storage or manufacturing can be separated and controlled.
While advanced techniques like UPLC offer gains in speed and efficiency, a well-validated HPLC method remains the workhorse of the pharmaceutical industry due to its proven robustness and transferability. [13][14]For orthogonal verification, especially for primary purity assignment of a reference standard, qNMR is an invaluable tool. [19]The ultimate choice of technology depends on the specific needs of the laboratory, balancing throughput requirements with the imperative of scientific rigor and regulatory compliance.
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Rajani, P. et al. (2013). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [online] Available at: [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [online] Available at: [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. [online] Available at: [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [online] Available at: [Link]
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MDPI. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Processes. [online] Available at: [Link]
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USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [online] Available at: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [online] Available at: [Link]
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ICH. Quality Guidelines. [online] Available at: [Link]
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Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare. [online] Available at: [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [online] Available at: [Link]
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JEOL Ltd. What is qNMR (quantitative NMR)?. [online] Available at: [Link]
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CypressEcho521. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [online] Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [online] Available at: [Link]
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USP-NF. 〈1225〉 Validation of Compendial Procedures. [online] Available at: [Link]
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gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [online] Available at: [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [online] Available at: [Link]
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Guillarme, D. et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. [online] Available at: [Link]
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Research and Reviews. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [online] Available at: [Link]
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Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [online] Available at: [Link]
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MDPI. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Molecules. [online] Available at: [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [online] Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [online] Available at: [Link]
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JPR. (2024). Rp-hplc forced degradation studies of nimodipine in pharmaceutical dosage form. Journal of Pharmaceutical Research. [online] Available at: [Link]
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MDPI. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [online] Available at: [Link]
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BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [online] Available at: [Link]
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IJRPP. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [online] Available at: [Link]
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MDPI. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules. [online] Available at: [Link]
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Arkivoc. (2021). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [online] Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 4-Chloro-6-methoxy-5-nitropyrimidine
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized heterocyclic compounds is of paramount importance. Among these, 4-chloro-6-methoxy-5-nitropyrimidine stands out as a valuable intermediate, its distinct substitution pattern offering a versatile scaffold for the development of novel bioactive molecules. This guide provides an in-depth comparison of the two primary synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in established principles of pyrimidine chemistry and supported by illustrative experimental protocols.
Introduction to this compound
The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including several blockbuster drugs. The specific arrangement of a chloro, a methoxy, and a nitro group on the pyrimidine ring in this compound provides three distinct points for further chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the ring, particularly the susceptibility of the chloro substituent to nucleophilic displacement. This makes the title compound a highly sought-after building block in medicinal chemistry.
This guide will dissect two logical and experimentally validated synthetic strategies:
-
Route 1: Selective mono-methoxylation of 4,6-dichloro-5-nitropyrimidine.
-
Route 2: Chlorination of 4-hydroxy-6-methoxy-5-nitropyrimidine.
Each route will be analyzed for its efficiency, scalability, and the chemical principles underpinning the key transformations.
Route 1: Selective Methoxylation of 4,6-dichloro-5-nitropyrimidine
This approach commences with the readily accessible 4,6-dichloro-5-nitropyrimidine, which can be synthesized by the chlorination of 4,6-dihydroxy-5-nitropyrimidine using a chlorinating agent like phosphorus oxychloride[1]. The core of this strategy lies in the regioselective substitution of one of the two chlorine atoms with a methoxy group.
Mechanistic Considerations
The two chlorine atoms at the C4 and C6 positions are not electronically equivalent due to the influence of the adjacent C5-nitro group. The strong electron-withdrawing nature of the nitro group deactivates the pyrimidine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group (C4 and C6) are highly activated. While both positions are susceptible to nucleophilic attack, subtle differences in their electronic environment can be exploited to achieve a degree of regioselectivity. In practice, the reaction often yields a mixture of the desired mono-methoxy product and the di-methoxy byproduct, 4,6-dimethoxy-5-nitropyrimidine. Careful control of reaction conditions, such as temperature, stoichiometry of the nucleophile, and reaction time, is crucial to maximize the yield of the mono-substituted product.
A [label="4,6-dichloro-5-nitropyrimidine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="Sodium Methoxide (1 eq.)\nMethanol", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; C [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; D [label="4,6-dimethoxy-5-nitropyrimidine\n(Byproduct)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
A -> B [label="Reaction"]; B -> C [label="Desired Product"]; B -> D [label="Side Reaction"]; }
Caption: Workflow for the selective methoxylation of 4,6-dichloro-5-nitropyrimidine.Experimental Protocol: Route 1
Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine
-
To a stirred suspension of 4,6-dihydroxy-5-nitropyrimidine (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq), add N,N-dimethylaniline (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 4,6-dichloro-5-nitropyrimidine.
Step 2: Selective mono-methoxylation
-
Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add a solution of sodium methoxide (0.9-1.1 eq) in methanol dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at this temperature for an additional 2-4 hours, monitoring the formation of the product and the consumption of the starting material by GC-MS or LC-MS.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material and the di-methoxy byproduct.
Advantages and Disadvantages of Route 1
| Feature | Advantages | Disadvantages |
| Starting Material | 4,6-dichloro-5-nitropyrimidine is a commercially available and relatively inexpensive starting material. | The synthesis of the starting material involves the use of phosphorus oxychloride, which is a hazardous and corrosive reagent. |
| Regioselectivity | Can be controlled to some extent by careful manipulation of reaction conditions. | Often leads to a mixture of mono- and di-substituted products, requiring chromatographic purification, which can be challenging on a large scale. |
| Scalability | The reaction conditions are generally amenable to scale-up. | The need for precise temperature control and slow addition of the nucleophile can be challenging in large reactors. The purification step can be a bottleneck for large-scale production. |
| Overall Yield | Moderate to good yields of the desired product can be achieved after purification. | The formation of byproducts lowers the overall atom economy and can complicate the work-up procedure. |
Route 2: Chlorination of 4-hydroxy-6-methoxy-5-nitropyrimidine
This alternative synthetic pathway involves the initial synthesis of 4-hydroxy-6-methoxy-5-nitropyrimidine, followed by a chlorination step to introduce the chloro group at the C4 position.
Mechanistic Considerations
The synthesis of the 4-hydroxy-6-methoxy-5-nitropyrimidine precursor can be achieved through the nitration of 4-hydroxy-6-methoxypyrimidine. The subsequent chlorination of the hydroxyl group is a standard transformation in pyrimidine chemistry. Reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly employed for this purpose. The reaction proceeds via the formation of a reactive intermediate (a chlorophosphite or chlorosulfite ester) which is then displaced by a chloride ion. The presence of the electron-withdrawing nitro group facilitates this transformation.
A [label="4-hydroxy-6-methoxypyrimidine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="Nitrating Agent\n(e.g., HNO3/H2SO4)", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; C [label="4-hydroxy-6-methoxy-5-nitropyrimidine", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; D [label="Chlorinating Agent\n(e.g., POCl3)", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; E [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
A -> B [label="Nitration"]; B -> C; C -> D [label="Chlorination"]; D -> E; }
Caption: Synthetic workflow for the chlorination of 4-hydroxy-6-methoxy-5-nitropyrimidine.Experimental Protocol: Route 2
Step 1: Synthesis of 4-hydroxy-6-methoxy-5-nitropyrimidine
-
To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-hydroxy-6-methoxypyrimidine (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water to remove excess acid, and dried to afford 4-hydroxy-6-methoxy-5-nitropyrimidine.
Step 2: Chlorination
-
Suspend 4-hydroxy-6-methoxy-5-nitropyrimidine (1.0 eq) in an excess of phosphorus oxychloride (5.0-10.0 eq).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Advantages and Disadvantages of Route 2
| Feature | Advantages | Disadvantages |
| Starting Material | The synthesis of the hydroxy precursor is relatively straightforward. | The nitration step requires the use of strong, corrosive acids and careful temperature control. The starting 4-hydroxy-6-methoxypyrimidine may be less readily available than 4,6-dichloro-5-nitropyrimidine. |
| Selectivity | The chlorination of the hydroxyl group is a highly selective transformation, generally avoiding side reactions on the methoxy group or the nitro group. | The nitration of the pyrimidine ring can sometimes lead to regioisomers, although the directing effects of the existing substituents usually favor the desired product. |
| Scalability | The chlorination step is a well-established and scalable reaction. | The handling of large quantities of fuming nitric and sulfuric acids in the nitration step poses significant safety challenges on an industrial scale. The work-up of the chlorination reaction can be hazardous due to the quenching of excess phosphorus oxychloride. |
| Overall Yield | Can provide a high overall yield if both the nitration and chlorination steps are optimized. | The multi-step nature of this route may lead to a lower overall yield compared to a more convergent approach. |
Comparative Summary and Conclusion
| Parameter | Route 1: Selective Methoxylation | Route 2: Chlorination of Hydroxy Precursor |
| Number of Steps | 2 (from 4,6-dihydroxy-5-nitropyrimidine) | 2 (from 4-hydroxy-6-methoxypyrimidine) |
| Key Challenge | Achieving high regioselectivity in the mono-methoxylation step. | Handling of hazardous reagents (strong acids, POCl3) and control of exothermic reactions. |
| Purification | Often requires column chromatography to separate isomers and byproducts. | May be purified by recrystallization if the reaction is clean, otherwise chromatography is needed. |
| Scalability | Purification can be a bottleneck for large-scale synthesis. | Handling of hazardous materials at scale requires specialized equipment and safety protocols. |
| Overall Recommendation | Favorable for laboratory-scale synthesis where chromatographic purification is feasible and when the dichloro starting material is readily available. | A viable alternative, particularly if the hydroxy precursor is accessible. The chlorination step is generally high-yielding and selective. Careful process safety assessment is required for scale-up. |
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available equipment and expertise for handling hazardous reagents and performing chromatographic separations. For discovery and early development phases, the flexibility of Route 1 may be advantageous. For process development and manufacturing, the potentially cleaner and more selective transformation in Route 2 might be preferred, provided that the safety and handling challenges can be effectively managed.
References
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A Strategic Guide to Alternatives for 4-Chloro-6-methoxy-5-nitropyrimidine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules.[1][2] Its prevalence stems from its ability to engage in diverse biological interactions, often serving as a bioisostere for purines in nucleic acids.[3] A key reagent in the synthetic chemist's toolbox for constructing highly functionalized pyrimidines is 4-Chloro-6-methoxy-5-nitropyrimidine . This guide provides an in-depth analysis of this versatile building block, objectively compares its performance with viable alternatives, and presents the experimental data and protocols necessary for informed synthetic planning.
Understanding the Workhorse: this compound
This compound is a highly activated heterocyclic compound valued for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. Its utility is derived from the synergistic interplay of its functional groups:
-
Chloride at C4: Serves as an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alcohols, etc.).
-
Nitro Group at C5: A powerful electron-withdrawing group that activates the pyrimidine ring, particularly the C4 and C6 positions, towards nucleophilic attack.
-
Methoxy Group at C6: While also a potential leaving group, it is significantly less reactive than the C4-chloro group, allowing for selective, stepwise functionalization.[4]
This reactivity profile enables the sequential introduction of different substituents, making it a valuable intermediate for building complex molecular architectures.[5]
Typical Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound is SNAr. The electron-deficient nature of the ring facilitates the formation of a Meisenheimer complex upon nucleophilic attack, which then expels the chloride ion to yield the substituted product.
Caption: General workflow for SNAr on this compound.
Alternative 1: Dichloro-Substituted Nitropyrimidines
For synthetic strategies requiring access to different substitution patterns or the introduction of two nucleophiles, dihalopyrimidines are superior alternatives.
-
4,6-Dichloro-5-nitropyrimidine: This symmetrical reagent offers two equally reactive chloro-substituents. It is a versatile platform for synthesizing 4,6-disubstituted-5-nitropyrimidines, which are precursors to 5-aminopyrimidines.[6][7] It is commonly synthesized by treating 4,6-dihydroxy-5-nitropyrimidine with a chlorinating agent like phosphorus oxychloride.[8][9]
-
2,4-Dichloro-5-nitropyrimidine: This isomer provides two chlorides with distinct electronic environments, allowing for potential regioselective substitutions. The C4 position is generally more activated towards nucleophilic attack than the C2 position. This reagent is an intermediate in the synthesis of diaminopurines.[10]
Comparative Performance
The choice between this compound and a dichloronitropyrimidine depends entirely on the desired final substitution pattern. Dichloro-derivatives are essential when two new C-N, C-O, or C-S bonds are required at the 4 and 6 (or 2 and 4) positions.
Caption: Stepwise substitution on 4,6-Dichloro-5-nitropyrimidine.
Experimental Protocol: Synthesis of a 4,6-Disubstituted Pyrimidine
Objective: To demonstrate the sequential substitution on 4,6-dichloro-5-nitropyrimidine.
Materials:
-
4,6-dichloro-5-nitropyrimidine (1.0 equiv)
-
Primary Amine 1 (e.g., benzylamine) (1.0 equiv)
-
Primary Amine 2 (e.g., morpholine) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent (e.g., Acetonitrile or THF)
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine in the chosen solvent under an inert atmosphere (N2).
-
Cool the solution to 0 °C in an ice bath.
-
Add Amine 1 dropwise, followed by the slow addition of DIPEA (1.1 equiv).
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Add Amine 2 to the reaction mixture, followed by the remaining portion of DIPEA (1.4 equiv).
-
Allow the reaction to warm to room temperature and stir until the monosubstituted intermediate is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4,6-disubstituted-5-nitropyrimidine.
Alternative 2: Bioisosteric Replacements for the Nitro Group
While the nitro group is an excellent activator for SNAr, its presence in a final drug candidate can be a liability. It is often susceptible to metabolic reduction, which can lead to the formation of toxic hydroxylamine and nitroso intermediates.[11] Bioisosteric replacement is a key strategy in medicinal chemistry to mitigate these risks while retaining desired electronic properties.[12][13]
-
Cyano (-CN) Group: The cyano group is a strong electron-withdrawing group and a common bioisostere for the nitro group. Pyrimidines activated by a cyano group undergo similar SNAr reactions.
-
Trifluoromethyl (-CF3) Group: This group is highly electron-withdrawing and metabolically very stable. Its introduction can also increase lipophilicity, which may enhance cell permeability.[14]
-
Pentafluorosulfanyl (-SF5) Group: Often termed a "super-trifluoromethyl" group, the SF5 group is a powerful electron-withdrawing moiety that is sterically larger and more lipophilic than -CF3, offering unique properties for modulating ADME profiles.[11]
Data Summary: Physicochemical Properties of Bioisosteres
| Functional Group | Hammett Constant (σp) | Lipophilicity (π) | Key Advantages in Drug Design |
| Nitro (-NO2) | ~0.78 | -0.28 | Strong activation for synthesis |
| Cyano (-CN) | ~0.66 | -0.57 | Good electronic mimic, less metabolic liability |
| Trifluoromethyl (-CF3) | ~0.54 | 0.88 | Excellent metabolic stability, increases lipophilicity |
| Pentafluorosulfanyl (-SF5) | ~0.68 | 1.51 | "Super-lipophilic," metabolically robust, unique sterics |
Data compiled from various sources on medicinal chemistry principles.[11]
The choice of a bioisostere depends on the specific goals of the drug design program, balancing synthetic accessibility with desired improvements in potency, selectivity, and pharmacokinetic properties.
Alternative 3: Modern Catalytic and Multicomponent Strategies
Rather than relying on pre-functionalized pyrimidines, modern synthetic methods often build the desired substituted ring from simpler, acyclic precursors. These approaches offer significant advantages in terms of flexibility, efficiency, and access to novel chemical space.[15][16]
-
Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis and its variations allow for the one-pot construction of the pyrimidine core from an aldehyde, a β-dicarbonyl compound, and a urea or guanidine derivative.[17] Microwave-assisted protocols have dramatically accelerated these reactions.[17]
-
Catalytic C-N Bond Formation: Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide powerful methods for forming C-N bonds on a pre-existing pyrimidine core, often under milder conditions than traditional SNAr.[18][19] This is particularly useful for less-activated pyrimidines.
-
[n+m] Cycloadditions: Various cycloaddition strategies, such as the reaction of amidines with alkynes or ketones, can be employed to construct the pyrimidine ring with diverse substitution patterns.[15]
Caption: Conceptual workflow of a multicomponent reaction for pyrimidine synthesis.
Experimental Protocol: Microwave-Assisted Biginelli-Type Synthesis
Objective: To rapidly synthesize a substituted 2-aminopyrimidine.[17]
Materials:
-
Substituted Chalcone (1.0 equiv)
-
Guanidine Hydrochloride (1.2 equiv)
-
Sodium Hydroxide (2.0 equiv)
-
Solvent (e.g., Ethanol or DMF)
-
Microwave process vial
Procedure:
-
In a 10 mL microwave process vial, suspend the chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in the chosen solvent (3-4 mL).
-
Add sodium hydroxide (2 mmol) and cap the vial securely.
-
Place the vial in a microwave reactor and irradiate at 100-120 °C for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum. Recrystallize if necessary to obtain the pure 2-aminopyrimidine derivative.
Comparative Summary and Strategic Selection
| Approach | Key Reagent(s) | Reactivity Principle | Key Advantages | Key Disadvantages | Best Suited For... |
| Classical SNAr | This compound | Stepwise SNAr | Predictable, reliable, good for single substitution. | Limited substitution patterns, potential metabolic liabilities of nitro group. | Lead optimization where the core scaffold is established. |
| Dichloro Analogs | 4,6-Dichloro-5-nitropyrimidine | Sequential SNAr | Access to C4/C6 disubstitution, symmetrical or asymmetrical.[6] | Requires careful control of stoichiometry for selective monosubstitution. | Creating libraries with diverse substituents at two positions. |
| Bioisosteric Analogs | Pyrimidines with -CN, -CF3, -SF5 | SNAr | Improved ADME/Tox profile, metabolic stability.[11][14] | Synthesis of starting materials can be more complex and costly. | Late-stage lead optimization and preclinical development. |
| Modern MCR/Catalysis | Aldehydes, Ketones, Amidines, etc. | Ring construction, Cross-coupling | High diversity, atom economy, rapid access to novel scaffolds.[17][20] | Reaction optimization may be required; substrate scope can be limited. | Early-stage discovery, scaffold hopping, and library synthesis. |
Conclusion
This compound remains a valuable and reliable building block in organic synthesis. However, a modern synthetic strategy requires a comprehensive understanding of the available alternatives. For generating diverse substitution patterns, dichloro-nitropyrimidines offer a direct and effective route. When addressing potential metabolic liabilities of the nitro group in drug candidates, bioisosteric replacements with cyano or fluoroalkyl groups are the industry standard. Finally, for maximum flexibility and the rapid exploration of novel chemical space, modern multicomponent and catalytic methods that build the pyrimidine ring from the ground up represent the most powerful and forward-looking approach. The optimal choice is dictated by the specific goals of the synthetic campaign, balancing speed, cost, flexibility, and the ultimate application of the target molecules.
References
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Chandra, M., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. Retrieved from [Link]
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MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Synthesis of Fully Substituted Pyrimidines. Retrieved from [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]
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Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. Retrieved from [Link]
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ACS Publications. (2023, September 29). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]
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Baxendale Group - Durham University. (2007, July 19). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Different methods of C-N bond formation. Retrieved from [Link]
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Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
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PMC. (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Retrieved from [Link]
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Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved from [Link]
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PubMed. (2019, May 23). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
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ResearchGate. (n.d.). One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. Retrieved from [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Retrieved from [Link]
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Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine. Retrieved from [Link]
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PubMed. (2025, September 19). Catalytic C-N Bond-Forming Processes from Inorganic Ammonium Salts. Retrieved from [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
-
PubMed. (n.d.). Nitrene transfer catalysts for enantioselective C-N bond formation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Retrieved from [Link]
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The Nitro Advantage: A Comparative Guide to the Reactivity of 4-Chloro-6-methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are a cornerstone for the development of novel therapeutics. Their versatile chemical nature allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the plethora of substituted pyrimidines, 4-Chloro-6-methoxy-5-nitropyrimidine stands out as a highly reactive and versatile building block. This guide provides an in-depth comparative analysis of its reactivity in nucleophilic aromatic substitution (SNAr) reactions against other common chloropyrimidines, supported by mechanistic insights and experimental data.
The Decisive Role of Substituents in Pyrimidine Reactivity
The reactivity of a halopyrimidine in SNAr reactions is fundamentally governed by the electronic landscape of the pyrimidine ring. The two nitrogen atoms within the ring are inherently electron-withdrawing, creating electron-deficient carbon centers that are susceptible to nucleophilic attack. The positions most activated towards substitution are typically C4 and C6, followed by C2. This is due to the superior ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the C4 or C6 position.
The reactivity of this compound is exceptionally high due to the synergistic electronic effects of its substituents. The methoxy group at C6 is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its effect is overwhelmingly surpassed by the potent electron-withdrawing capabilities of the nitro group at C5. This nitro group, positioned ortho to the chloro leaving group, provides powerful resonance and inductive stabilization to the anionic intermediate formed upon nucleophilic attack. This strong stabilization significantly lowers the activation energy of the reaction, leading to rapid and efficient substitution.
Comparative Reactivity Analysis
To contextualize the enhanced reactivity of this compound, it is instructive to compare it with less activated chloropyrimidines.
| Pyrimidine Derivative | Key Substituent Effects | Expected Relative Reactivity |
| This compound | Strong electron-withdrawing nitro group at C5; Methoxy group at C6. | Very High |
| 4,6-Dichloropyrimidine | Two electron-withdrawing chloro groups and two ring nitrogens. | High |
| 4-Chloro-6-methoxypyrimidine | Electron-donating methoxy group at C6. | Moderate |
| 2-Chloropyrimidine | Single chloro group at the less reactive C2 position. | Moderate to Low |
| 4-Chloropyrimidine | Single chloro group at the more reactive C4 position. | Moderate |
This table provides a qualitative comparison based on established principles of SNAr reactions on pyrimidines.
Experimental evidence underscores the exceptional reactivity of this compound. A study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines revealed a remarkable phenomenon: not only was the chloro group at C4 readily displaced, but the alkoxy group at C6 was also subsequently substituted under mild conditions.[1] This sequential disubstitution highlights the profound activation imparted by the C5-nitro group, making both leaving groups susceptible to nucleophilic attack.
In contrast, the amination of less activated pyrimidines, such as 2-chloropyrimidine, generally requires more forcing conditions to achieve high yields. For instance, the reaction of 2-chloropyrimidine with various amines in water with KF at 100°C for 17 hours afforded moderate to excellent yields.[2] While effective, these conditions are more demanding than those typically required for the highly reactive this compound.
Similarly, SNAr reactions on symmetrically substituted 4,6-dichloropyrimidines proceed efficiently, but the presence of a second chlorine atom offers a different reactivity profile compared to the single chloro and activating nitro group in our topic compound.[3]
Visualizing the Reaction Pathway
The following diagram illustrates the generalized mechanism for the SNAr reaction on a chloropyrimidine, highlighting the formation of the critical Meisenheimer intermediate.
Sources
A Comparative Guide to Leaving Group Potential: Chlorine vs. Alkoxy Groups in Nitropyrimidine SNAr Reactions
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine rings, particularly those activated by nitro groups, are privileged structures found in numerous therapeutic agents.[1] The strategic modification of these rings often relies on Nucleophilic Aromatic Substitution (SNAr), a powerful reaction where the choice of leaving group is paramount to synthetic success.
This guide provides an in-depth evaluation of two common leaving groups in nitropyrimidine chemistry: chlorine and alkoxy groups. While classical organic chemistry principles provide a foundational understanding, the reality of their performance on a highly electron-deficient ring system like nitropyrimidine is nuanced and context-dependent. We will dissect the mechanistic principles, present corroborating experimental and computational evidence, and provide a practical framework for evaluating these leaving groups in your own research.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Nitropyrimidines
To objectively compare leaving groups, we must first understand the mechanistic landscape in which they operate. The SNAr reaction on a nitropyrimidine is not a simple, single-step displacement. It is a multi-step process profoundly influenced by the electronic character of the ring.[2]
The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a strongly electron-withdrawing nitro group further depletes the ring's electron density, making it highly electrophilic and thus "activating" it for attack by a nucleophile.[3][4] This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate can be effectively stabilized by resonance.[5][6][7]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][9] This step is typically the rate-determining step of the reaction.[6][9]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. The more stable this intermediate, the lower the activation energy for the rate-determining step, and the faster the reaction.[6]
Theoretical Evaluation of Leaving Group Ability
A good leaving group is one that can stabilize the negative charge it acquires upon departure. The conventional wisdom, primarily derived from aliphatic substitution (SN1/SN2), dictates that a good leaving group is the conjugate base of a strong acid.[10][11]
| Leaving Group | Conjugate Acid | pKₐ of Conjugate Acid | Leaving Group Ability (in SN2) |
| Chloride (Cl⁻) | HCl | ~ -7 | Excellent |
| Alkoxide (RO⁻) | ROH | ~ 16-18 | Very Poor |
Based on this simple pKₐ analysis, chloride is an overwhelmingly better leaving group than an alkoxide. However, this comparison is an oversimplification in the context of SNAr chemistry.
The key distinction is the rate-determining step (RDS). In SNAr, the RDS is the initial nucleophilic attack, not the departure of the leaving group.[9][12] Therefore, the primary electronic role of the leaving group is not its stability after departure, but its ability to increase the electrophilicity of the carbon atom to which it is attached. Highly electronegative atoms achieve this through a strong inductive electron-withdrawing effect.
This leads to a counterintuitive trend for halogens in SNAr reactions: F > Cl ≈ Br > I .[2] The highly electronegative fluorine atom makes the attached carbon more positive and thus more susceptible to nucleophilic attack, accelerating the rate-determining step. While chlorine is less electronegative than fluorine, it is significantly more electronegative than the oxygen of an alkoxy group, suggesting it should be a more activating substituent for the initial attack.
Experimental Evidence & Comparative Analysis
Theoretical principles provide a valuable framework, but experimental data is the ultimate arbiter. A recent computational and experimental study on 6-alkoxy-4-chloro-5-nitropyrimidines provides critical, albeit nuanced, insights into this comparison.[13]
When a 6-alkoxy-4-chloro-5-nitropyrimidine was reacted with primary amines, the chlorine atom at the C4 position was preferentially and rapidly substituted, followed by a second, slower substitution of the alkoxy group at C6.[13] This sequential reaction under the same conditions strongly indicates that in a direct intramolecular competition, chlorine is a better leaving group than an alkoxy group .
The study's authors rationalized this by calculating the transition state energies. The energy barrier for the displacement of chlorine was found to be significantly lower than that for the displacement of the alkoxy group, which is consistent with the experimental observation.[14]
However, the story is more complex. The same study noted that comparing the reactivity of 4-chloro-6-amino-5-nitropyrimidine with 4-alkoxy-6-amino-5-nitropyrimidine (i.e., intermolecular competition after the first substitution), the alkoxy group now becomes the better leaving group.[13] This highlights a crucial takeaway: the leaving group potential of both moieties is highly dependent on the other substituents present on the pyrimidine ring.
The initial substitution of chlorine with an electron-donating amino group increases the electron density of the ring, which in turn modifies the leaving group potential of the remaining alkoxy group, facilitating its departure.
Table 1: Summary of Leaving Group Performance in Nitropyrimidines
| Scenario | Substrate | Competing Groups | Preferred Leaving Group | Rationale | Source |
| Intramolecular Competition | 6-Alkoxy-4-chloro-5-nitropyrimidine | Chlorine vs. Alkoxy | Chlorine | Lower activation energy for the initial SNAr step. Chlorine's inductive effect makes C4 more electrophilic. | [13] |
| Intermolecular Competition | 4-Amino-6-chloro-5-nitropyrimidine vs. 4-Amino-6-alkoxy-5-nitropyrimidine | Chlorine vs. Alkoxy (on an amine-substituted ring) | Alkoxy | The presence of the electron-donating amino group alters the ring's electronics, making the alkoxy group more labile. | [13] |
Experimental Protocol: A Framework for Kinetic Comparison
To provide a definitive quantitative comparison for a specific system, a kinetic analysis is indispensable. The following protocol outlines a robust method for comparing the reaction rates of a chloronitropyrimidine versus an alkoxynitropyrimidine using UV-Vis spectrophotometry, a technique well-suited for monitoring the formation of colored aromatic products.[15][16]
Objective: To determine the second-order rate constants for the reaction of 2-chloro-5-nitropyrimidine and 2-methoxy-5-nitropyrimidine with piperidine.
I. Materials & Reagents
-
2-Chloro-5-nitropyrimidine
-
2-Methoxy-5-nitropyrimidine
-
Piperidine (high purity, freshly distilled)
-
Anhydrous Ethanol (spectroscopic grade)
-
Volumetric flasks, pipettes, and syringes
-
Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder
II. Experimental Workflow
III. Detailed Procedure
-
Preparation of Solutions:
-
Prepare a 1.0 mM stock solution of 2-chloro-5-nitropyrimidine in anhydrous ethanol.
-
Prepare a 1.0 mM stock solution of 2-methoxy-5-nitropyrimidine in anhydrous ethanol.
-
Prepare a series of piperidine solutions in anhydrous ethanol (e.g., 0.1 M, 0.05 M, 0.025 M) to establish pseudo-first-order conditions where [Nucleophile] >> [Substrate].
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to monitor at the λmax of the expected N-substituted product (a preliminary scan should be run to determine this wavelength, typically in the 360-400 nm range).
-
Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette 2.0 mL of a piperidine solution into a quartz cuvette and place it in the holder to equilibrate.
-
To initiate the reaction, inject a small, precise volume (e.g., 50 µL) of the substrate stock solution into the cuvette, cap, invert rapidly to mix, and immediately begin recording absorbance versus time.
-
Continue data collection until the absorbance value plateaus, indicating reaction completion (typically 3-5 half-lives).
-
Repeat the procedure for each substrate and each piperidine concentration.
-
IV. Data Analysis
-
Calculate kobs: For each run, plot the natural logarithm of (A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot is equal to -kobs (the pseudo-first-order rate constant).[16]
-
Calculate k₂: Plot kobs versus the concentration of piperidine for each substrate. The slope of this line is the second-order rate constant (k₂), which is the ultimate measure of reactivity.
Conclusion
The evaluation of chlorine versus alkoxy groups as leaving groups in nitropyrimidine chemistry defies a simple, universal rule.
-
Chlorine is generally the more facile and reliable leaving group, particularly in direct competition on a polysubstituted ring.[13] Its superior inductive effect activates the carbon for the rate-determining nucleophilic attack, making it the workhorse for initial SNAr substitutions.
-
Alkoxy groups , while classically considered poor leaving groups, are viable and their reactivity is highly tunable.[1][13] Their potential as a leaving group can be significantly enhanced by the presence of other electron-donating substituents on the ring. This offers a strategic advantage for sequential substitution reactions where differentiated reactivity is desired.
For drug development professionals, this understanding is critical. Chlorine provides a robust and predictable route for initial functionalization. The alkoxy group, in turn, offers a more subtle handle for subsequent modifications, enabling complex synthetic pathways where the reactivity of a position can be switched on by a preceding reaction step. The choice, therefore, depends not just on the desired product, but on the entire synthetic strategy.
References
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. (2023). ChemRxiv. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
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Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. [Link]
-
Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. (2019). ResearchGate. [Link]
-
Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. (2007). ResearchGate. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. (2023). ChemRxiv. [Link]
-
What Makes A Good Leaving Group? (2023). Master Organic Chemistry. [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
18.03 What Makes a Good Leaving Group? (2018). YouTube. [Link]
-
Roy, D. (2020). A Walk through Recent Nitro Chemistry Advances. ACS Omega. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
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Sadlej-Sosnowska, N. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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comparing the biological efficacy of 4-Chloro-6-methoxy-5-nitropyrimidine derivatives
An In-Depth Comparative Guide to the Biological Efficacy of 4-Chloro-6-methoxy-5-nitropyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities.[1] This guide focuses on derivatives of a specific, highly functionalized pyrimidine: this compound. The strategic placement of a reactive chloro group, an electron-withdrawing nitro group, and a methoxy group makes this scaffold an exceptional starting point for the synthesis of novel therapeutic agents. We will provide a comprehensive comparison of the biological efficacy of its derivatives, with a primary focus on their anticancer and antimicrobial properties. This document is designed for researchers, scientists, and drug development professionals, offering not just data but also the underlying experimental causality, detailed protocols, and a framework for interpreting structure-activity relationships.
The this compound Scaffold: A Versatile Chemical Platform
The therapeutic potential of a class of compounds often originates from the chemical versatility of its core structure. The this compound scaffold is a prime example, engineered with features that invite diverse chemical modifications:
-
C4-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide array of functional groups, including amines, thiols, and alkoxy moieties, enabling the rapid generation of large compound libraries.
-
C5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the pyrimidine ring. This can enhance the reactivity of the C4 position and is a critical feature for certain biological activities, particularly in antimicrobial agents where reductive activation can lead to cytotoxic intermediates.[2]
-
C6-Methoxy Group: The methoxy group can modulate the solubility and electronic nature of the scaffold, influencing how the molecule interacts with biological targets and its overall pharmacokinetic profile.
This combination of functional groups provides a robust platform for structure-based drug design, allowing chemists to systematically alter the molecule to optimize its efficacy against specific biological targets.
Comparative Anticancer Efficacy
Pyrimidine derivatives have shown significant promise as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival.[3][4][5]
Dominant Mechanism of Action: Kinase Inhibition
A prevalent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases.[6] These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth. By blocking the ATP-binding site of kinases like EGFR, VEGFR, or Aurora kinases, these compounds can halt the phosphorylation cascade that drives tumor progression.[3][7][8]
In Vitro Efficacy: The First Crucial Test
The initial evaluation of novel compounds involves in vitro cytotoxicity assays to determine their potency against various cancer cell lines.[9][10] This step is critical for identifying promising candidates and eliminating compounds with low activity or high toxicity to normal cells.[11][12] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit 50% of cell growth.[13]
Illustrative In Vitro Anticancer Data
| Derivative ID | C4-Substitution | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. A549 (Lung) | Selectivity Index (Normal vs. Cancer) |
| CMP-N-01 | -NH(CH₃)₂ | 8.5 | 12.1 | 15.3 | >10 |
| CMP-N-02 | -NH-Ph | 1.2 | 2.5 | 3.1 | >25 |
| CMP-N-03 | -NH-(4-F-Ph) | 0.9 | 1.8 | 2.4 | >30 |
| CMP-N-04 | -S-CH₂CH₃ | 25.4 | 30.1 | 42.7 | <5 |
| 5-Fluorouracil | Standard Drug | 5.0 | 3.8 | 7.2 | ~8 |
Note: Data is illustrative, based on typical results for pyrimidine derivatives, to demonstrate comparative analysis.
From this illustrative data, we can infer that amine substitutions at the C4 position (CMP-N-01 to 03) are more effective than thioether substitutions (CMP-N-04). Furthermore, adding an aromatic ring (CMP-N-02) and a fluorine atom (CMP-N-03) appears to significantly enhance potency, a common strategy in medicinal chemistry to improve binding affinity.[8]
The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring total cellular protein content.[9][14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.[9]
-
Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy: Validation in a Living System
Promising candidates from in vitro screens must be evaluated in vivo to assess their efficacy and safety in a complex biological system.[13][15] Human tumor xenograft models in immunodeficient mice are a standard and valuable tool for this preclinical evaluation.[16]
-
Cell Preparation: Harvest human cancer cells (e.g., HCT-116) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each immunodeficient mouse (e.g., SCID mice).[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.[16]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).[16]
-
Drug Administration: Administer the lead pyrimidine derivative (e.g., CMP-N-03), a vehicle control, or a standard-of-care drug via the determined route (e.g., daily oral gavage).
-
Monitoring: Continue to measure tumor volume and body weight twice weekly to assess efficacy and toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.[16]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess statistical significance between groups.
Comparative Antimicrobial Efficacy
The nitroaromatic nature of the scaffold also suggests potential as antimicrobial agents.[2] Various pyrimidine derivatives have demonstrated antibacterial and antifungal activities.[17][18][19]
Illustrative In Vitro Antimicrobial Data
| Derivative ID | C4-Substitution | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) |
| CMP-N-01 | -NH(CH₃)₂ | 32 | 64 |
| CMP-N-02 | -NH-Ph | 16 | 32 |
| CMP-N-05 | -NH-(2-NO₂-Ph) | 4 | 8 |
| Streptomycin | Standard Drug | 8 | 4 |
Note: Data is illustrative. MIC = Minimum Inhibitory Concentration.
This data suggests that, similar to anticancer activity, aromatic substitutions improve antimicrobial efficacy. Notably, the inclusion of a second nitro group on the phenyl ring (CMP-N-05) dramatically increases potency, which aligns with the proposed mechanism of reductive activation for nitroaromatic antimicrobial compounds.[2]
-
Bacterial Culture: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare a 2-fold serial dilution of each derivative in a 96-well plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well containing the test compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
By synthesizing the data, a preliminary Structure-Activity Relationship (SAR) can be established:
-
Anticancer Activity: Nucleophilic substitution at the C4-chloro position with anilines is highly favorable. The potency can be further tuned by adding electron-withdrawing groups (e.g., fluorine) to the aniline ring, likely enhancing target binding.
-
Antimicrobial Activity: The presence of the C5-nitro group is likely crucial. Efficacy is enhanced by adding further nitroaromatic moieties, supporting a mechanism dependent on nitro-group reduction.
Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Conducting kinome profiling to identify the specific kinase targets for the most potent anticancer compounds.
-
Optimizing the pharmacokinetic properties (ADME) of lead compounds to improve their potential for in vivo efficacy and clinical translation.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Chloro-6-methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for the key intermediate, 4-Chloro-6-methoxy-5-nitropyrimidine. As a Senior Application Scientist, my objective is to move beyond rote protocol recitation and delve into the scientific rationale behind the methodologies, ensuring a robust and trustworthy analytical workflow. This document is structured to provide a comprehensive, practical framework for establishing analytical equivalency between different methods and laboratories, a critical step in method transfer, validation, and ensuring consistent product quality.
The Imperative of Cross-Validation: Ensuring Analytical Consistency
In the lifecycle of a pharmaceutical product, analytical methods are often transferred between laboratories—from research and development to quality control, or to a contract manufacturing organization. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when performed by different analysts, on different instruments, and in different laboratories.[1][2] This process is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory compliance.[3]
The primary goal is to demonstrate that the analytical method is robust and that the data generated are equivalent, ensuring seamless method transfer and consistent quality control throughout the drug development process.
Characterization of this compound: The Analytical Target
A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₅H₄ClN₃O₃ | [1] |
| Molecular Weight | 189.56 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 66 °C | [1] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Inferred from structure |
| UV-Vis Absorption | Expected absorption maxima around 230 nm and 330-340 nm. | [4] |
A certified reference standard of this compound is essential for all analytical work. Several chemical suppliers, such as Hangzhou Zhongqi Chem Co., Ltd., can be contacted for sourcing this material.[1]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method is the most appropriate starting point.
Proposed HPLC Method Parameters
This proposed method is based on experience with similar nitropyrimidine and halogenated aromatic compounds.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 330 nm | The nitro and pyrimidine chromophores are expected to have strong absorbance at these wavelengths.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. | Ensures sample is fully dissolved and compatible with the mobile phase. |
HPLC Method Validation Parameters
Before cross-validation, the primary HPLC method must be fully validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound is pure and well-resolved from any impurities or degradation products. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Orthogonal Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
To ensure the comprehensive purity assessment of this compound, an orthogonal technique with a different separation mechanism is crucial. GC-MS provides excellent sensitivity and structural information, making it an ideal confirmatory method.
Proposed GC-MS Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert and efficient carrier gas for GC-MS. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to separate the analyte from potential impurities. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Sample Preparation | Dissolve in Dichloromethane to a concentration of 1 mg/mL. | A volatile solvent suitable for GC injection. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the analyte. |
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of the this compound reference standard and to characterize any isolated impurities.
Predicted NMR Data
Based on the structure of this compound, the following NMR signals are anticipated (in CDCl₃):
-
¹H NMR:
-
Singlet around δ 4.1-4.3 ppm (3H, -OCH₃)
-
Singlet around δ 8.8-9.0 ppm (1H, pyrimidine C2-H)
-
-
¹³C NMR:
-
Signal around δ 55-60 ppm (-OCH₃)
-
Signals for the pyrimidine ring carbons between δ 110-170 ppm.
-
The Cross-Validation Protocol: A Step-by-Step Guide
The following protocol outlines a comparative testing approach for the cross-validation of the HPLC and GC-MS methods between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).
Experimental Workflow
Caption: Workflow for the cross-validation of analytical methods.
Detailed Protocol Steps
-
Protocol Development and Agreement: Both laboratories must agree on a detailed cross-validation protocol that outlines the methods, samples, standards, and acceptance criteria.
-
Sample and Standard Distribution: A single, homogeneous batch of this compound and a certified reference standard are distributed to both laboratories.
-
Analysis at Transferring Laboratory (Lab A): Lab A analyzes the samples using the fully validated primary (HPLC) and orthogonal (GC-MS) methods.
-
Analysis at Receiving Laboratory (Lab B): Lab B performs the same analyses using the transferred methods on their own equipment with their analysts.
-
Data Comparison and Statistical Analysis: The results from both laboratories are compiled and statistically compared.
Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criterion |
| Assay (% Purity) | The absolute difference between the mean results from Lab A and Lab B should be ≤ 2.0%. |
| Impurity Profile | Any single impurity > 0.1% should have a relative difference of ≤ 20% between the two labs. |
| Precision | The RSD of replicate injections at each lab should be ≤ 2.0%. |
| System Suitability | All system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must pass in both laboratories. |
Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating the success of the cross-validation.
Comparative Data Table: HPLC Results
| Sample ID | Lab A Assay (%) | Lab B Assay (%) | Absolute Difference (%) | Lab A Impurity X (%) | Lab B Impurity X (%) | Relative Difference (%) |
| Batch 001 | 99.5 | 99.3 | 0.2 | 0.15 | 0.16 | 6.5 |
| Batch 002 | 99.6 | 99.7 | 0.1 | 0.12 | 0.11 | 8.7 |
| Batch 003 | 99.4 | 99.5 | 0.1 | 0.18 | 0.17 | 5.7 |
Comparative Data Table: GC-MS Results
| Sample ID | Lab A Assay (%) | Lab B Assay (%) | Absolute Difference (%) | Lab A Impurity Y (%) | Lab B Impurity Y (%) | Relative Difference (%) |
| Batch 001 | 99.6 | 99.4 | 0.2 | 0.11 | 0.12 | 8.7 |
| Batch 002 | 99.7 | 99.8 | 0.1 | 0.09 | 0.10 | 10.5 |
| Batch 003 | 99.5 | 99.6 | 0.1 | 0.14 | 0.13 | 7.4 |
Conclusion: Establishing a Foundation of Trustworthy Data
Successful cross-validation demonstrates that the analytical methods for this compound are robust, reliable, and transferable. This process provides a high degree of confidence in the analytical data, which is essential for making informed decisions throughout the drug development and manufacturing lifecycle. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a solid foundation of trustworthy data, ensuring product quality and regulatory compliance.
References
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra for selected nitrosamines in Milli-Q water. Retrieved from [Link]
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Unraveling Reaction Pathways: A Comparative Guide to Computational Studies of 4-Chloro-6-alkoxy-5-nitropyrimidine Reactivity
For Immediate Release
A Deep Dive into the Nucleophilic Aromatic Substitution of an Important Pharmacophore
Researchers, scientists, and professionals in drug development are constantly seeking to understand and predict the reactivity of heterocyclic compounds, which form the backbone of many pharmaceuticals. Among these, pyrimidine derivatives are of paramount importance. This guide provides an in-depth analysis of the computational studies of the reaction mechanism of 4-chloro-6-alkoxy-5-nitropyrimidine, a key intermediate in the synthesis of polysubstituted purines for drug discovery.[1][2] We will explore the nuances of its reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr), and compare the computational methodologies employed to elucidate its reaction pathways.
The Significance of 4-Chloro-6-alkoxy-5-nitropyrimidines
4-Chloro-6-alkoxy-5-nitropyrimidines are versatile building blocks in medicinal chemistry. Their strategic substitution patterns allow for the construction of complex molecular architectures, particularly in the synthesis of purine libraries.[1][2] Understanding the factors that govern the selective substitution of the chloro and alkoxy groups is crucial for designing efficient and predictable synthetic routes. Computational chemistry has emerged as an indispensable tool in this endeavor, offering insights that are often difficult to obtain through experimental means alone.
The Prevailing Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for 4-chloro-6-alkoxy-5-nitropyrimidine is nucleophilic aromatic substitution (SNAr). This mechanism typically proceeds in a step-wise fashion, involving the formation of a high-energy intermediate known as a Meisenheimer complex.[1] However, recent computational and experimental studies have revealed that a concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously, is also possible and, in some cases, preferred.[1][3][4]
The presence of the electron-withdrawing nitro group at the 5-position is critical for activating the pyrimidine ring towards nucleophilic attack. This group stabilizes the negative charge that develops in the ring during the reaction, thereby lowering the activation energy.
A fascinating aspect of the reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines is the unexpected preference for the substitution of the alkoxy group over the chloro group in the presence of primary amines, leading to the formation of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines.[1][2][5] This counterintuitive result, where a seemingly poorer leaving group is displaced, highlights the complexity of the reaction and underscores the need for detailed computational investigation.
A Comparative Look at Computational Approaches
Density Functional Theory (DFT) has become the workhorse for studying reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost.[6][7][8][9] For the study of the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, the M06-2X functional has been employed.[2] This meta-hybrid GGA functional is known to perform well for non-covalent interactions, which can be important in the formation of pre-reaction complexes.
Key Computational Parameters and Their Significance
| Parameter | Description | Significance in this Context |
| Functional | Approximates the exchange-correlation energy in DFT. | The choice of functional (e.g., M06-2X) is crucial for accurately describing the electronic structure and energetics of the system, including transition states and intermediates.[2] |
| Basis Set | A set of mathematical functions used to represent the electronic wave function. | A sufficiently large basis set (e.g., 6-31G*) is necessary to provide a flexible description of the electron density, particularly around the reacting centers.[2] |
| Solvation Model | Accounts for the effect of the solvent on the reaction. | Solvation effects can significantly influence the relative energies of reactants, transition states, and products. Implicit solvent models are often used to balance accuracy and computational cost.[2] |
| Transition State Search | Locating the highest energy point along the reaction coordinate. | The geometry and energy of the transition state are critical for determining the reaction rate. |
| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state to connect it to the reactants and products. | IRC calculations confirm that the located transition state correctly connects the desired reactants and products. |
Elucidating the Reaction Pathway: A Step-by-Step Computational Workflow
The computational investigation into the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with a primary amine, such as methylamine, typically follows these steps:
-
Geometry Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants to the intermediates and the intermediates to the products.
-
IRC Calculations: These calculations are performed to verify that the found transition states connect the correct minima on the potential energy surface.
-
Energy Profile Construction: The relative energies of all stationary points are plotted to create a reaction energy profile, which provides a visual representation of the reaction mechanism and allows for the determination of activation energies.
Caption: A generalized workflow for the computational investigation of a reaction mechanism.
The Role of the Meisenheimer Complex
A key finding from the computational study of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidine and primary amines is the crucial role of the Meisenheimer complex.[1] The study revealed that the formation of a pre-reactive molecular complex facilitates the subsequent nucleophilic attack. The calculations showed that the Meisenheimer complex is a true intermediate in the stepwise SNAr mechanism.[1][5]
Caption: A simplified representation of the SNAr reaction pathway involving a Meisenheimer complex.
Conclusion and Future Outlook
Computational studies provide invaluable insights into the complex reaction mechanisms of pharmacologically relevant molecules like 4-chloro-6-alkoxy-5-nitropyrimidine. The use of DFT calculations, particularly with functionals like M06-2X, has been instrumental in explaining the unexpected reactivity patterns observed experimentally.[2] The detailed understanding of the role of intermediates such as the Meisenheimer complex allows for the rational design of synthetic strategies.
Future computational work could explore the influence of different solvents, a wider range of nucleophiles, and the effect of substituents on the pyrimidine ring. More advanced computational techniques, such as ab initio molecular dynamics, could provide a more dynamic picture of the reaction, capturing the explicit role of solvent molecules in the reaction mechanism. These continued computational efforts, in synergy with experimental work, will undoubtedly accelerate the discovery and development of new and more effective pharmaceuticals.
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Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. Available at: [Link]
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DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. ResearchGate. Available at: [Link]
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Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. World Journal of Advanced Research and Reviews. Available at: [Link]
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Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
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Modeling the DFT structural and reactivity studies of a pyrimidine -6-carboxylate derivative with reference to its wavefunction-dependent, MD simulations and evaluation for potential antimicrobial activity. ResearchGate. Available at: [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
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Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Available at: [Link]
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Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. SciELO. Available at: [Link]
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An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Available at: [Link]
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Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU. Available at: [Link]
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Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. RSC Publishing. Available at: [Link]
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Chemical reaction mechanisms in solution from brute force computational Arrhenius plots. PMC - NIH. Available at: [Link]
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Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. ResearchGate. Available at: [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]
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Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
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Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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A Comparative Benchmarking Guide to 4-Chloro-6-methoxy-5-nitropyrimidine in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and the choice of starting material can significantly impact the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-Chloro-6-methoxy-5-nitropyrimidine , benchmarking its performance in key chemical reactions against a common and commercially available alternative, 4,6-dichloro-5-nitropyrimidine . By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction: The Role of Activated Pyrimidines in Synthesis
Halogenated 5-nitropyrimidines are highly activated substrates for nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing effect of the nitro group, combined with the inherent electron-deficient nature of the pyrimidine ring, renders the C4 and C6 positions highly susceptible to nucleophilic attack. This reactivity profile makes them invaluable building blocks for the introduction of a diverse array of functional groups.
This compound offers a platform for sequential functionalization, with the chloro and methoxy groups exhibiting differential reactivity. In contrast, 4,6-dichloro-5-nitropyrimidine presents two reactive sites of the same leaving group, which can be exploited for either mono- or di-substitution reactions. Understanding the nuances of their reactivity is crucial for strategic synthetic planning.
Nucleophilic Aromatic Substitution (SNAr) with Amines: A Head-to-Head Comparison
The formation of C-N bonds via SNAr is one of the most fundamental transformations utilizing these pyrimidine building blocks. Here, we compare the performance of this compound and 4,6-dichloro-5-nitropyrimidine in reactions with primary amines.
Causality Behind Experimental Choices
In the following comparisons, the reactions are conducted under mild conditions (room temperature) to clearly delineate the inherent reactivity differences between the two substrates. The choice of a primary amine as the nucleophile is representative of a common and important class of transformations in drug discovery for the synthesis of kinase inhibitors and other targeted therapies.
Comparative Data: Amination Reactions
| Substrate | Nucleophile (2 equiv.) | Solvent | Temp. | Time | Product | Yield (%) | Reference |
| This compound | Benzylamine | DCM | RT | 1 h | 4,6-Bis(benzylamino)-5-nitropyrimidine | 95 | [1] |
| 4,6-Dichloro-5-nitropyrimidine | Benzylamine | DCM | RT | 1 h | 4-(Benzylamino)-6-chloro-5-nitropyrimidine | ~50 (mono-substitution) | [1] |
| 4,6-Dichloro-5-nitropyrimidine | Benzylamine | DCM | Reflux | >12 h | 4,6-Bis(benzylamino)-5-nitropyrimidine | Not reported under mild conditions | [2] |
Analysis of Performance:
The data clearly demonstrates the superior reactivity of This compound in achieving di-substitution under mild conditions. The reaction with two equivalents of benzylamine proceeds to completion within an hour at room temperature to yield the symmetrically disubstituted product in high yield.[1]
In stark contrast, 4,6-dichloro-5-nitropyrimidine undergoes only mono-substitution under the same conditions. The second substitution requires significantly harsher conditions, such as elevated temperatures and prolonged reaction times.[1][2] This highlights a key advantage of the methoxy-substituted pyrimidine: the initial substitution of the chloro group is followed by a facile displacement of the methoxy group, which acts as a better leaving group than the second chloro atom on the dichlorinated pyrimidine under these conditions.[1] This unexpected reactivity, where an alkoxy group is a better leaving group than a chlorine atom in the second substitution step, is a crucial insight for synthetic planning.[1][3]
Experimental Protocol: Synthesis of 4,6-Bis(benzylamino)-5-nitropyrimidine
This protocol details the efficient synthesis of the disubstituted product from this compound.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM), add triethylamine (TEA) (2.0 equiv.).
-
To this stirred solution, add benzylamine (2.2 equiv.) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1 hour), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,6-bis(benzylamino)-5-nitropyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds. The performance of our target compound in these reactions is compared with its dichloro counterpart.
Causality Behind Experimental Choices
For Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, and solvent system is critical, especially when dealing with less reactive chloro-heteroarenes. The conditions presented are representative of modern cross-coupling protocols designed to achieve high efficiency. The comparison focuses on the mono-arylation to highlight the relative ease of the first coupling event.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Chloro-6-methoxy-2-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 4-Methoxy-2-methyl-6-phenylpyrimidine | ~80-90 (estimated) | [4] |
| 4,6-Dichloro-5-phenylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 70-80 | 18-22 | 4-Chloro-5,6-diphenylpyrimidine | 60 | [5] |
*Note: Direct comparative data for this compound was not available in the immediate literature. The data presented is for structurally similar chloro-methoxy-pyrimidines and dichloro-pyrimidines to provide a reasonable performance expectation.
Analysis of Performance:
While direct comparative data for our target molecule is sparse, the available information on related systems suggests that both substrates are viable partners in Suzuki-Miyaura couplings.[4][5] Generally, chloro-heteroarenes are more challenging substrates than their bromo or iodo analogs, often requiring more sophisticated catalyst systems.[4] The presence of the electron-withdrawing nitro group in both our target compound and the dichloro alternative is expected to facilitate the oxidative addition step, a key process in the catalytic cycle.[4]
For 4,6-dichloro-5-nitropyrimidine , selective mono-arylation at the more reactive C4/C6 position can be achieved, leaving the second chlorine atom available for subsequent transformations.[5] This allows for the stepwise introduction of different aryl groups. For This compound , the single chloro position provides a direct route to a mono-arylated product. The choice between the two would depend on the desired final product and synthetic strategy.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of activated chloropyrimidines.
Materials:
-
Chloropyrimidine substrate (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Water (for biphasic systems)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2-3 equiv.).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sources
Safety Operating Guide
Mastering Chemical Disposal: A Procedural Guide for 4-Chloro-6-methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Safe Disposal
In the fast-paced world of drug discovery and chemical synthesis, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloro-6-methoxy-5-nitropyrimidine. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering a deep-dive into the causality behind these procedures to ensure every step is not just followed, but understood. This fosters a culture of safety that is self-validating and built on a foundation of scientific integrity.
Immediate Safety Profile & Hazard Analysis
Inferred Primary Hazards:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]
The combination of the electron-withdrawing nitro group and the chloro substituent makes the pyrimidine ring highly susceptible to nucleophilic attack, contributing to its chemical reactivity and potential biological activity. Therefore, treating this compound with the utmost caution is imperative.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields, conforming to ANSI Z87.1 or EN 166 standards.[4] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for tears or degradation before each use.[3] | Provides a barrier against skin absorption, which is a likely route of exposure. |
| Body Protection | A fully-buttoned laboratory coat. An impervious apron is recommended for handling larger quantities.[4] | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | All handling must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] | This engineering control is the primary defense against respiratory exposure. A dust mask (e.g., N95) may be needed for large spills. |
The Core Disposal Protocol: A Step-by-Step Methodology
Disposal of this compound is governed by federal and local regulations for hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are typically classified as hazardous waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [6]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: This compound must be segregated as "Halogenated Organic Solid Waste." Do not mix it with non-halogenated solvents, aqueous waste, or other incompatible waste streams. Proper segregation is critical for safe and cost-effective final disposal.
-
Select a Compatible Container: Collect all solid waste containing this compound in a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Rinsate Management: Any solvent used to rinse glassware or equipment contaminated with this compound (e.g., acetone, ethyl acetate) must be collected as "Halogenated Organic Liquid Waste."
Step 2: Hazardous Waste Labeling
-
Clarity is Key: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
The date of initial waste accumulation.
-
Step 3: Interim Storage
-
Secure and Ventilated: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area must be cool, dry, and well-ventilated.[1][7]
-
Incompatibility Awareness: Ensure the storage location is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[8] Provide them with an accurate description of the waste.
-
Incineration as the Standard: The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[8][9] This process ensures the complete thermal destruction of the molecule, breaking it down into simpler, less hazardous compounds like carbon dioxide, water, nitrogen oxides, and hydrogen chloride, with the latter being neutralized in a scrubber system.[9] This method must achieve a Destruction and Removal Efficiency (DRE) of 99.99% as mandated by the EPA.
Spill and Emergency Management
Preparedness is the most effective tool in an emergency. All personnel handling this compound must be familiar with these procedures.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and evacuate the area.
-
If the spill is large or involves a significant release of dust, contact your institution's emergency response team.
-
Restrict access to the contaminated area.
Step 2: Contain the Spill
-
For small, manageable spills of solid material, gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent dust from becoming airborne.[1] Do not use combustible materials like paper towels for the initial containment.
Step 3: Collection and Cleanup
-
Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container using non-sparking tools.
-
Avoid any actions that could generate dust. If necessary, lightly moisten the absorbent with an inert solvent to minimize dust.
Step 4: Decontamination
-
Surface Decontamination: Clean the spill area thoroughly. First, wipe the area with a cloth dampened with a suitable solvent (e.g., acetone) to dissolve any remaining residue. Collect these wipes as hazardous waste. Follow this with a wash using soap and water.[2]
-
Equipment Decontamination: Any equipment used for cleanup must be decontaminated following the same procedure or disposed of as hazardous waste.
-
Personal Decontamination: If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Visualization of the Disposal Workflow
To ensure clarity and rapid comprehension of the disposal decision-making process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship. This ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Online] Available at: [Link]
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-
Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 26. 1,3- and 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines. The Journal of Organic Chemistry. [Online] Available at: [Link]
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U.S. Environmental Protection Agency. LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO. [Online] Available at: [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Online] Available at: [Link]
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Personal protective equipment for handling 4-Chloro-6-methoxy-5-nitropyrimidine
Comprehensive Safety and Handling Guide: 4-Chloro-6-methoxy-5-nitropyrimidine
A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Protocols
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous chemical intermediates, such as this compound, demands a protocol built on a deep understanding of its potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: A Deductive Approach
The chemical structure combines several toxophores:
-
Chlorinated Pyrimidine Core: Halogenated heterocycles can be irritants and are reactive. Related compounds like 4,6-Dichloropyrimidine are known to cause severe skin burns and eye damage.[1]
-
Nitro Group (-NO2): Nitroaromatic compounds can be toxic and may have long-term health effects. For instance, 1-Chloro-4-nitrobenzene is listed as toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.
-
Methoxy Group (-OCH3): While less reactive, its presence does not mitigate the hazards of the other functional groups.
Based on this analysis, we must assume this compound presents the following potential hazards until proven otherwise:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of dust or aerosols.[5][6]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Chronic Effects: Potential for long-term health effects through prolonged or repeated exposure.
This conservative assessment mandates a stringent personal protective equipment (PPE) and handling protocol.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following multi-layered approach is required to establish a reliable barrier between you and the chemical. Administrative and engineering controls, such as using a chemical fume hood, are always the first line of defense and must be used in conjunction with PPE.[7]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloved with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant glove (e.g., butyl rubber or neoprene). This provides robust protection. The outer glove bears the primary contamination, which can be removed and disposed of while still wearing the inner glove, minimizing cross-contamination.[7][8] |
| Eyes/Face | Tightly sealed safety goggles AND a full-face shield | Safety goggles conforming to ANSI Z87.1 standards are mandatory to protect against dust and splashes.[7] A full-face shield is required over the goggles to protect the entire face from splashes during solution preparation or transfers.[7][9] |
| Body | Chemical-resistant lab coat or coveralls | A flame-resistant lab coat (e.g., Nomex®) buttoned completely is the minimum requirement.[7] For handling larger quantities (>10g) or for procedures with a higher risk of splashing, impervious chemical-resistant coveralls are recommended.[9] |
| Respiratory | NIOSH-approved respirator | Handling the solid powder, which can become airborne, requires respiratory protection. A full-face respirator with a combination cartridge for organic vapors and particulates (P100 filter) is necessary if exposure limits are exceeded or if the material is handled outside of a certified chemical fume hood.[7][9] All respirator use requires a formal respiratory protection program, including fit testing.[10] |
| Feet | Closed-toe, chemical-resistant footwear | Leather or other non-woven material shoes that cover the entire foot are required.[7] For situations with a significant spill risk, chemical-resistant boots should be worn.[9] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is critical for minimizing risk. Do not deviate from these steps.
Pre-Handling Checklist & Preparation
-
Designate an Area: All handling of this compound must occur within a certified chemical fume hood.
-
Verify Engineering Controls: Ensure the fume hood has a current inspection sticker and is functioning correctly.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, waste containers) inside the fume hood before introducing the chemical.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[11]
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, shoe covers, outer gloves, safety goggles, and face shield. If required, don the respirator last.
Handling Protocol (Weighing and Transfer)
This workflow is designed to contain the solid powder and prevent the generation of dust.
-
Initial Transfer: Carefully open the primary container inside the fume hood.
-
Weighing: Use a clean spatula to transfer the approximate amount of solid to a tared weigh boat or directly into the reaction vessel. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Closure: Immediately and securely close the primary container.
-
Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.
-
Cleanup: Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat into the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Remove outer gloves first, followed by the face shield and lab coat. Remove inner gloves last. Wash hands and forearms thoroughly with soap and water.
Emergency Procedures: Spill and Exposure
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is contained within the fume hood, close the sash and allow vapors/dust to be captured.
-
Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's Environmental Health & Safety (EH&S) department.
-
For minor spills, use an inert absorbent material to collect the substance, then place it in a sealed, labeled hazardous waste container.[4]
-
-
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][9]
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container.[2][12]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[13][14]
-
Disposal: All waste containers must be disposed of through your institution's certified hazardous waste management program.[4][13]
Visualization: Safe Handling Workflow
The following diagram illustrates the critical path for safely handling this compound, from preparation to final disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
